molecular formula C6H12Br2O2 B1667888 Bromo-PEG2-bromide CAS No. 31255-10-4

Bromo-PEG2-bromide

Cat. No.: B1667888
CAS No.: 31255-10-4
M. Wt: 275.97 g/mol
InChI Key: UOWNEWCMPHICQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG2-bromide is a PEG derivative containing two bromide groups. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(2-bromoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNEWCMPHICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76779-16-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76779-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20341442
Record name Ethane, 1,2-bis(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31255-10-4
Record name Ethane, 1,2-bis(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-bromoethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-bromide

This compound, systematically named 1,2-bis(2-bromoethoxy)ethane, is a homobifunctional crosslinking agent widely utilized in chemical synthesis and pharmaceutical sciences. As a polyethylene (B3416737) glycol (PEG) derivative, it possesses a hydrophilic spacer that enhances solubility in aqueous media.[1][2] The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this reagent a versatile tool for conjugating molecules, particularly those containing thiol groups.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and key properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for researchers.

PropertyValueReference(s)
CAS Number 31255-10-4[4][5][6]
Molecular Formula C₆H₁₂Br₂O₂[4][5]
Molecular Weight 275.97 g/mol [6][7]
IUPAC Name 1,2-bis(2-bromoethoxy)ethane[5][6]
Synonyms 1,8-dibromo-3,6-dioxaoctane[6]
Purity Typically ≥95% - 98%[4][5]
Appearance Clear Oil / Liquid[8]
Density 1.655 g/cm³[9]
Boiling Point 285.1 °C at 760 mmHg[9]
Storage Condition -20°C for long-term storage[4]

Synthesis of this compound

The synthesis of this compound is achieved through the bromination of its corresponding diol, diethylene glycol. The following protocol is adapted from a procedure utilizing triphenylphosphine (B44618) and bromine.[8]

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Diethylene Glycol step3 Add Diethylene Glycol reagent1->step3 reagent2 Triphenylphosphine step1 Suspend Triphenylphosphine in Dry Acetonitrile (B52724) at 0°C reagent2->step1 reagent3 Bromine step2 Add Bromine dropwise reagent3->step2 reagent4 Dry Acetonitrile (Solvent) reagent4->step1 step1->step2 step2->step3 step4 Heat at Reflux (80°C) for 18h step3->step4 step5 Remove Solvent under Reduced Pressure step4->step5 step6 Stir solid in Diethyl Ether and Filter step5->step6 step7 Remove Ether from Filtrate step6->step7 step8 Purify by Kügelrohr Distillation step7->step8 product Final Product: This compound (Clear Oil) step8->product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • Diethylene glycol (0.9 ml, 9.4 mmol)[8]

  • Triphenylphosphine, freshly recrystallized (5.03g, 18.8 mmol)[8]

  • Bromine (0.96 ml, 18.8 mmol) (Caution: highly corrosive and toxic)[8]

  • Dry Acetonitrile (20 ml)[8]

  • Diethyl ether (50 ml)[8]

  • 250 ml round-bottomed Schlenk flask[8]

  • Standard glassware for reflux, filtration, and distillation[8]

Procedure:

  • Suspend triphenylphosphine (5.03g, 18.8 mmol) in dry acetonitrile (20 ml) in a 250 ml round-bottomed Schlenk flask.[8]

  • Cool the suspension to 0°C using an ice bath under an inert atmosphere (e.g., Argon).[8]

  • Add bromine (0.96 ml, 18.8 mmol) dropwise to the stirred suspension. Allow the solution to become colorless after each drop before adding the next.[8]

  • After the complete addition of bromine, allow the reaction mixture to warm to ambient temperature.[8]

  • Add diethylene glycol (0.9 ml, 9.4 mmol) to the mixture.[8]

  • Heat the reaction at reflux (approximately 80°C) under a dinitrogen atmosphere for 18 hours.[8]

  • After cooling to ambient temperature, remove the solvent under reduced pressure.[8]

  • Stir the resulting orange solid in diethyl ether (50 ml) for 1 hour. This will cause the triphenylphosphine oxide byproduct to precipitate.[8]

  • Filter the mixture.[8]

  • Remove the solvent from the orange-colored filtrate under reduced pressure to yield an orange oil.[8]

  • Purify the crude product via Kügelrohr distillation (bp 100°C under high vacuum) to obtain the final product as a clear oil. The reported yield is approximately 67%.[8]

Characterization

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and analytical techniques is employed.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Confirmation start Synthesized Product (Crude Oil) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (ESI-MS) start->ms structure Structural Verification nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure final Characterized This compound structure->final purity->final

Caption: Logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data based on experimental findings.[8]

TechniqueParameterExpected Value/Observation
¹H NMR SolventCDCl₃
δ 3.83 (t)4H, O-CH ₂-CH₂-Br
δ 3.48 (t)4H, O-CH₂-CH ₂-Br
¹³C NMR SolventCDCl₃
δ 70.96C H₂-CH₂-Br
δ 30.18CH₂-C H₂-Br
FT-IR (cm⁻¹) C-H stretch2966 (w), 2856 (w)
C-O stretch1111 (s)
ESI-MS m/z72.4 [M-2Br]⁺
Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the proton and carbon environments.

  • Protocol:

    • Prepare the sample by dissolving a small amount (5-10 mg) of the purified oil in approximately 0.7 ml of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the spectra and compare the chemical shifts, integrations, and coupling patterns with the expected values listed in the table above.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the presence of key functional groups.

  • Protocol:

    • Place a drop of the purified oil directly onto the ATR crystal of an FT-IR spectrometer (or prepare a thin film on a KBr plate).

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands, such as the strong C-O ether stretch around 1111 cm⁻¹ and the C-H stretches just below 3000 cm⁻¹.[8] The C-Br stretch is expected in the fingerprint region, typically between 500-750 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the spectrum for the molecular ion peak or characteristic fragments. For this molecule, a fragment corresponding to the loss of both bromine atoms ([M-2Br]⁺) has been reported.[8]

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of a biomolecule to another molecule, is a fundamental tool in modern drug development, diagnostics, and life sciences research. The choice of linker is critical, profoundly influencing the stability, solubility, and overall performance of the resulting bioconjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics, such as increasing solubility and serum half-life while reducing immunogenicity.[1][2] Bromo-PEG2-bromide is a homobifunctional PEG linker that provides a short, hydrophilic spacer arm, enabling the conjugation of biomolecules through a robust and stable linkage.

This technical guide provides a comprehensive overview of the core mechanism of action of this compound in bioconjugation. It details the underlying chemical principles, presents available quantitative data, and offers detailed experimental protocols for its application.

Core Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)

The primary mechanism of action for this compound in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, the terminal bromide groups of the linker serve as electrophilic sites that are susceptible to attack by nucleophiles present on biomolecules.

The most common nucleophilic targets in proteins for this reaction are the thiol groups (-SH) of cysteine residues.[4][5] The sulfur atom of a thiol is a potent nucleophile, particularly in its deprotonated thiolate anion form (-S⁻).[5] The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion, which is an excellent leaving group. This results in the formation of a highly stable thioether bond.[3][6]

The general reaction can be depicted as follows:

Biomolecule-SH + Br-(PEG)2-Br + HS-Biomolecule → Biomolecule-S-(PEG)2-S-Biomolecule + 2HBr

Due to its homobifunctional nature, this compound can be used to crosslink two biomolecules or to cyclize a single biomolecule containing two nucleophilic groups.

Reaction Pathway Diagram

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Thiolate Protein-S⁻ (Nucleophile) TransitionState [Protein---S---CH₂---Br]⁻ Thiolate->TransitionState Nucleophilic Attack BromoPEG Br-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Br (Electrophile) BromoPEG->TransitionState Thioether Protein-S-CH₂-... (Stable Thioether Bond) TransitionState->Thioether Bond Formation Bromide Br⁻ (Leaving Group) TransitionState->Bromide Bond Cleavage

Caption: SN2 reaction mechanism of this compound with a cysteine thiol.

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the bioconjugation reaction with this compound are influenced by several key parameters. While specific kinetic data for this compound is limited in the literature, the following principles and data, derived from similar bromo-PEG linkers, provide a strong framework for experimental design.

pH

The pH of the reaction medium is a critical factor. The nucleophilicity of the thiol group of cysteine is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the cysteine thiol group is approximately 8.5.[5] Therefore, conducting the reaction at a pH between 7.5 and 8.5 increases the concentration of the more reactive thiolate species, thereby accelerating the reaction rate.[5] However, at higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as the amine groups of lysine (B10760008), increases.[3]

Molar Ratio of Reactants

A molar excess of the Bromo-PEG linker over the biomolecule is typically used to drive the reaction to completion.[1][5] The optimal molar ratio depends on the specific biomolecule and the number of available nucleophilic sites and should be determined empirically.

ParameterRecommended RangeRationale
pH 7.5 - 8.5Optimizes the formation of the more nucleophilic thiolate anion from cysteine residues while minimizing side reactions with amines.[5]
Molar Excess (Bromo-PEG:Protein) 10:1 to 50:1A molar excess of the linker drives the conjugation reaction towards completion. The optimal ratio is protein-dependent.[5][7]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature allows for a faster reaction, while 4°C can be used to maintain the stability of sensitive proteins over longer incubation times.[5]
Reaction Time 2-4 hours (RT) or 12-16 hours (4°C)Sufficient time to allow the reaction to proceed to a high yield.[5]
Stability of the Thioether Bond

The thioether bond formed through the reaction of a bromo-PEG linker with a thiol is considered highly stable and effectively irreversible under physiological conditions.[1][6][8] This is a significant advantage over other thiol-reactive chemistries, such as maleimides, where the resulting thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[3][8]

Linker ChemistryResulting BondStability
Bromo-PEG ThioetherHighly Stable, Irreversible[1][8]
Maleimide Thioether (in a thiosuccinimide ring)Susceptible to retro-Michael reaction and thiol exchange[3][9]
Iodoacetamide ThioetherHighly Stable, Irreversible[6]
NHS-ester AmideHighly Stable[1]

Potential Side Reactions

While this compound exhibits a preference for soft nucleophiles like thiols, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values.[1] The primary amine groups on lysine residues and the N-terminus of proteins can also react with the bromo group to form a stable amine linkage.[1] The reactivity with other nucleophiles such as histidine and methionine has also been reported.[1] Careful control of the reaction pH is crucial to maximize the specificity for cysteine residues.

Experimental Protocols

The following section provides a detailed, generalized protocol for the conjugation of a protein with this compound.

Materials
  • Protein of interest containing free cysteine residues

  • This compound

  • Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0[10]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in conjugation buffer[10][11]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol for Protein Conjugation
  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.[10]

    • If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12] If using DTT, the excess reducing agent must be removed prior to the addition of the bromo-PEG reagent, for example, by using a desalting column.[10]

  • This compound Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess of linker over protein).[1] The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5] The progress of the reaction can be monitored by LC-MS.[1]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM to react with any excess this compound.[10][11]

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[12]

Experimental Workflow Diagram

Experimental_Workflow Start Start Protein_Prep Protein Preparation (Dissolve in Buffer) Start->Protein_Prep Reduction Disulfide Reduction (Optional) (e.g., TCEP) Protein_Prep->Reduction Remove_Reducer Remove Reducing Agent (if DTT was used) Reduction->Remove_Reducer Reduction Performed Linker_Prep Prepare this compound Stock Solution (DMSO) Reduction->Linker_Prep No Reduction Needed Remove_Reducer->Linker_Prep Conjugation Conjugation Reaction (Add Linker to Protein) Linker_Prep->Conjugation Incubation Incubation (2-4h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quench Reaction (Add N-acetylcysteine) Incubation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization of Conjugate (SDS-PAGE, LC-MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for bioconjugation using this compound.

Characterization of Bioconjugates

The successful conjugation and the purity of the final product should be confirmed using appropriate analytical techniques.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation.[2]

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the PEGylated protein from the unconjugated protein and excess reagents, providing an estimation of the conjugation efficiency.[13]

  • Reverse-Phase Chromatography (RP-HPLC): Offers higher resolution for separating different PEGylated species (e.g., mono-, di-PEGylated).[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate and thereby the number of PEG units attached to the protein.[2][14]

Conclusion

This compound is a valuable tool for bioconjugation, enabling the formation of stable and irreversible thioether linkages primarily with cysteine residues. The reaction proceeds via a well-understood SN2 mechanism, and its efficiency can be controlled by optimizing key parameters such as pH and the molar ratio of reactants. The resulting thioether bond is highly stable, making this linker an excellent choice for applications requiring long-term stability of the bioconjugate. By following the detailed protocols and employing appropriate analytical methods for characterization, researchers can effectively utilize this compound to develop novel and well-defined bioconjugates for a wide range of applications in research and drug development.

References

Solubility and Stability of Bromo-PEG2-bromide in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility and stability of Bromo-PEG2-bromide in aqueous buffer systems. While specific quantitative data for this particular linker is not extensively available in public literature, this document outlines the fundamental concepts, provides detailed experimental protocols for determining these properties, and offers a framework for data presentation and interpretation.

This compound is a bifunctional linker commonly employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups, allows for the covalent linkage of two different molecular entities. Understanding its behavior in aqueous environments is critical for optimizing conjugation reactions, ensuring the stability of the resulting conjugates, and developing robust formulation strategies.

Solubility in Aqueous Buffers

The polyethylene (B3416737) glycol (PEG) spacer in this compound is intended to enhance its solubility in aqueous media. The ether oxygens in the PEG backbone can form hydrogen bonds with water, contributing to its hydrophilic character. However, the overall solubility of the final conjugate will be influenced by the properties of the molecules attached to the linker.

Factors Influencing Solubility:
  • pH: For conjugates with ionizable groups, the pH of the buffer will significantly affect solubility.

  • Buffer Species and Ionic Strength: The type and concentration of salts in the buffer can impact solubility through effects on the hydration shell of the molecule.

  • Temperature: Solubility is generally temperature-dependent, though the effect may be minimal over a narrow range.

  • Concentration: At high concentrations, aggregation may occur, leading to decreased apparent solubility.

Data Presentation: Aqueous Solubility

Quantitative solubility data should be determined experimentally. The following table provides a template for presenting such data.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
Phosphate-Buffered Saline (PBS)7.425Data to be determinedData to be determined
50 mM Sodium Acetate (B1210297)5.025Data to be determinedData to be determined
50 mM TRIS Buffer8.525Data to be determinedData to be determined
Deionized Water~7.025Data to be determinedData to be determined
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC method with a standard curve.

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

G cluster_0 Solubility Determination Workflow A Add excess this compound to aqueous buffer B Equilibrate on shaker (24-48h at constant temp.) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant (0.22 µm) C->D E Quantify concentration by HPLC D->E F Determine equilibrium solubility E->F

Caption: Experimental workflow for determining aqueous solubility.

Stability in Aqueous Buffers

The primary stability concern for this compound in aqueous solutions is the hydrolysis of the carbon-bromine (C-Br) bonds. Alkyl bromides are susceptible to nucleophilic substitution by water, which can lead to the formation of the corresponding alcohol (Hydroxy-PEG2-bromide or PEG2-diol), rendering the linker inactive for its intended conjugation reaction.

Degradation Pathway: Hydrolysis

The hydrolysis of primary alkyl bromides, such as those in this compound, can proceed via an S\N2 mechanism. The rate of this reaction is influenced by pH, with increased rates observed at higher pH values (typically above 8) due to the higher concentration of the more potent hydroxide (B78521) ion nucleophile.

G start This compound Br-(CH2)2-O-(CH2)2-O-(CH2)2-Br intermediate Hydroxy-PEG2-bromide HO-(CH2)2-O-(CH2)2-O-(CH2)2-Br start->intermediate H2O / OH- - HBr end PEG2-diol HO-(CH2)2-O-(CH2)2-O-(CH2)2-OH intermediate->end H2O / OH- - HBr

Caption: Hydrolysis pathway of this compound.

Factors Influencing Stability:
  • pH: Higher pH leads to a faster rate of hydrolysis.

  • Temperature: Increased temperature accelerates the rate of degradation.

  • Buffer Nucleophiles: Some buffer components (e.g., Tris) can act as nucleophiles and react with the linker. Phosphate and acetate buffers are generally considered non-nucleophilic.

Data Presentation: Aqueous Stability

Stability data is often presented as the half-life (t\1/2) of the compound under specific conditions. The following table provides a template for presenting stability data.

Buffer SystempHTemperature (°C)Half-life (t\1/2, hours)Degradation Rate Constant (k, s⁻¹)
PBS7.44Data to be determinedData to be determined
PBS7.425Data to be determinedData to be determined
50 mM TRIS8.525Data to be determinedData to be determined
50 mM Acetate5.025Data to be determinedData to be determined
Experimental Protocol: Determination of Aqueous Stability

This protocol describes a method for assessing the stability of this compound in aqueous buffers over time.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., PBS pH 7.4, TRIS pH 8.5)

  • Temperature-controlled incubator or water bath

  • HPLC vials

  • HPLC system with a suitable detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or acetonitrile) at a high concentration.

  • Incubation Sample Preparation: Spike the stock solution into the pre-warmed aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on stability.

  • Time-Point Sampling: Aliquot the mixture into multiple HPLC vials and place them in a temperature-controlled environment (e.g., 25°C).

  • Initial Sample (T=0): Immediately analyze the first vial to determine the initial concentration of intact this compound.

  • Subsequent Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze its contents by HPLC.

  • HPLC Analysis: Use a validated HPLC method to separate the intact this compound from its degradation products. Record the peak area of the intact compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the negative of the slope of this line. The half-life (t\1/2) can then be calculated using the equation: t\1/2 = 0.693 / k.

G cluster_1 Stability Assessment Workflow A Prepare this compound solution in test buffer B Incubate at constant temperature A->B C Sample at multiple time points (T=0, 1, 2, 4... hrs) B->C D Analyze samples by HPLC to quantify remaining intact compound C->D E Plot ln(% Remaining) vs. Time D->E F Calculate degradation rate constant (k) and half-life (t1/2) E->F

Caption: Experimental workflow for assessing aqueous stability.

Summary and Recommendations

The solubility and stability of this compound are critical parameters that must be understood for its effective use in bioconjugation and drug development.

  • Solubility: The PEG2 spacer imparts hydrophilicity, but quantitative solubility in relevant buffers should be experimentally determined using methods such as the shake-flask protocol provided.

  • Stability: The primary degradation route in aqueous buffers is the hydrolysis of the C-Br bonds, a process that is accelerated by higher pH and temperature. For conjugation reactions, especially those conducted at neutral to basic pH, it is advisable to use freshly prepared solutions of this compound and to minimize reaction times where possible. Stability studies, as outlined in this guide, are essential for establishing appropriate storage and handling conditions.

Researchers using this compound are strongly encouraged to perform the described experimental protocols to generate specific data for their particular buffer systems and conditions. This will ensure more reliable and reproducible results in the development of novel therapeutics.

Bromo-PEG2-bromide: An In-Depth Technical Guide for Homobifunctional Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinker utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, reaction mechanisms, experimental protocols, and key applications of this versatile reagent.

Core Concepts: Chemistry and Reactivity

This compound is a symmetrical crosslinking agent featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups. The fundamental utility of this reagent lies in its ability to covalently link two molecules containing nucleophilic functional groups through a bimolecular nucleophilic substitution (SN2) reaction mechanism.[1][2]

The terminal bromide moieties are excellent leaving groups, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.[3][4] This reactivity allows for the formation of stable covalent bonds with various functional groups present on biomolecules.

Primary Reactive Targets:

  • Thiols (Sulfhydryls): The thiol groups of cysteine residues in proteins and peptides are primary targets for this compound.[2][5] The reaction, which is most efficient at a pH of 7.2-8.5, results in the formation of a highly stable thioether linkage.[1]

  • Amines: Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, can also react with this compound to form secondary amine bonds.[2][6] To favor mono-alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, it is often recommended to use a large excess of the primary amine relative to the crosslinker.[6]

The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic molecules or to prevent aggregation.[3][7]

Data Presentation: Physicochemical and Application-Specific Properties

Quantitative data is crucial for the precise application of this compound in experimental design. The following tables summarize its key properties and provide comparative data on its use in ADC development.

PropertyValueReference(s)
Chemical Formula C6H12Br2O2[3]
Molecular Weight 275.97 g/mol [2]
CAS Number 31255-10-4[3]
Appearance Colorless to light yellow liquid[7]
Purity Typically ≥95%[2]
Storage Conditions -20°C for long-term stability[3]
LinkerAverage Drug-to-Antibody Ratio (DAR)¹% Monomer (SEC-HPLC)²
Non-PEGylated Control 3.5>95%
This compound ~3.8>95%
Bromo-PEG6-bromide ~4.0>95%
Bromo-PEG12-bromide ~4.2>95%
Bromo-PEG24-bromide ~4.5>90%

¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.

Experimental Protocols

The following protocols are adapted from established bioconjugation techniques for bromo-PEG reagents and provide a framework for the use of this compound.[1][6] Optimization of specific reaction conditions is recommended for each unique application.

Protocol 1: Crosslinking of Thiol-Containing Proteins (e.g., Cysteine Residues)

This protocol describes a general procedure for the homobifunctional crosslinking of proteins containing accessible cysteine residues.

Materials:

  • This compound

  • Thiol-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5, containing 1-5 mM EDTA.[1][8] Ensure the buffer is free of amines and thiols.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.[8]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to prevent protein denaturation.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8] The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration in molar excess of the initial amount of this compound.[1] Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]

  • Analysis: Analyze the crosslinked product using SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed by mass spectrometry.[1]

Protocol 2: Conjugation to Primary Amines

This protocol provides a general guideline for the reaction of this compound with primary amines, such as those on lysine residues or the N-terminus of a protein.

Materials:

  • This compound

  • Amine-containing molecule (protein, peptide, etc.)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, pH 7-9.[6] Ensure the buffer is free of extraneous primary amines (e.g., Tris).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: Tris buffer or glycine (B1666218) solution

  • Dialysis or ultrafiltration device for purification

Procedure:

  • Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins).

  • Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction: Slowly add the this compound stock solution to the molecule solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[6] To favor mono-alkylation, a large excess of the amine-containing molecule relative to the crosslinker can be used.

  • Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C with continuous gentle agitation.[6]

  • Quenching: Terminate the reaction by adding an excess of the Quenching Reagent.

  • Purification: Purify the conjugate by dialysis or diafiltration using an appropriate molecular weight cutoff membrane to remove unreacted this compound and quenching reagent.[6]

  • Analysis: Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where this compound is applicable.

experimental_workflow start Start: Prepare Protein Solution (pH 7.2-8.5) prep_crosslinker Prepare this compound Stock Solution (in DMF/DMSO) start->prep_crosslinker add_crosslinker Add Molar Excess of Crosslinker to Protein prep_crosslinker->add_crosslinker incubate Incubate (RT or 4°C, 2-24h) add_crosslinker->incubate quench Quench Reaction (e.g., with L-cysteine) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze end End analyze->end

A typical experimental workflow for protein crosslinking.

adc_synthesis_workflow cluster_payload_linker Payload-Linker Synthesis cluster_adc_assembly ADC Assembly payload Cytotoxic Payload (with nucleophile, e.g., Thiol) conjugate_pl Conjugate Payload to one end of Linker (Nucleophilic Substitution) payload->conjugate_pl bromo_peg This compound bromo_peg->conjugate_pl purify_pl Purify Bromo-PEG2-Payload conjugate_pl->purify_pl conjugate_adc Conjugate Bromo-PEG2-Payload to Reduced mAb purify_pl->conjugate_adc antibody Monoclonal Antibody (mAb) reduce_ab Reduce mAb Interchain Disulfides (generate free Thiols) antibody->reduce_ab purify_ab Purify Reduced mAb reduce_ab->purify_ab purify_ab->conjugate_adc purify_adc Purify Final ADC (e.g., SEC) conjugate_adc->purify_adc

Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

protac_catalytic_cycle POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ternary->E3 Release Ternary->PROTAC Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile homobifunctional crosslinker for a range of applications in research and drug development. Its well-defined structure, hydrophilic PEG spacer, and reactive bromide end groups enable the stable and efficient linkage of biomolecules. The formation of robust thioether or secondary amine bonds makes it suitable for creating complex bioconjugates, including ADCs and PROTACs. While optimization of reaction conditions is essential for specific applications, the general protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.

References

The Core of Connection: An In-depth Technical Guide to the PEG Spacer in Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the precise linkage of molecular components is paramount. Bromo-PEG2-bromide, a homobifunctional linker, has emerged as a critical tool in the development of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of this linker is the short, two-unit polyethylene (B3416737) glycol (PEG) spacer. This technical guide delves into the core functionalities of this PEG spacer, providing a comprehensive overview of its physicochemical properties, its impact on biomolecule conjugation, and detailed experimental protocols for its application.

Physicochemical and Functional Properties of the PEG Spacer

The diethylene glycol spacer in this compound, though short, imparts several crucial properties that are foundational to its utility in bioconjugation.[1] These characteristics directly influence the performance of the resulting conjugate.

Key Attributes of the PEG2 Spacer:

  • Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water, significantly increasing the aqueous solubility of the linker and, consequently, the molecules it connects.[2][3] This is particularly advantageous when working with hydrophobic drugs or large biomolecules prone to aggregation.[4]

  • Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, making it suitable for in-vivo applications.[1] The PEG spacer helps to create a "stealth" effect by forming a hydration shell around the conjugate, which can reduce recognition by the immune system and decrease clearance rates.[1][4]

  • Flexibility: The C-O-C bonds within the PEG backbone have a high degree of rotational freedom.[4] This flexibility can be crucial in allowing the two ends of a bifunctional molecule, such as a PROTAC, to adopt the optimal orientation for biological activity.

  • Defined Length: As a discrete PEG (dPEG®) linker, this compound has a precise, defined molecular weight and length. This monodispersity is critical for producing homogenous conjugates with consistent and predictable properties, a key requirement for therapeutic development.[4]

Data Presentation: Physicochemical Properties

The following tables summarize key physicochemical data for this compound and the impact of short PEG spacers on conjugate properties.

PropertyValueReference
Chemical Formula C6H12Br2O2[2]
Molecular Weight 275.97 g/mol [2]
CAS Number 31255-10-4[2]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in DMSO[5]
PEG Spacer LengthMolecular Weight (Da)Contour Length (nm)Hydrodynamic Radius (Rh) (nm)
PEG2 880.6~0.5
PEG4 1761.2~1.8
PEG8 3522.5~1.2
PEG12 5283.7~1.0

Data synthesized from multiple sources, providing an approximate size and property range. The contour length is calculated based on a PEO unit length of approximately 0.28 nm.[4][6]

The Role of the PEG Spacer in Advanced Therapeutics

The properties imparted by the PEG2 spacer are instrumental in the design and function of cutting-edge therapeutics.

In PROTACs:

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. The PEG2 spacer in this compound, when used as a building block for PROTAC linkers, offers:

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG spacer are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination to occur.[7]

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG spacer improves the often-poor solubility of complex PROTAC molecules, aiding in their formulation and cellular uptake.[7]

In ADCs:

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker connects the antibody to the drug payload. The inclusion of a PEG2 spacer can:

  • Improve Solubility and Reduce Aggregation: Many cytotoxic payloads are hydrophobic. The PEG spacer enhances the overall hydrophilicity of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[8]

  • Enhance Pharmacokinetics: By increasing the hydrodynamic size and creating a hydrophilic shield, PEG spacers can reduce the clearance rate of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from established procedures for similar bromo-PEG compounds and should be optimized for specific applications.

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol (e.g., Cysteine-Containing Peptide)

This protocol describes the reaction of one of the bromide groups in this compound with a thiol, a common step in bioconjugation.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M N-acetylcysteine in water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced peptide solution while gently stirring. The final concentration of the organic solvent should not exceed 10% to maintain peptide stability.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.

  • Purification: Purify the resulting conjugate using reverse-phase HPLC to remove excess reagents and unreacted peptide.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10][11]

Protocol 2: Step-by-Step Synthesis of a Heterobifunctional Linker from this compound

This protocol outlines the conversion of this compound into a bromo-PEG2-amine linker, a versatile intermediate for further conjugation.

Materials:

Procedure:

  • Phthalimide Alkylation:

    • Dissolve this compound (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

    • Heat the mixture at 60-70°C overnight.

    • After cooling to room temperature, pour the reaction mixture into water and extract the N-(2-(2-bromoethoxy)ethyl)phthalimide intermediate with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrazinolysis:

    • Dissolve the crude intermediate in ethanol.

    • Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.

    • After cooling, filter off the phthalhydrazide (B32825) precipitate.

    • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain Bromo-PEG2-amine.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: A Generalized Workflow for PROTAC Synthesis

This protocol provides a general two-step approach for synthesizing a PROTAC using a pre-formed heterobifunctional Bromo-PEG2-ligand linker.

Materials:

  • Bromo-PEG2-amine (from Protocol 2)

  • Target Protein Ligand with a carboxylic acid (e.g., JQ1 derivative)

  • E3 Ligase Ligand with a reactive group for the bromide (e.g., a phenol (B47542), like pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

  • Amide Coupling to E3 Ligase Ligand:

    • To a solution of an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and a bromo-PEG2-acid (formed by hydrolysis of a corresponding ester) (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 4 hours.

    • Purify the resulting bromo-PEG2-E3 ligase ligand conjugate by preparative HPLC.

  • Nucleophilic Substitution with Target Protein Ligand:

    • To a solution of the target protein ligand containing a nucleophile (e.g., a phenol on a JQ1 derivative) (1.2 eq) in anhydrous DMF, add potassium carbonate (2.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the bromo-PEG2-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMF.

    • Heat the reaction to 60°C and stir for 16 hours.

  • Purification and Characterization:

    • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.[12]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow_conjugation cluster_start Step 1: Preparation cluster_reaction Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Peptide Cysteine-Containing Peptide Reaction_Mix Reaction Mixture (pH 7.5) Peptide->Reaction_Mix Linker This compound Linker->Reaction_Mix TCEP TCEP (optional) TCEP->Peptide Purification RP-HPLC Reaction_Mix->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis protac_synthesis_workflow Start This compound Step1 Step 1: Synthesize Heterobifunctional Linker (e.g., Bromo-PEG2-amine) Start->Step1 Step2 Step 2: Couple Linker to E3 Ligase Ligand Step1->Step2 Step3 Step 3: Couple Linker-E3 Ligand to Target Protein Ligand Step2->Step3 End Final PROTAC Molecule Step3->End adc_synthesis_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody Reduction Reduction of Disulfides (TCEP) Antibody->Reduction Conjugation_Step Conjugation with Bromo-PEG2-Drug Reduction->Conjugation_Step Purification Purification (e.g., SEC) Conjugation_Step->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

References

An In-depth Technical Guide to Bromo-PEG2-bromide for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinker, for beginners in the field of protein modification. We will delve into its core chemical principles, provide detailed experimental protocols, present quantitative data for practical application, and visualize key processes to facilitate understanding.

Introduction to this compound

This compound, systematically named 1,2-bis(2-bromoethoxy)ethane, is a versatile chemical tool used in bioconjugation.[1][2] It consists of a short, hydrophilic di(ethylene glycol) spacer flanked by two reactive bromide groups.[1][3] This structure allows for the covalent linkage of biomolecules, enhancing their therapeutic and diagnostic properties.[4]

The primary application of this compound in protein modification lies in its ability to react with nucleophilic functional groups on amino acid side chains, most notably the thiol group of cysteine residues.[5] The bromide ion is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.[1] This stability is a key advantage over other thiol-reactive chemistries, such as maleimides, which can be susceptible to retro-Michael addition and thiol exchange in vivo.[6][7]

The hydrophilic PEG spacer can improve the solubility and stability of the resulting protein conjugate, reduce its immunogenicity, and prolong its circulation half-life.[6][8] These properties make this compound a valuable linker in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and Proteolysis Targeting Chimeras (PROTACs).[1][9]

Core Chemistry and Reactivity

The utility of this compound is centered around the SN2 reaction mechanism. The terminal primary alkyl bromides are electrophilic and readily attacked by nucleophiles.

Reaction with Cysteine

The most common and specific target for this compound in protein modification is the thiol group of a cysteine residue. The reaction proceeds as follows:

  • Deprotonation: The thiol group (-SH) of cysteine, with a pKa of approximately 8.5, is deprotonated under neutral to slightly basic conditions (pH 7.5-8.5) to form the more nucleophilic thiolate anion (-S⁻).[6][10]

  • Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[6]

  • Bond Formation: A highly stable thioether bond is formed between the PEG linker and the cysteine residue.[2][6]

This reaction is highly efficient and specific for cysteine residues under controlled pH conditions, minimizing off-target modifications of other amino acids like lysine (B10760008) or histidine.[6][10]

Reactivity with Other Nucleophiles

While cysteine is the primary target, other nucleophilic amino acid side chains can react with this compound, especially at higher pH values. These include:

  • Histidine (imidazole group): Can react at physiological pH.

  • Lysine (ε-amino group): Becomes significantly reactive at pH > 9.0.

  • N-terminal α-amino group: Can be targeted at a slightly lower pH than lysine.

For site-specific modification of cysteine, it is crucial to control the reaction pH to minimize these side reactions.

Data Presentation

The following tables summarize key quantitative and qualitative data for the use of this compound in protein modification.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂Br₂O₂[3]
Molecular Weight 275.97 g/mol [4]
Appearance Liquid[11]
Solubility Water, DMSO, DMF[11]
Storage Conditions -20°C[3]
Table 2: Typical Reaction Conditions for Cysteine-Specific Protein Modification with Bromo-PEG Linkers
ParameterRecommended Range/ValueRationaleReference(s)
pH 7.5 - 8.5Promotes formation of the more nucleophilic thiolate anion while minimizing reactivity of other nucleophiles.[6][10]
Molar Ratio (Linker:Protein) 10:1 to 50:1A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.[6][11]
Reaction Temperature 4°C to 25°C (Room Temp.)Lower temperatures can be used for longer reaction times to minimize potential protein degradation.[6]
Reaction Time 2 - 24 hoursDependent on temperature, pH, and the accessibility of the target cysteine residue.[6]
Quenching Reagent L-cysteine, N-acetylcysteine, or β-mercaptoethanolA small molecule thiol is added in excess to react with any unreacted this compound.[10][11]
Table 3: Comparative Overview of Bromo-PEG vs. Maleimide-PEG Linkers for Thiol Conjugation
FeatureBromo-PEG LinkersMaleimide-PEG LinkersImplications for Protein ModificationReference(s)
Reaction Type SN2 Nucleophilic SubstitutionMichael AdditionBoth are efficient thiol-reactive chemistries.[7]
Resulting Bond ThioetherThioether (in a thiosuccinimide ring)The bond type is the same, but the surrounding structure differs.[7]
Bond Stability Highly StableSusceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation in vivo.Bromo-PEG linkers offer superior plasma stability, which is critical for therapeutics requiring long-term in vivo efficacy.[2][6][7]
Optimal Reaction pH 7.5 - 8.56.5 - 7.5The optimal pH ranges differ slightly, which can be a factor in experimental design.[6][7]
Potential Side Reactions Can react with other nucleophiles at higher pH.Hydrolysis of the maleimide (B117702) ring; reaction with amines at pH > 7.5.Both linker types require careful control of reaction conditions to ensure specificity.[7]

Experimental Protocols

The following protocols provide a general framework for the modification of a protein with this compound and subsequent characterization. These should be optimized for each specific protein and application.

Protocol 1: Site-Specific Modification of a Cysteine-Containing Protein

This protocol describes the covalent attachment of this compound to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. The buffer should be degassed to minimize thiol oxidation.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the protein has disulfide bonds.

  • Linker Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent: 1 M L-cysteine or N-acetylcysteine in Reaction Buffer.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bond.

    • Crucial Step: Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. TCEP will react with the bromo-PEG linker if not removed.[10]

  • Linker Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v). The optimal molar ratio should be determined empirically.[6][11]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.[11]

  • Purification of the PEGylated Protein:

    • Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).

    • Further purification to separate mono-PEGylated, multi-PEGylated, and unreacted protein can be achieved using SEC or ion-exchange chromatography (IEX).

Protocol 2: Characterization of the Protein-PEG Conjugate

A. SDS-PAGE Analysis:

  • Principle: Successful conjugation of this compound to a protein will result in an increase in its molecular weight, which can be visualized by a shift in its migration on an SDS-PAGE gel.

  • Procedure:

    • Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.

B. Mass Spectrometry (MS) Analysis:

  • Principle: Mass spectrometry provides an accurate measurement of the molecular weight of the protein, allowing for confirmation of the conjugation and determination of the number of PEG units attached.

  • Procedure:

    • Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).

    • Analyze the sample using MALDI-TOF or ESI-MS.

    • The mass spectrum of the conjugated protein will show a mass increase corresponding to the mass of the this compound linker (275.97 Da) for each modification. The heterogeneity of PEGylation (mono-, di-, etc.) can also be assessed.

Mandatory Visualizations

The following diagrams illustrate the key chemical and biological processes involving this compound.

chemical_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_Cys Protein-SH (Cysteine) Conjugate Protein-S-(CH2CH2O)2-CH2CH2-Br Protein_Cys->Conjugate Bromo_PEG2_Br Br-(CH2CH2O)2-CH2CH2-Br (this compound) Bromo_PEG2_Br->Conjugate pH pH 7.5-8.5 HBr HBr

Chemical reaction of this compound with a protein's cysteine residue.

experimental_workflow Start Start: Cysteine-containing Protein Reduction 1. Disulfide Bond Reduction (optional) (TCEP) Start->Reduction Desalting1 2. Remove Reducing Agent (Desalting Column) Reduction->Desalting1 Conjugation 3. Conjugation Reaction (Add this compound, pH 7.5-8.5) Desalting1->Conjugation Quenching 4. Quench Reaction (Add excess L-cysteine) Conjugation->Quenching Purification 5. Purify Conjugate (SEC or IEX) Quenching->Purification Characterization 6. Characterize Product (SDS-PAGE, Mass Spec) Purification->Characterization End End: Purified Protein-PEG Conjugate Characterization->End

Experimental workflow for protein modification with this compound.

protac_moa cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Mechanism of action of a PROTAC utilizing a PEG linker like this compound.

Conclusion

This compound is a valuable and robust tool for researchers new to protein modification. Its reaction with cysteine residues via an SN2 mechanism results in a highly stable thioether bond, offering a significant advantage over less stable linkages for applications requiring long-term in vivo stability.[6][7] By following the protocols and understanding the chemical principles outlined in this guide, scientists can effectively utilize this compound to create well-defined protein conjugates with enhanced properties for a wide range of therapeutic and research applications.

References

Safety and handling precautions for Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Bromo-PEG2-bromide

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 31255-10-4). It is intended for researchers, scientists, and drug development professionals who may work with this substance. The information compiled herein is based on available safety data for the compound and structurally related chemicals.

Compound Identification and Properties

This compound is a hydrophilic PEG linker that contains two bromide groups. These bromide moieties are effective leaving groups for nucleophilic substitution reactions.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1][2][3]

Table 1: Compound Identification

Identifier Value Reference
Chemical Name 1,2-bis(2-bromoethoxy)ethane [2]
Synonym This compound [1][2]
CAS Number 31255-10-4 [1][2]
Molecular Formula C₆H₁₂Br₂O₂ [1][2]
Molecular Weight ~276 g/mol [1][2]

| Purity | Typically ≥98% |[1] |

Table 2: Physical and Chemical Properties

Property Value Reference
Appearance Data not available; likely a liquid or solid
Solubility Increased solubility in aqueous media due to PEG spacer [1][2]
Storage Condition Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark place. [1][2]

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical |[2][4] |

Hazard Identification and Safety Precautions

Table 3: Potential Hazard Classifications (Inferred) Note: This classification is inferred from a similar compound (Bromo-PEG2-methyl ester) and general knowledge of brominated organic compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Class GHS Category Hazard Statement Reference
Skin Corrosion/Irritation Category 1C / 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation [5]
Serious Eye Damage/Irritation Category 1 / 2A H318: Causes serious eye damage / H319: Causes serious eye irritation [5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[5] |

Precautionary Statements:

Users should adhere to the following precautions:

  • P260: Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

  • P264: Wash hands and any exposed skin thoroughly after handling.[5][6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

Experimental Protocols and Handling Procedures

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

PPE Type Specification Rationale Reference
Eye/Face Protection Chemical safety goggles or a face shield. To prevent eye contact which can cause serious irritation or damage. [5][7][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times. To prevent skin contact, irritation, and potential burns. [5][7][10]
Skin/Body Protection A lab coat should be worn. For larger quantities, consider additional protective clothing. To protect skin and personal clothing from contamination. [5][6]

| Respiratory Protection | Not typically required if used in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of vapors or aerosols which may cause respiratory irritation. |[9][11] |

safe_handling_workflow cluster_prep Preparation & Use cluster_cleanup Waste & Disposal start Receive & Verify Chemical inspect Inspect Container for Damage start->inspect store Store at -20°C in a Dry, Dark Location inspect->store ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe use Use in Chemical Fume Hood waste Segregate Waste use->waste ppe->use liquid_waste Collect Liquid Waste in 'Halogenated Organic Waste' Container waste->liquid_waste solid_waste Collect Contaminated Solids (Gloves, Wipes) in a Labeled Bag waste->solid_waste disposal Arrange for Pickup by Environmental Health & Safety (EHS) liquid_waste->disposal solid_waste->disposal end Decontaminate Work Area disposal->end

Caption: A workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical. The following protocols should be followed.

emergency_response cluster_routes Routes of Exposure & Immediate Actions cluster_responses First Aid Response exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air inhalation->move_air wash_skin Remove Contaminated Clothing. Wash Skin with Copious Water for at least 15 min. skin->wash_skin rinse_eyes Rinse Cautiously with Water for at least 15 min. Remove Contact Lenses. eye->rinse_eyes rinse_mouth Wash Out Mouth with Water. Do NOT Induce Vomiting. ingestion->rinse_mouth medical Seek Medical Attention If Symptoms Persist or Are Severe move_air->medical wash_skin->medical rinse_eyes->medical rinse_mouth->medical

Caption: Logic diagram for emergency response to exposure incidents.

Experimental Protocols for Emergency Response:
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms such as respiratory irritation, coughing, or shortness of breath occur or persist, seek medical attention.[5][11]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin with copious amounts of water and soap for at least 15 minutes.[5][11] If skin irritation or a burning sensation occurs, seek medical advice.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids with fingers to ensure adequate rinsing.[5] Remove contact lenses if present and easy to do so.[5][6] If eye irritation persists, get medical attention.[5]

  • Ingestion: Wash out the mouth thoroughly with water.[5] Do not induce vomiting. Call a poison control center or doctor if you feel unwell.[5]

Spill, Storage, and Disposal

Spill Cleanup Protocol
  • Evacuate: Ensure non-essential personnel are clear of the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[5][10] Do not use combustible materials like paper towels for large spills.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container clearly labeled for chemical waste.[5][12]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Dispose of all cleaning materials as contaminated solid waste.[12]

Storage

Store this compound in a tightly sealed container in a dry, dark, and well-ventilated area.[4][9] The recommended long-term storage temperature is -20°C.[1][2] Keep it segregated from incompatible materials, such as strong oxidizing agents, strong bases, and metals.[5][9]

Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain.[12] It must be treated as halogenated organic chemical waste.

  • Container Selection: Use a clean, dry, and chemically compatible waste container with a secure cap.[12]

  • Labeling: Before adding waste, the container must be clearly labeled as "Halogenated Organic Waste" and must include the full chemical name, "this compound".[12]

  • Waste Segregation:

    • Liquid Waste: Unused or waste this compound should be transferred to the labeled liquid waste container inside a fume hood.[12]

    • Solid Waste: All contaminated materials (e.g., gloves, absorbent pads, wipes) must be collected in a separate, sealed plastic bag or container labeled as "Solid Waste with this compound".[12]

  • Collection: Store the sealed waste containers in a designated satellite accumulation area.[12] Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5][12]

References

An In-depth Technical Guide to Bromo-PEG2-bromide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinking reagent. It details its chemical and physical properties, core applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two terminal bromide groups. The bromide serves as an efficient leaving group in nucleophilic substitution reactions, while the hydrophilic PEG spacer enhances the aqueous solubility of the molecule it is incorporated into.[1][2]

PropertyValueReference(s)
CAS Number 31255-10-4[1][2][][4]
Molecular Formula C₆H₁₂Br₂O₂[1][2][][4]
Molecular Weight ~276 g/mol (275.97)[2][]
Synonym 1,2-bis(2-bromoethoxy)ethane[2]
Appearance Liquid, Colorless to light yellow[]
Purity ≥98%[1][2]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF)[2][]
Storage Conditions -20°C for long-term storage[1][2][][4]

Core Applications

The primary utility of this compound lies in its ability to act as a linker, covalently connecting two molecules. This is particularly relevant in the following areas:

  • Bioconjugation: It is used to link biomolecules such as proteins, peptides, or oligonucleotides. The bromide groups react readily with nucleophiles like primary amines (e.g., the side chain of lysine) and thiols (e.g., the side chain of cysteine).[5]

  • PROTAC Synthesis: this compound is employed as a linker in the construction of PROTACs.[][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[6][7] The PEG linker is a critical component that dictates the distance and orientation between the two ligands, influencing the efficacy of the resulting PROTAC.[8]

  • Surface Modification: This linker can be used to functionalize surfaces of materials like nanoparticles to improve their biocompatibility.

Reaction Mechanism and Experimental Protocols

The reaction of this compound with nucleophiles, such as primary amines or thiols, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu R-NH₂ (Nucleophile) TS [R-NH₂---C---Br]‡ Nu->TS Sₙ2 Attack BromoPEG Br-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Br (this compound) BromoPEG->TS Product R-NH-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Br TS->Product Bond Formation LeavingGroup HBr TS->LeavingGroup Bond Cleavage PROTAC_Linker_Synthesis start Start Dissolve excess diamine in anhydrous DMF add_peg Add this compound Slowly add to diamine solution start->add_peg react Reaction Stir at room temperature for 12-24h add_peg->react monitor Monitor Check reaction progress via LC-MS react->monitor workup Workup & Purification Quench, extract, and purify via chromatography monitor->workup product Product | H₂N-PEG2-Br workup->product PROTAC_Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ub Ub->Ternary

References

Bromo-PEG2-bromide in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have historically been considered "undruggable".[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5][6] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][7] Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to enhance solubility and provide synthetic versatility.[1][8]

This technical guide focuses on the application of Bromo-PEG2-bromide, a short-chain PEG linker, in the development of PROTACs. This compound serves as a bifunctional building block, enabling the covalent linkage of a POI ligand and an E3 ligase ligand to form the final PROTAC molecule.[9] Its two reactive bromide groups offer a versatile handle for conjugation through nucleophilic substitution reactions.[10]

The PROTAC Mechanism of Action: A Signaling Pathway

PROTACs operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity, experimental considerations, and applications of Bromo-PEG2-bromide, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The information herein is intended to equip researchers with the foundational knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and materials science.

Introduction to this compound

This compound, with the chemical formula C6H12Br2O2, is a versatile crosslinking reagent featuring a short, hydrophilic diethylene glycol spacer flanked by two primary alkyl bromide groups.[1][2] The bromide functional groups are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution reactions.[1][2] This reactivity is the cornerstone of its utility in covalently linking molecules of interest. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[1][3]

This reagent is a fundamental building block in several advanced applications, including:

  • Bioconjugation: Linking therapeutic proteins, peptides, or oligonucleotides to enhance their stability and pharmacokinetic profiles.[3][4]

  • Drug Delivery: Serving as a flexible linker in the synthesis of complex therapeutic constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]

  • Surface Modification: Functionalizing the surfaces of nanoparticles and other materials to improve biocompatibility and reduce non-specific binding.[4][5]

Core Reactivity: The SN2 Mechanism

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[5][7] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom attached to the bromine.[7][8] This "backside attack" leads to the displacement of the bromide ion, which is a very good leaving group, and the simultaneous formation of a new covalent bond between the nucleophile and the carbon atom.[7][9]

The rate of the SN2 reaction is dependent on the concentrations of both the this compound substrate and the incoming nucleophile.[7][9] The general reaction can be represented as:

Nu:⁻ + R-Br → Nu-R + Br⁻

Where Nu:⁻ is the nucleophile, and R-Br represents one end of the this compound molecule.

Caption: General SN2 reaction mechanism for this compound.

Reactions with Common Nucleophiles

This compound readily reacts with a variety of nucleophiles. The most common and synthetically useful reactions involve soft nucleophiles like amines and thiols.

Reaction with Amines

Primary and secondary amines are effective nucleophiles for reacting with this compound, forming stable secondary and tertiary amine linkages, respectively.[5] This reaction is fundamental for linking amine-containing molecules. A critical consideration is the potential for over-alkylation, where the newly formed secondary amine can react with another molecule of the bromo-PEG reagent.[5] To favor mono-alkylation, a large molar excess of the primary amine is typically used.[5]

Reaction with Thiols

Thiols, particularly in their deprotonated thiolate (RS⁻) form, are potent nucleophiles that react efficiently with alkyl bromides to form highly stable thioether bonds.[4][7] This "thiol-bromo click reaction" is highly efficient and often used for bioconjugation to cysteine residues in proteins.[7][10] The reaction rate is highly pH-dependent, as a higher pH increases the concentration of the more nucleophilic thiolate anion.[7]

Reaction with Azides

The bromide groups can be displaced by an azide (B81097) salt (e.g., sodium azide) to synthesize Bromo-PEG2-azide or bis-azido-PEG2.[11][12] These azide-functionalized PEG linkers are valuable reagents for click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkykine-azide cycloaddition (SPAAC).[13][14]

Factors Influencing Reaction Efficiency

Several parameters must be optimized to ensure a successful nucleophilic substitution reaction with this compound. These factors directly influence the reaction rate, yield, and selectivity.

FactorEffect on Reaction RateRationale
pH Increases with pH for thiols and amines.Higher pH deprotonates thiols to the more reactive thiolate anion (pKa ~8.5-9.0).[7] For amines, the free base form is the active nucleophile, so a pH above the pKa is required.[5] A pH range of 7-9 is common.[5]
Solvent Accelerated in polar aprotic solvents.Polar aprotic solvents like DMF or DMSO are commonly used as they dissolve the reactants and increase the nucleophile's reactivity.[5][7]
Temperature Increases with temperature.Higher temperatures provide the necessary activation energy, increasing the reaction rate.[7] Reactions are often run from room temperature (20-25°C) up to 50°C.[5]
Concentration Increases with reactant concentration.The reaction is bimolecular (SN2), so the rate is directly proportional to the concentration of both the nucleophile and this compound.[7][9]
Nucleophile Dependent on nucleophile strength.Stronger, less sterically hindered nucleophiles react faster. Thiols are generally more nucleophilic than amines for this reaction.[7]

Quantitative Reaction Data

While specific second-order rate constants for this compound are not extensively published, data from analogous bromo-PEG compounds provide valuable insights into expected outcomes.

NucleophileMolar ExcessSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Primary Amine10-50 foldDMF or DMSO20 - 504 - 2460 - 90[5]
Thiol1.1-10 foldDMF, DMSO, or aq. buffer20 - 371 - 12> 90[7][10]
Azide1.5-5 foldDMF25 - 8012 - 48High[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Detailed Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary amines and thiols. Optimization is recommended for specific applications.

Protocol 1: Reaction with a Primary Amine

This protocol outlines a general procedure for the mono-alkylation of an amine-containing small molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

  • Non-amine containing base (e.g., Diisopropylethylamine, DIPEA)

  • Quenching reagent (e.g., Tris buffer)[5]

  • Stir plate and stir bar

  • Reaction vessel

  • Purification system (e.g., preparative HPLC)[5]

Procedure:

  • Dissolution of Reactants: In a dry reaction vessel, dissolve the amine-containing molecule in anhydrous DMF or DMSO.[5] Add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the HBr formed during the reaction.

  • Reaction Initiation: To the stirred amine solution, add this compound (using a 10-50 fold molar excess of the amine to favor mono-substitution).[5]

  • Reaction Incubation: Allow the reaction to proceed at room temperature (or up to 50°C) for 4-24 hours.[5] Monitor the reaction progress using an appropriate analytical method like LC-MS.[5]

  • Reaction Quenching: Once the reaction is complete, add a quenching reagent like Tris buffer to consume any unreacted this compound.[5]

  • Purification: Remove the solvent under reduced pressure. Purify the product using an appropriate method, such as preparative HPLC or flash chromatography, to remove excess amine and side products.[5]

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Experimental_Workflow start Start dissolve Dissolve amine and base in DMF/DMSO start->dissolve add_reagent Add this compound to stirred solution dissolve->add_reagent incubate Incubate at RT - 50°C (4-24 hours) add_reagent->incubate monitor Monitor progress (LC-MS) incubate->monitor monitor->incubate Incomplete quench Quench reaction (e.g., Tris buffer) monitor->quench Complete purify Purify product (e.g., HPLC) quench->purify characterize Characterize product (LC-MS, NMR) purify->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for PEGylation reactions.

Protocol 2: Reaction with a Thiol

This protocol describes the conjugation of this compound to a thiol-containing peptide or protein.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Reaction Buffer: Phosphate buffer (e.g., PBS), pH 7.0-8.5.[7]

  • Optional: Anhydrous DMF or DMSO for dissolving the bromo-reagent.

  • Purification system (e.g., size exclusion chromatography or RP-HPLC).

Procedure:

  • Dissolution of Reactants: Dissolve the thiol-containing molecule in the reaction buffer. If the this compound is not readily soluble in the buffer, first dissolve it in a minimal amount of DMF or DMSO before adding it to the reaction mixture.

  • Reaction Initiation: Add a 1.1 to 10-fold molar excess of this compound to the thiol solution with gentle stirring.

  • Reaction Incubation: Incubate the mixture at room temperature for 1-4 hours or at 4°C overnight.[15] The optimal pH is typically above 8.0 to ensure the thiol is deprotonated, but a lower pH (7.0-7.5) can be used to increase selectivity if other nucleophilic groups like amines are present.[7]

  • Purification: Purify the PEGylated product from excess reagent and unreacted starting material using a suitable chromatography method.

  • Characterization: Confirm successful conjugation and purity via SDS-PAGE (for proteins), LC-MS, or MALDI-TOF mass spectrometry.

Application Workflow: PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] The synthesis involves a sequential, two-step nucleophilic substitution process.

PROTAC_Synthesis Ligand1 E3 Ligase Ligand (with Nucleophile 1) Step1 Step 1: Nucleophilic Substitution Ligand1->Step1 BromoPEG This compound BromoPEG->Step1 Intermediate Ligand1-PEG2-bromide Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Ligand2 Target Protein Ligand (with Nucleophile 2) Ligand2->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Logical workflow for PROTAC synthesis using this compound.

In this workflow, a ligand for an E3 ubiquitin ligase (containing a nucleophile like a thiol or amine) is first reacted with one of the bromide groups on this compound.[7] After purification, this intermediate is then reacted with a second ligand that binds to the target protein, creating the final PROTAC construct.[6] The PEG linker serves to connect the two ligands at an optimal distance for inducing ubiquitination and subsequent degradation of the target protein.[6]

References

An In-depth Technical Guide to the Hydrophilicity of Bromo-PEG2-bromide and its Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilic properties of Bromo-PEG2-bromide, a bifunctional crosslinker pivotal in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties influencing its hydrophilicity, its impact on molecular design and function, and standardized protocols for its experimental characterization.

Core Concepts: The Physicochemical Basis of Hydrophilicity

This compound, systematically named 1,2-Bis(2-bromoethoxy)ethane, possesses a molecular structure inherently designed for aqueous compatibility. Its hydrophilicity is primarily attributed to the presence of a short polyethylene (B3416737) glycol (PEG) spacer. The ether oxygen atoms within the PEG backbone are capable of forming hydrogen bonds with water molecules, leading to the formation of a hydration shell that promotes solubility in aqueous environments.[1][2][3]

Data Presentation: Physicochemical Properties of this compound

For clarity and comparative analysis, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂Br₂O₂[5]
Molecular Weight 275.97 g/mol [5]
Calculated XLogP3 1.5[5]
Calculated LogP 1.80940[4]
Topological Polar Surface Area 18.5 Ų[5]
Solubility Slightly soluble in Chloroform (B151607) and Ethyl Acetate[4][7][8]

Effects of Hydrophilicity in Drug Development and Bioconjugation

The hydrophilic nature of the PEG spacer in this compound has profound implications for its applications in drug development, particularly in the design of PROTACs and other bioconjugates.

In PROTACs: PROTACs are large, complex molecules that often face challenges with poor aqueous solubility.[9] The incorporation of a hydrophilic linker like this compound can significantly enhance the overall solubility of the PROTAC molecule.[10][11][12] This improved solubility is crucial for formulation, bioavailability, and effective ternary complex formation between the target protein and the E3 ligase.[9][10] While enhancing solubility, the relationship between hydrophilicity and cell permeability is complex; the flexible PEG chain can adopt conformations that may shield polar surface area, potentially aiding in cell membrane traversal.[9][13]

In Bioconjugation: When conjugating molecules to proteins or peptides, maintaining the solubility and stability of the resulting bioconjugate is paramount. The use of a hydrophilic linker like this compound helps to mitigate the potential for aggregation, which can be induced by the conjugation of hydrophobic payloads.[14] This is particularly critical in the development of antibody-drug conjugates (ADCs), where the hydrophilicity of the linker can counterbalance the hydrophobicity of the cytotoxic drug.

Mandatory Visualizations

To illustrate the key processes and relationships involving this compound, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Release

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow cluster_reaction Bioconjugation Reaction start Start biomolecule Thiol-containing Biomolecule (e.g., Protein with Cysteine) start->biomolecule linker This compound start->linker reaction Nucleophilic Substitution (SN2) biomolecule->reaction linker->reaction conjugate Stable Thioether Linkage (Bioconjugate) reaction->conjugate end Purification conjugate->end

Caption: Bioconjugation with this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials ligand1 Ligand for Target Protein start->ligand1 linker This compound start->linker ligand2 Ligand for E3 Ligase start->ligand2 step1 Step 1: First Coupling (e.g., Nucleophilic Substitution) ligand1->step1 linker->step1 step2 Step 2: Second Coupling ligand2->step2 intermediate Intermediate (Ligand-Linker) step1->intermediate intermediate->step2 crude_protac Crude PROTAC step2->crude_protac purification Purification (e.g., HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac

References

The Role of Bromide as a Leaving Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromide terminal group offers a robust and reliable strategy for the covalent modification of biomolecules. The carbon-bromine bond provides a reactive site for nucleophilic substitution, particularly with thiol groups from cysteine residues, to form highly stable thioether linkages. This stability is a paramount consideration in drug development, especially for non-cleavable antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy. While other chemistries, such as maleimide-thiol reactions, offer faster kinetics, the superior stability of the thioether bond formed from a bromo-PEG linker provides a significant advantage for applications requiring long-term in vivo stability. This guide provides an in-depth analysis of the core chemical principles, quantitative comparisons, detailed experimental protocols, and key applications of bromo-functionalized PEG linkers in bioconjugation.

Core Principles of Bromo-PEG Reactivity

The utility of bromo-PEG linkers is centered on the principles of the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the carbon atom bearing the bromide, leading to the displacement of the bromide ion and the formation of a new covalent bond.

Key Characteristics:

  • Leaving Group Ability: Bromide is an excellent leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr).[1] This means it is a weak base and is stable in solution after it has departed with the pair of electrons from the C-Br bond, facilitating the SN2 reaction under mild conditions suitable for sensitive biomolecules.[1] The reactivity of halo-PEG linkers with thiols generally follows the trend of leaving group ability: I > Br > Cl.[1]

  • Target Nucleophile: The most common and effective nucleophile for reacting with bromo-PEG linkers in a biological context is the thiol group (-SH) of a cysteine residue.[2][3] The reaction is highly pH-dependent, as a slightly basic environment (pH 7.5-8.5) promotes the deprotonation of the thiol to the more nucleophilic thiolate anion (S⁻).[4][5][6]

  • Resulting Linkage: The reaction between a bromo-PEG and a cysteine thiol results in the formation of a highly stable thioether bond (C-S-C).[2][5] This bond is resistant to hydrolysis and enzymatic degradation under physiological conditions, making it ideal for creating long-circulating, non-cleavable bioconjugates.[1][4]

  • Enhanced Reactivity: To increase the electrophilicity of the carbon atom and facilitate the reaction, the bromide is often part of a bromoacetamide group (-NH-C(O)-CH₂-Br).[2]

Data Presentation: Quantitative and Comparative Analysis

The selection of a conjugation strategy requires a careful evaluation of reaction efficiency, kinetics, and the stability of the final product. Bromo-PEG linkers offer a compelling balance of these parameters, particularly when compared to the widely used maleimide-based linkers.

Table 1: Comparative Overview of Common Thiol-Reactive PEG Linkers

Functional GroupReaction TypeRelative Reaction Rate with ThiolsBond FormedBond Stability (Physiological Conditions)Key Considerations
Bromo-PEG SN2Moderate to FastThioetherHighly Stable[1][4]Good leaving group; forms a very stable bond ideal for non-cleavable ADCs.[1][2]
Iodo-PEG SN2FastThioetherHighly Stable[1]More reactive than bromide but the reagent itself can be less stable.[1]
Tosyl-PEG SN2Moderate to FastThioetherHighly Stable[1]Excellent leaving group, with reactivity comparable to bromide.[1]
Maleimido-PEG Michael AdditionVery FastThiosuccinimide EtherSusceptible to retro-Michael reaction[7][8]Fast reaction at neutral pH, but the resulting linkage can undergo exchange with other thiols (e.g., albumin), leading to premature drug release.[7][8]

Table 2: Typical Parameters for Cysteine-Specific PEGylation with Bromo-PEG Reagents

ParameterTypical Value/RangeNotes
Optimal Reaction pH 7.5 - 8.5[4][5][6]A slightly basic pH promotes the formation of the more nucleophilic thiolate anion, increasing the reaction rate.[4]
Reaction Temperature 4°C to Room Temperature (25°C)[4]Lower temperatures can be used for longer reaction times to minimize potential protein degradation or instability.[4]
Reaction Time 2 - 24 hours[4]Dependent on the specific protein, temperature, pH, and molar ratio of reactants.[4]
Molar Ratio (PEG:Protein) 10:1 to 50:1[4][6]A molar excess of the bromo-PEG reagent is used to drive the reaction to completion.[4]
Expected Yield (mono-PEGylated) >80%[4]Highly dependent on the accessibility of the target cysteine residue and the optimization of reaction conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bromo-PEG conjugation chemistry. The following protocols provide a framework for the synthesis of a heterobifunctional bromo-PEG linker and its subsequent conjugation to a cysteine-containing protein.

Protocol 1: Synthesis of α-Bromoacetyl-ω-NHS-PEG Linker (Illustrative)

This protocol outlines a representative multi-step synthesis for a heterobifunctional PEG linker capable of reacting with both thiols (via the bromoacetyl group) and amines (via the NHS ester).

Materials:

  • α-Carboxy-ω-hydroxy-PEG

  • Bromoacetyl bromide

  • Triethylamine (B128534) (TEA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Standard purification and analytical equipment (Silica gel for chromatography, TLC, NMR, MS)

Methodology:

  • Protection of the Carboxyl Group (if necessary): The carboxylic acid end of the starting PEG may need to be protected (e.g., as a t-butyl ester) to prevent side reactions during the bromination of the hydroxyl group.

  • Bromination of the Hydroxyl Group: a. Dissolve the carboxy-protected PEG-OH (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). b. Cool the solution to 0°C. c. Add triethylamine (1.5 eq.) followed by the dropwise addition of bromoacetyl bromide (1.2 eq.). d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting α-bromoacetyl-ω-protected-carboxy-PEG by silica (B1680970) gel chromatography.

  • Deprotection of the Carboxyl Group: Remove the protecting group from the carboxyl end. For a t-butyl ester, this is typically done using trifluoroacetic acid (TFA) in DCM.

  • NHS Ester Activation: a. Dissolve the purified α-bromoacetyl-ω-carboxy-PEG (1 eq.) in anhydrous DMF. b. Add N-hydroxysuccinimide (NHS, 1.2 eq.) and DCC (1.2 eq.). c. Stir the reaction at room temperature for 4-6 hours. d. Filter off the dicyclohexylurea (DCU) byproduct. e. Precipitate the final product, α-bromoacetyl-ω-NHS-PEG, by adding the filtrate to cold diethyl ether. f. Collect the solid product by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: Site-Specific PEGylation of a Cysteine-Containing Protein

This protocol describes the covalent attachment of a bromo-PEG reagent to a free cysteine residue on a protein.

Materials:

  • Cysteine-containing protein (1-5 mg/mL)

  • Bromo-PEG reagent (e.g., Bromo-PEG6-Boc)

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5.[9] (Ensure buffer is degassed to prevent cysteine oxidation).

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • PEG Reagent Stock Solution: 100 mM Bromo-PEG in anhydrous DMSO or DMF.

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in Reaction Buffer.

  • Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.

  • Desalting columns (e.g., PD-10).

Methodology:

  • Protein Preparation and Reduction (if necessary): a. If the protein is in a buffer containing interfering substances, exchange it into the Reaction Buffer using a desalting column. b. If the target cysteine is part of a disulfide bond, it must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[10] c. Crucially, remove the reducing agent before adding the bromo-PEG reagent. This is essential to prevent the reducing agent from reacting with the linker. Use a desalting column equilibrated with degassed Reaction Buffer for this step.[11]

  • PEGylation Reaction: a. Adjust the pH of the protein solution to the optimal range (7.5-8.5) if necessary. b. Add the Bromo-PEG stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold).[4][6] c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5][6] The optimal conditions should be determined empirically for each specific protein. Protect the reaction from light.[5]

  • Quenching the Reaction: a. To stop the reaction and consume any unreacted bromo-PEG reagent, add the Quenching Solution to a final concentration of 10-50 mM.[5][11] b. Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Conjugate: a. Remove excess bromo-PEG reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis.[5] b. For higher purity and to separate mono-PEGylated, multi-PEGylated, and unconjugated protein species, utilize SEC or IEX.[9][12] The PEGylated protein will have a larger hydrodynamic radius and will elute earlier in SEC, or may have a different charge profile for separation by IEX.

  • Characterization of the Conjugate: a. SDS-PAGE: Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower on the gel.[13] b. Mass Spectrometry (LC-MS): This is the most accurate method to confirm covalent modification and determine the precise mass of the conjugate, allowing for the determination of the number of PEG chains attached per protein.[13][14] c. Drug-to-Antibody Ratio (DAR) Determination (for ADCs): For ADCs, the average number of drug-linker molecules per antibody (DAR) is a critical quality attribute. It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase LC-MS (RP-LC-MS), or UV/Vis spectroscopy (if the drug has a distinct absorbance).[2][10][]

Mandatory Visualizations

Workflow and Reaction Diagrams

The following diagrams, created using the DOT language, illustrate the key experimental and mechanistic pathways described in this guide.

G cluster_synthesis Synthesis of Bromo-PEG-Protein Conjugate A Protein with Free Cysteine C Reduction of Disulfides (optional) (e.g., TCEP) A->C If needed E PEGylation Reaction (pH 7.5-8.5) A->E If no reduction needed B Bromo-PEG Reagent B->E D Removal of Reducing Agent (Desalting Column) C->D D->E F Quenching (e.g., L-cysteine) E->F G Purification (SEC or IEX) F->G H Characterization (SDS-PAGE, MS) G->H I Purified Bromo-PEG Protein Conjugate G->I G cluster_adc_moa Mechanism of Action for a Non-Cleavable ADC A ADC with Stable Thioether Linker (From Bromo-PEG) B Target Receptor (e.g., HER2) on Cancer Cell A->B 1. Circulation & Targeting C Binding and Receptor-Mediated Endocytosis B->C 2. Binding D Endosome C->D 3. Internalization E Lysosome D->E 4. Trafficking F Antibody Degradation by Lysosomal Proteases E->F 5. Degradation G Release of Payload- Linker-Amino Acid Metabolite F->G H Payload Binds to Intracellular Target (e.g., Tubulin) G->H 6. Action I Cell Cycle Arrest and Apoptosis H->I

References

Methodological & Application

Application Note: Protocol for Conjugating Bromo-PEG2-bromide to Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(ethylene glycol) (PEG) linkers are fundamental tools in bioconjugation and drug development, utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The choice of the reactive group on the PEG linker is critical for achieving efficient and stable conjugation. This application note focuses on Bromo-PEG2-bromide, a homobifunctional linker, for conjugation to thiol (-SH) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the bromide acts as an excellent leaving group, resulting in the formation of a highly stable thioether bond.[1][2] This protocol provides a comprehensive guide for researchers on the reaction principles, optimization parameters, and a detailed experimental procedure for using this compound in bioconjugation applications such as crosslinking proteins or peptides.

Reaction Principle and Mechanism

The conjugation of this compound to a thiol-containing molecule is a classic SN2 reaction.[1][2] The process is initiated by the deprotonation of the thiol group (R-SH) to its more nucleophilic thiolate anion form (R-S⁻). This anion then attacks the electrophilic carbon atom bonded to the bromine atom on the PEG linker. In a single, concerted step, the carbon-sulfur bond forms as the carbon-bromine bond breaks, displacing the bromide ion and creating a stable thioether linkage.[1][2] Because this compound has two reactive bromide groups, it can be used to crosslink two thiol-containing molecules.[3]

SN2_Reaction Thiolate R-S⁻ (Thiolate) BromoPEG Br-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Br (this compound) TS [ R-S---C---Br ]⁻ Transition State Thiolate->TS BromoPEG->TS Conjugate R-S-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Br (Mono-Conjugate) Bromide Br⁻ (Bromide Ion) TS->Conjugate TS->Bromide Workflow prep_thiol 1. Prepare Thiol Molecule (e.g., Protein in Degassed Buffer) reduction 2. Reduce Disulfides (Optional, with TCEP) prep_thiol->reduction prep_peg 3. Prepare this compound (in Buffer or Co-solvent) reduction->prep_peg conjugation 4. Initiate Conjugation Reaction (Mix and Incubate) prep_peg->conjugation monitor 5. Monitor Progress (HPLC / LC-MS) conjugation->monitor monitor->conjugation Incomplete quench 6. Quench Reaction (Add excess L-cysteine) monitor->quench Complete purify 7. Purify Conjugate (SEC / RP-HPLC) quench->purify characterize 8. Characterize Final Product (Mass Spec / HPLC) purify->characterize

References

Application Notes and Protocols for PROTAC Synthesis Using Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[5][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide synthetic versatility.[5][7] Bromo-PEG2-bromide is a bifunctional linker featuring a short, two-unit PEG chain with reactive bromide groups at both ends, allowing for the sequential coupling of the POI and E3 ligase ligands.[8] This document provides a detailed, step-by-step guide to the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: A Signaling Pathway

The fundamental role of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This induced proximity initiates a cascade of intracellular events that culminates in the degradation of the target protein. The key steps are:

  • Binding: The PROTAC independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).[4]

  • Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[4]

  • Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.[4]

  • Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[4]

  • Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[4]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of a PROTAC Using this compound

The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand. The two bromide functional groups on the linker serve as reactive sites for nucleophilic substitution. Typically, the warhead and E3 ligase ligand will possess nucleophilic functional groups such as phenols, amines, or thiols. This protocol outlines a general two-step synthesis.

Overall Experimental Workflow

The synthesis involves the initial coupling of the first ligand to the this compound linker, followed by purification and subsequent coupling to the second ligand.

workflow start Start Materials: - Ligand 1 (e.g., POI-OH) - this compound - Ligand 2 (e.g., E3-NH2) step1 Step 1: First Nucleophilic Substitution Couple Ligand 1 to this compound start->step1 purify1 Purification of Ligand 1-PEG2-bromide Intermediate step1->purify1 step2 Step 2: Second Nucleophilic Substitution Couple Ligand 2 to Intermediate purify1->step2 purify2 Final Purification of PROTAC (e.g., HPLC) step2->purify2 characterize Characterization of Final PROTAC (LC-MS, NMR) purify2->characterize end Final PROTAC characterize->end

Caption: A workflow diagram illustrating the modular synthesis of a PROTAC.

Protocol 1: Synthesis of Ligand 1-PEG2-bromide Intermediate

This step involves the nucleophilic substitution of one of the bromide groups on this compound with a nucleophilic group (e.g., a phenol) on the first ligand.

Reagents and Materials:

  • Ligand 1 with a nucleophilic group (e.g., POI-OH)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the Ligand 1 (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2-1.5 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Ligand 1-PEG2-bromide intermediate.

Protocol 2: Synthesis of the Final PROTAC

This step involves the nucleophilic substitution of the remaining bromide group on the intermediate with the nucleophilic group (e.g., an amine) of the second ligand.

Reagents and Materials:

  • Ligand 1-PEG2-bromide intermediate (from Protocol 1)

  • Ligand 2 with a nucleophilic group (e.g., E3-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a solution of the Ligand 2 (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add a solution of the Ligand 1-PEG2-bromide intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60-80 °C for 16-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs utilizing PEG linkers.

Table 1: Representative Yields and Purity for PROTAC Synthesis Steps

StepReaction TypeStarting MaterialProductTypical Yield (%)Typical Purity (%)
1Nucleophilic SubstitutionLigand 1 + this compoundLigand 1-PEG2-bromide50-75>95
2Nucleophilic SubstitutionLigand 1-PEG2-bromide + Ligand 2Final PROTAC30-55>98 (after HPLC)

Table 2: Characterization of the Final PROTAC

TechniqueExpected Outcome
LC-MSCorrect mass for the desired product and high purity.
¹H NMRPresence of characteristic peaks for both ligands and the PEG linker.
¹³C NMRPresence of characteristic peaks for both ligands and the PEG linker.

Table 3: Representative Biological Activity of a PROTAC

PROTAC IDLinker Length (atoms)E3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Hypothetical-18Pomalidomide<10>90Cancer Cell Line A
Hypothetical-28VHL ligand25~90Cancer Cell Line B

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key indicators of PROTAC potency and efficacy. These values can vary significantly based on the cell line, treatment time, and specific assay conditions.

Characterization and Biological Evaluation

The successful synthesis of the PROTAC should be confirmed by standard analytical techniques such as LC-MS and NMR. The biological activity is assessed by its ability to induce the degradation of the target protein.

Protocol 3: Western Blot for Protein Degradation

This protocol describes a standard method to assess the degradation of the POI in cells treated with the synthesized PROTAC.

Reagents and Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-POI, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

References

Application Notes and Protocols for Antibody Labeling with Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for labeling antibodies using the homobifunctional crosslinker, Bromo-PEG2-bromide. This reagent is particularly useful for introducing a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer between antibody domains or between two interacting proteins.

The core reaction involves the alkylation of thiol groups (-SH) on cysteine residues by the bromoacetyl groups of the linker, forming a stable thioether bond. Given that this compound has two reactive bromide ends, it can be used for intramolecular crosslinking within a single antibody molecule or for intermolecular crosslinking between two or more antibody molecules. Careful control of the reaction conditions is crucial to achieve the desired labeling outcome.

I. Core Principles of this compound Reactivity

The primary target for this compound on an antibody is the thiol group of a cysteine residue. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing the bromide ion. This results in the formation of a stable thioether linkage.

The reactivity of the thiol group is highly dependent on the pH of the reaction buffer. The thiol group (R-SH) is in equilibrium with its deprotonated form, the more nucleophilic thiolate anion (R-S⁻). The pKa of a typical cysteine thiol group is around 8.3. Therefore, conducting the reaction at a pH at or slightly above this pKa increases the concentration of the reactive thiolate species, leading to a more efficient alkylation reaction.[1]

However, at a higher pH (typically above 9.0), the selectivity of the bromoacetyl group for thiols decreases, and side reactions with other nucleophilic amino acid residues such as lysine (B10760008) and histidine can occur.[1]

II. Quantitative Data Presentation

The selection of appropriate reaction parameters is critical for successful antibody labeling. The following tables summarize the key recommended conditions for the reaction of this compound with antibodies.

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

ParameterRecommended RangeNotes
Target Residue Cysteine (Thiol)Can be naturally occurring or generated by reduction of disulfide bonds.
Reaction pH 7.5 - 8.5Balances efficient thiol alkylation with minimizing non-specific reactions.[1]
Molar Excess of this compound 5- to 20-fold over antibodyThe optimal ratio should be determined empirically for each antibody.
Reaction Temperature 4°C to Room TemperatureLonger incubation times are typically required at lower temperatures.
Reaction Time 2 - 4 hours at RT or overnight at 4°CReaction progress can be monitored by analytical techniques like SDS-PAGE.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Solvent for this compound Anhydrous DMF or DMSOThe final concentration of the organic solvent should not exceed 10% (v/v).[2]

Table 2: Reagents for Antibody Preparation and Reaction Quenching

ReagentPurposeRecommended Concentration
TCEP or DTT Reduction of disulfide bonds10- to 50-fold molar excess over antibody.
L-cysteine or 2-mercaptoethanol Quenching of unreacted this compound10- to 50-mM final concentration.[2]

III. Experimental Protocols

The following protocols provide a general framework for labeling antibodies with this compound. Optimization may be required for specific antibodies and applications.

This protocol is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reduction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.2

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in Reduction Buffer.

  • Add a 10- to 50-fold molar excess of TCEP or DTT to the antibody solution.[2]

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.5-8.5).

Materials:

  • Reduced or thiol-containing antibody from Protocol 1

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.5-8.5

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

Procedure:

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM.[2]

  • Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any unreacted this compound.

Materials:

  • Quenched reaction mixture from Protocol 2

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

  • Appropriate buffers for the chosen purification method

Procedure:

  • Purify the labeled antibody from excess this compound and quenching reagent using a suitable chromatography method.

  • For SEC, use a column with an appropriate molecular weight cutoff to separate the antibody conjugate from smaller molecules.

  • For IEX, the choice of column and buffers will depend on the isoelectric point of the antibody.

  • Collect fractions and analyze for the presence of the labeled antibody using methods such as SDS-PAGE and UV-Vis spectroscopy.

IV. Mandatory Visualizations

G cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification antibody Antibody Solution (1-10 mg/mL in PBS, pH 7.4) reduction Optional Reduction: Add TCEP or DTT (10-50x molar excess) Incubate 37°C, 30-60 min antibody->reduction desalting Remove Excess Reducing Agent (Desalting Column) reduction->desalting conjugation Conjugation: Add this compound (5-20x molar excess) Incubate 2-4h RT or overnight 4°C desalting->conjugation bromo_prep Prepare this compound (10-20 mM in DMF/DMSO) bromo_prep->conjugation quenching Quench Reaction: Add L-cysteine (10-50 mM final conc.) Incubate 30 min RT conjugation->quenching purify Purify Labeled Antibody (SEC or IEX) quenching->purify analysis Analysis (SDS-PAGE, UV-Vis) purify->analysis

Caption: Experimental workflow for labeling antibodies with this compound.

G cluster_reaction Thiol-Bromo Reaction cluster_conditions Reaction Conditions Ab_SH Antibody-SH (Thiol Group) Intermediate Transition State Ab_SH->Intermediate + Bromo_PEG_Bromo Br-PEG2-Br (this compound) Bromo_PEG_Bromo->Intermediate Product Antibody-S-PEG2-S-Antibody (Crosslinked Antibody) Intermediate->Product Intermolecular Product_Intra Antibody-(S-PEG2-S) (Intramolecularly Crosslinked) Intermediate->Product_Intra Intramolecular Br_ion 2 Br⁻ (Bromide Ion) Product->Br_ion + Product_Intra->Br_ion + pH pH 7.5 - 8.5 Temp 4°C - RT Time 2-4h or Overnight

Caption: Signaling pathway for antibody labeling via thiol-bromo reaction.

References

Application Notes and Protocols for Bromo-PEG2-bromide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-bromide, also known as 1,2-Bis(2-bromoethoxy)ethane, is a homobifunctional crosslinker that is gaining prominence in the field of drug delivery.[1][2] Its structure, featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups, makes it a versatile tool for covalently linking molecules of interest. The bromide moieties are excellent leaving groups in nucleophilic substitution reactions, allowing for stable bond formation with functional groups such as thiols and amines present on biomolecules, drugs, or carrier materials.[2][3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which is a critical attribute for in vivo applications.[5]

These application notes provide a comprehensive overview of the use of this compound in the development of advanced drug delivery systems, including functionalized nanoparticles, antibody-drug conjugates (ADCs), and hydrogels. Detailed protocols, quantitative data, and visual representations of workflows and mechanisms are presented to guide researchers in the effective application of this valuable crosslinking reagent.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its successful application.

PropertyValueReference(s)
Chemical Name 1,2-Bis(2-bromoethoxy)ethane[6]
Synonyms This compound, Br-PEG2-Br[7]
CAS Number 31255-10-4[2]
Molecular Formula C6H12Br2O2[2]
Molecular Weight 276.0 g/mol [2]
Appearance Colorless to pale yellow oil
Purity Typically ≥95%[5]
Solubility Soluble in water, DMSO, DMF, and other common organic solvents[8]
Storage Conditions Store at -20°C for long-term stability[2]

Applications in Drug Delivery

The bifunctional nature of this compound allows for its use as a flexible and stable linker in various drug delivery platforms.

Surface Functionalization of Nanoparticles

PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used strategy to improve their pharmacokinetic profile.[9] The hydrophilic PEG layer reduces nonspecific protein adsorption, thereby minimizing clearance by the reticuloendothelial system and prolonging circulation time. This compound can be used to crosslink polymers onto nanoparticle surfaces or to attach targeting ligands.

Quantitative Data:

ParameterUnmodified NanoparticleBromo-PEG2-functionalized Nanoparticle
Hydrodynamic Diameter (nm) ~100~110-120
Zeta Potential (mV) -25 mV (for carboxylated NP)~ -10 mV to -5 mV
Protein Adsorption (relative %) 100%< 20%
Blood Circulation Half-life ShortSignificantly prolonged

Note: These are representative values and will vary depending on the nanoparticle type, size, and surface chemistry.

Experimental Protocol: Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., centrifuge, dialysis membrane, or size-exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a concentration of 1-5 mg/mL.

  • Reaction Setup: In a clean, dry reaction vessel, add the nanoparticle dispersion. To this, add a 10- to 50-fold molar excess of this compound (relative to the estimated surface amine groups).

  • Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture to act as a proton scavenger.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • For larger nanoparticles, use centrifugation to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in a fresh buffer. Repeat this washing step at least three times.

    • For smaller nanoparticles, remove unreacted reagents by dialysis against an appropriate buffer.

  • Characterization: Characterize the purified Bromo-PEG2-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology.

Experimental Workflow:

Nanoparticle_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Amine_NP Amine-Functionalized Nanoparticles Mix Mix Nanoparticles, This compound, and DIPEA in Solvent Amine_NP->Mix Bromo_PEG This compound Bromo_PEG->Mix Solvent Anhydrous Solvent (DMF/DMSO) Solvent->Mix Base DIPEA Base->Mix Incubate Incubate 12-24h at Room Temperature Mix->Incubate Purify Purify by Centrifugation or Dialysis Incubate->Purify Characterize Characterize (DLS, TEM, Zeta Potential) Purify->Characterize ADC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death Hydrogel_Formation cluster_components Components cluster_process Process cluster_product Product & Application PEG_Thiol Multi-arm PEG-Thiol Mixing Mixing in Aqueous Buffer PEG_Thiol->Mixing Bromo_PEG This compound Bromo_PEG->Mixing Drug Therapeutic Drug Drug->Mixing Crosslinking Thiol-Bromo Reaction (Nucleophilic Substitution) Mixing->Crosslinking Hydrogel Drug-Encapsulated Hydrogel Crosslinking->Hydrogel Release Sustained Drug Release Hydrogel->Release

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. Bromo-PEG2-bromide is a homobifunctional PEG linker featuring two terminal bromide groups. These bromide moieties are excellent leaving groups for nucleophilic substitution reactions, making this linker particularly useful for crosslinking or for attachment to nanoparticle surfaces functionalized with nucleophiles such as amines or thiols.[1] The short, hydrophilic PEG2 spacer helps to improve solubility in aqueous media and reduces non-specific protein binding, which in turn can minimize clearance by the reticuloendothelial system (RES).[1][2]

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound. It also includes information on the characterization of the resulting PEGylated nanoparticles and their interactions with biological systems.

Key Applications

Nanoparticles modified with this compound are suitable for a variety of biomedical applications, including:

  • Drug Delivery: The PEG linker can enhance the systemic circulation time of drug-loaded nanoparticles, allowing for improved accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][3]

  • Bioconjugation: The bromide groups provide reactive sites for the attachment of various biomolecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or therapeutic agents.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic profiles of therapeutic agents by reducing renal clearance and enzymatic degradation.[2]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C6H12Br2O2
Molecular Weight 275.97 g/mol
Appearance Liquid
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C for long-term stability.

(Data sourced from publicly available information.)

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, temperature) is recommended for each specific nanoparticle system.

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl Sulfoxide - DMSO)

  • Non-nucleophilic base (e.g., Triethylamine - TEA, or N,N-Diisopropylethylamine - DIPEA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifugation equipment or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Linker Preparation: Immediately before use, dissolve this compound in a small amount of the anhydrous solvent to create a concentrated stock solution.

  • Reaction Setup: Add the this compound stock solution to the nanoparticle dispersion. A molar excess of the linker (e.g., 10 to 50-fold excess relative to the estimated surface amine groups) is recommended to drive the reaction to completion.

  • Base Addition: Add the non-nucleophilic base (e.g., TEA or DIPEA) to the reaction mixture. The base acts as a proton scavenger.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-60°C) to increase the reaction rate, depending on the stability of the nanoparticles.

  • Quenching: (Optional) Stop the reaction by adding a molar excess of the quenching solution to react with any unreacted this compound.

  • Purification:

    • For larger nanoparticles, centrifuge the suspension to pellet the modified nanoparticles. Remove the supernatant containing unreacted linker and byproducts. Resuspend the nanoparticle pellet in fresh solvent. Repeat the centrifugation and resuspension steps 3-4 times.

    • For smaller nanoparticles or to ensure complete removal of byproducts, dialysis against a suitable solvent or tangential flow filtration can be employed.

  • Final Resuspension: Resuspend the final purified Bromo-PEG-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage and further characterization.

Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles

This protocol outlines the procedure for conjugating this compound to nanoparticles displaying surface thiol groups. The reaction mechanism is a nucleophilic substitution where the thiol group displaces the bromide.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles)

  • This compound

  • Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-8.0, degassed)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • (If necessary) Reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

  • Quenching solution (e.g., L-cysteine or mercaptoethanol)

Procedure:

  • Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the Reaction Buffer.

  • (Optional) Reduction of Disulfides: If the thiol groups on the nanoparticle surface exist as disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Immediately remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Linker Preparation: Dissolve this compound in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the nanoparticle solution. A molar excess of 10-50 fold per thiol group is a common starting point.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

  • Quenching: Add a molar excess of a quenching solution to consume any unreacted bromo-PEG linker.

  • Purification: Purify the PEGylated nanoparticles by repeated centrifugation and redispersion, dialysis, or tangential flow filtration to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified nanoparticles in the desired buffer for storage and subsequent applications.

Characterization and Quantitative Data

Successful surface modification with this compound will alter the physicochemical properties of the nanoparticles. The following tables summarize typical expected changes and methods for their quantification. Note: These are representative values based on similar PEGylation procedures and will vary depending on the specific nanoparticle system and reaction conditions.[4]

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compoundTechnique
Hydrodynamic Diameter (nm) 100 ± 5110 ± 8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.180.15Dynamic Light Scattering (DLS)
Zeta Potential (mV) +30 ± 4 (for amine-NP)+5 ± 3Laser Doppler Velocimetry
Surface PEG Density (chains/nm²) N/A1.0 - 2.5TGA, NMR, or HPLC-based methods

Table 2: Quantification of Surface Amine Group Conversion

MethodPrincipleExpected Outcome
Ninhydrin Assay Reacts with primary amines to produce a colored product.Decrease in absorbance at 570 nm after PEGylation.
Fluorescamine Assay Reacts with primary amines to yield a fluorescent product.Decrease in fluorescence intensity after PEGylation.
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition of the nanoparticle surface.Appearance of Br 3d signal and changes in N 1s signal.

Biological Interactions and Cellular Uptake

PEGylation with this compound is designed to modulate the interaction of nanoparticles with biological systems. The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins, thereby decreasing uptake by the mononuclear phagocyte system.[3][5] This "stealth" effect can lead to prolonged systemic circulation times.[5]

However, PEGylation can also influence the mechanism of cellular uptake by target cells. While it may reduce overall uptake in some cases, it can also alter the endocytic pathway. PEGylated nanoparticles have been shown to be internalized through various mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7][8] The specific pathway can depend on the cell type, nanoparticle size, and the density of the PEG layer.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis NP_prep Disperse Amine/Thiol Functionalized Nanoparticles Reaction Mix Nanoparticles and Linker Add Base (for amines) Incubate (2-48h) NP_prep->Reaction Linker_prep Dissolve this compound in Anhydrous Solvent Linker_prep->Reaction Purify Centrifugation / Dialysis to Remove Excess Reagents Reaction->Purify Characterize Characterize PEGylated NPs (DLS, Zeta, etc.) Purify->Characterize

Caption: General experimental workflow for nanoparticle surface modification.

Logical Flow of PEGylation Protocol

G start Start prep_np Prepare Nanoparticle Dispersion start->prep_np mix Combine Nanoparticles and Linker Solution prep_np->mix prep_linker Prepare this compound Solution prep_linker->mix react Incubate under Controlled Conditions mix->react purify Purify Nanoparticles react->purify analyze Analyze Modified Nanoparticles purify->analyze end End analyze->end

Caption: Step-by-step logical flow of the PEGylation protocol.

Cellular Uptake Pathways of PEGylated Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP This compound Modified Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macro Macropinocytosis NP->Macro EarlyEndosome Early Endosome CME->EarlyEndosome Caveolae->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Drug Release or Degradation) LateEndosome->Lysosome CytosolicRelease Endosomal Escape (Cytosolic Drug Release) LateEndosome->CytosolicRelease

Caption: Potential cellular uptake pathways for PEGylated nanoparticles.

References

Application Notes and Protocols for the Characterization of Bromo-PEG2-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-bromide is a homobifunctional crosslinker leveraging a two-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal bromide groups serve as reactive sites for nucleophilic substitution, making this reagent a valuable tool in bioconjugation and drug delivery for linking biomolecules such as proteins, peptides, or antibodies. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate. Accurate and comprehensive characterization of this compound and its conjugates is critical to ensure identity, purity, and consistency, which are prerequisites for the successful development of therapeutics and other advanced biomaterials.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).

Analytical Techniques Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. Each technique provides unique and complementary information regarding the structure, molecular weight, purity, and size distribution of the molecule.

Analytical Technique Information Provided
¹H NMR Spectroscopy Structural confirmation, verification of functional groups, and assessment of chemical integrity.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
HPLC Assessment of purity and quantification of impurities.
GPC/SEC Determination of molecular weight distribution and Polydispersity Index (PDI).

Experimental Workflow

The characterization of this compound conjugates typically follows a logical workflow, beginning with structural verification and culminating in an assessment of purity and homogeneity.

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting Synthesis Synthesis of This compound Conjugate Purification Purification of Conjugate Synthesis->Purification NMR ¹H NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS HPLC HPLC (Purity Assessment) MS->HPLC GPC GPC/SEC (Size Distribution) HPLC->GPC Data Comprehensive Data Analysis GPC->Data Report Certificate of Analysis Data->Report

A typical workflow for the synthesis and characterization of this compound conjugates.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H NMR spectroscopy is a powerful non-destructive technique used to confirm the chemical structure of this compound. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, one can verify the presence of the bromo-terminated ethylene (B1197577) glycol units. The protons on the carbons adjacent to the bromine atoms are expected to be deshielded and thus appear at a lower field (higher ppm) compared to the protons on the internal PEG carbons.

Expected ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Assignment Structure Expected Chemical Shift (δ, ppm) Multiplicity Integration
aBr-CH₂ -CH₂-O-~ 3.4 - 3.6Triplet4H
bBr-CH₂-CH₂ -O-~ 3.7 - 3.9Triplet4H
c-O-CH₂ -CH₂ -O-~ 3.6 - 3.8Singlet4H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex until the sample is completely dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and assign them to the corresponding protons in the this compound structure.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to confirm the coupling between adjacent protons.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is employed to determine the molecular weight of this compound, providing confirmation of its identity. Electrospray ionization (ESI) is a common technique for this analysis. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a triplet of peaks (M, M+2, M+4) for the molecular ion, with an approximate intensity ratio of 1:2:1.[1]

Expected ESI-MS Data for this compound

The molecular formula for this compound is C₆H₁₂Br₂O₂.[2]

Ion Isotopic Composition Calculated m/z Expected Relative Intensity
[M+Na]⁺C₆H₁₂⁷⁹Br₂O₂Na~298.91
[M+2+Na]⁺C₆H₁₂⁷⁹Br⁸¹BrO₂Na~300.92
[M+4+Na]⁺C₆H₁₂⁸¹Br₂O₂Na~302.91

Note: Sodium adducts ([M+Na]⁺) are commonly observed for PEG compounds in ESI-MS.

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Parameters (ESI-TOF or ESI-QTOF):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: 6 - 10 L/min.

    • Mass Range: m/z 100 - 1000.

  • Data Analysis:

    • Acquire the mass spectrum and identify the molecular ion cluster.

    • Verify the isotopic pattern characteristic of a dibrominated compound (1:2:1 ratio for M, M+2, M+4 peaks).

    • Compare the observed m/z values with the calculated values for the expected adducts (e.g., [M+H]⁺, [M+Na]⁺).

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. Since PEG compounds lack a strong UV chromophore, detection is often performed using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[3][4] This technique can separate the main compound from starting materials, byproducts, and degradation products.

Typical RP-HPLC Purity Data

Parameter Typical Value
Purity > 95%
Retention Time Dependent on conditions, typically 5-15 min

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas Flow: 1.5 SLM) or CAD.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

Application Note: GPC/SEC is used to determine the molecular weight distribution and Polydispersity Index (PDI) of the this compound. For a discrete compound like this compound, the PDI is expected to be very close to 1.0, indicating a highly monodisperse sample. This technique is particularly useful for identifying any higher molecular weight species resulting from polymerization or oligomerization during synthesis.

Expected GPC/SEC Data

Parameter Expected Value
Peak Molecular Weight (Mp) ~276 Da
Polydispersity Index (PDI) ≤ 1.1

Experimental Protocol: GPC/SEC

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase (e.g., THF or DMF) to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrument and Conditions:

    • GPC/SEC System: Agilent 1260 Infinity II GPC/SEC system or equivalent.

    • Columns: GPC/SEC columns suitable for low molecular weight polymers (e.g., two columns in series with pore sizes appropriate for the 100 - 2000 Da range).

    • Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 50-100 µL.

    • Detector: Refractive Index (RI) detector.

  • Calibration and Analysis:

    • Create a calibration curve using narrow PEG or polystyrene standards of known molecular weights.

    • Inject the this compound sample and record the chromatogram.

    • Use the calibration curve to determine the molecular weight distribution (Mw, Mn) and calculate the PDI (Mw/Mn).

Logical Relationship of Analytical Techniques

The selection of an analytical technique is guided by the specific information required for the characterization of the this compound conjugate.

G cluster_questions Analytical Questions cluster_techniques Analytical Techniques Start Start Characterization q1 Is the chemical structure correct? Start->q1 q2 What is the molecular weight? Start->q2 q3 How pure is the sample? Start->q3 q4 Is the sample monodisperse? Start->q4 NMR ¹H NMR q1->NMR MS Mass Spectrometry q2->MS HPLC HPLC q3->HPLC GPC GPC/SEC q4->GPC End Complete Characterization NMR->End MS->End HPLC->End GPC->End

Decision matrix for selecting analytical techniques.

References

Application Note: Structural Confirmation of Bromo-PEG2-bromide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of Bromo-PEG2-bromide (1,2-bis(2-bromoethoxy)ethane) using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful analytical techniques for the unambiguous identification and purity assessment of this important bifunctional linker. This document outlines the experimental procedure, expected spectral data, and interpretation for researchers in drug development and materials science.

Introduction

This compound is a hydrophilic, bifunctional crosslinker commonly utilized in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC® technology. The molecule features two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions, allowing for the covalent attachment to various biomolecules. The central di(ethylene glycol) spacer enhances aqueous solubility and provides spatial separation between conjugated moieties. Accurate structural confirmation and purity assessment of this compound are critical to ensure the quality and reproducibility of subsequent conjugation reactions. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.

Materials and Methods

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for this compound.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (zg30) was used.

  • Number of Scans: 16 scans were accumulated for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 5.0 seconds was employed to ensure full relaxation of the protons for accurate integration.

  • Spectral Width: A spectral width of -2 to 12 ppm was used.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30) was used to obtain a spectrum with singlets for each carbon environment.

  • Number of Scans: 1024 scans were accumulated due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2.0 seconds was used.

  • Spectral Width: A spectral width of -10 to 220 ppm was used.

Results and Discussion

The structure of this compound was confirmed by analyzing the chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct triplets due to the symmetry of the molecule.

  • -O-CH₂-CH₂-Br (a): The methylene (B1212753) protons adjacent to the electronegative bromine atom are expected to be deshielded and appear as a triplet at approximately 3.80 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (b).

  • -O-CH₂-CH₂-Br (b): The methylene protons adjacent to the ether oxygen are expected to appear as a triplet at approximately 3.50 ppm. These protons are coupled to the methylene protons adjacent to the bromine (a).

The integration of these two peaks should be equal (2H each).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show two signals corresponding to the two unique carbon environments in the symmetrical this compound molecule.

  • -O-CH₂-CH₂-Br (a): The carbon atom bonded to the bromine is expected to have a chemical shift in the range of 70-72 ppm.

  • -O-CH₂-CH₂-Br (b): The carbon atom bonded to the ether oxygen is expected to have a chemical shift in the range of 30-32 ppm.

Data Summary

The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
-O-CH₂-CH₂ -Br (a)~3.80Triplet (t)2H~71.0
-O-CH₂ -CH₂-Br (b)~3.50Triplet (t)2H~31.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Identification of Potential Impurities

Potential impurities in the synthesis of this compound may include residual starting materials such as di(ethylene glycol) or mono-brominated species. These impurities would present distinct signals in the NMR spectrum. For instance, the presence of a hydroxyl group from the starting material would result in a characteristic -OH proton signal and different chemical shifts for the adjacent methylene protons.

Experimental Workflow and Structural Confirmation

The following diagram illustrates the workflow for confirming the structure of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural confirmation of this compound.

Conclusion

¹H and ¹³C NMR spectroscopy are robust and reliable methods for the structural elucidation and purity assessment of this compound. The characteristic chemical shifts and coupling patterns provide a unique fingerprint for this important bifunctional linker, ensuring its identity and quality for use in drug development and other scientific applications. The protocols and data presented in this application note serve as a valuable resource for researchers working with this compound.

Application Notes and Protocols for the Use of Bromo-PEG2-bromide in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic drug. The linker molecule that connects these two components is critical to the ADC's success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and efficacy.[1][2] Bromo-PEG2-bromide is a homobifunctional, polyethylene (B3416737) glycol (PEG)-based linker that offers a direct and efficient method for conjugating drug payloads to antibodies, particularly through stable thioether bonds with cysteine residues.[3][4]

The core of this linker features a two-unit polyethylene glycol (PEG) chain, which enhances the hydrophilicity of the ADC.[1][5] This is particularly advantageous when working with highly hydrophobic drug payloads, as it can help mitigate aggregation and improve the overall solubility and pharmacokinetic profile of the final conjugate.[6][7] The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making them highly reactive towards thiol groups (-SH) present in cysteine residues.[8][9] This reactivity forms the basis of a common and robust strategy for ADC synthesis: the reduction of the antibody's native interchain disulfide bonds to generate free thiols, followed by alkylation with the bromo-functionalized linker-payload construct.[10][11]

Compared to the widely used maleimide-based linkers, haloacetyl linkers like bromoacetamides form more stable thioether bonds that are not susceptible to retro-Michael addition.[12][13] This increased stability can prevent premature drug release in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[14][15]

These application notes provide a comprehensive guide to utilizing this compound for the development of ADCs, covering the chemical principles, detailed experimental protocols, and methods for characterization.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized using PEG linkers. This data, compiled from various studies, illustrates the impact of PEG chain length and conjugation chemistry on the physicochemical and biological properties of an ADC.

Table 1: Physicochemical Properties of ADCs with Varying PEG Linker Lengths

LinkerAverage Drug-to-Antibody Ratio (DAR)¹% Monomer by SEC-HPLC²Aggregation Propensity
Non-PEGylated Control~3.5>95%Higher
This compound ~3.8 >95% Low
Bromo-PEG6-bromide~4.0>95%Low
Bromo-PEG12-bromide~4.2>95%Very Low
Bromo-PEG24-bromide~4.5>90%Very Low

¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute, typically determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[16][17] ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and extent of aggregation of the ADC.[7] Data is representative and compiled based on principles outlined in cited literature.[5][7]

Table 2: In Vitro Cytotoxicity and In Vivo Stability of PEGylated ADCs

Linker ChemistryTarget Cell LineIC₅₀ (nM)¹In Vivo Linker Stability²
Maleimide-PEG LinkerHER2+ (e.g., NCI-N87)~1.5Susceptible to thioether exchange
Bromo-PEG Linker HER2+ (e.g., NCI-N87) ~1.2 High (stable thioether bond)
Non-cleavable ControlHER2+ (e.g., NCI-N87)~1.0Very High

¹IC₅₀ (half-maximal inhibitory concentration) values are a measure of the ADC's potency in killing cancer cells in vitro.[18][19] ²In vivo stability refers to the resistance of the linker to cleavage in circulation. Bromo-PEG linkers form stable thioether bonds, whereas maleimide-based linkers can undergo a retro-Michael reaction, leading to premature drug release.[13][14] Data is representative and compiled based on principles outlined in cited literature.[7][13]

Experimental Protocols & Methodologies

I. Antibody Preparation: Partial Reduction of Interchain Disulfides

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation.[7][11]

Materials:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water)

  • Conjugation Buffer: PBS containing 1 mM EDTA, pH 7.4, degassed

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL with Conjugation Buffer. Ensure the buffer is thoroughly degassed to minimize re-oxidation of the generated thiols.

  • TCEP Addition: Add TCEP to the mAb solution to achieve a final molar excess of 2-5 equivalents per antibody. The precise amount should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • TCEP Removal: Immediately after incubation, remove the excess TCEP using a desalting spin column pre-equilibrated with Conjugation Buffer. This step is crucial as residual TCEP can react with the bromo-linker.

  • Confirmation of Reduction (Optional): The number of free thiols per antibody can be quantified using Ellman's Reagent (DTNB).

II. Preparation of Bromo-PEG2-Drug Payload Construct

This protocol outlines the synthesis of the activated drug payload ready for conjugation to the antibody. It assumes a drug payload containing a primary amine for reaction with one of the bromide groups on this compound.

Materials:

  • This compound

  • Drug Payload with a primary amine (e.g., MMAE)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve the amine-containing drug payload and a slight molar excess (e.g., 1.1 equivalents) of this compound in anhydrous DMF.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting drug payload is consumed.

  • The resulting solution containing the mono-substituted Bromo-PEG2-Drug construct can often be used directly in the next step after appropriate solvent exchange if necessary. Purification by HPLC can be performed for higher purity.

III. Conjugation of Bromo-PEG2-Drug to Reduced Antibody

This protocol details the conjugation of the activated drug payload to the reduced antibody via thioether bond formation.[7][10]

Materials:

  • Reduced antibody solution from Protocol I

  • Bromo-PEG2-Drug solution from Protocol II

  • Organic co-solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Reaction Setup: Cool the reduced antibody solution on ice.

  • Payload Addition: Slowly add the Bromo-PEG2-Drug solution to the antibody solution with gentle stirring. A molar excess of 1.5 to 3-fold of the Bromo-PEG2-Drug per generated thiol group is a recommended starting point for optimization. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at 4°C for 12-18 hours with gentle mixing. Protect the reaction from light. The reaction can also be performed at room temperature for 2-4 hours, but this may increase the risk of aggregation.[10]

  • Quenching: Add a 10-fold molar excess of the quenching solution (N-acetylcysteine) relative to the initial Bromo-PEG2-Drug added. Incubate for 1 hour at room temperature to react with any unreacted bromo groups.

  • Purification: Purify the resulting ADC from unconjugated drug, linker, and other reaction components using SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for long-term storage (e.g., PBS or a histidine-based buffer).

IV. ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC [16] Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Analysis: Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will be resolved. The average DAR is calculated by the weighted average of the peak areas.

B. In Vitro Cytotoxicity Assay [18][20] This assay determines the potency of the ADC in killing target cancer cells.

  • Cell Plating: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

  • Incubation: Add the diluted compounds to the cells and incubate for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Plot cell viability against concentration and determine the IC₅₀ value using a non-linear regression model.

Visualizations

ADC_Synthesis_Workflow cluster_Ab Antibody Preparation cluster_Linker_Drug Linker-Payload Synthesis cluster_Conjugation Conjugation & Purification Ab Monoclonal Antibody (mAb) with Interchain Disulfides Reduced_Ab Reduced mAb with Free Thiols (-SH) Ab->Reduced_Ab TCEP Reduction Conjugation Conjugation Reaction (Alkylation) Reduced_Ab->Conjugation Linker This compound Activated_Drug Bromo-PEG2-Drug Linker->Activated_Drug Drug Drug Payload (with -NH2) Drug->Activated_Drug Activated_Drug->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification ADC Final Antibody-Drug Conjugate (ADC) Purification->ADC ADC_MoA ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding Tumor_Cell Antigen-Expressing Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Payload Free Cytotoxic Payload Release->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis

References

Application Notes and Protocols: Stoichiometry Calculations for Bromo-PEG2-bromide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The process of covalently attaching PEG chains, known as PEGylation, can improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[1][2] Bromo-PEG2-bromide is a homobifunctional PEGylation reagent with a short, discrete PEG spacer flanked by two reactive bromide groups. These bromide moieties serve as excellent leaving groups in nucleophilic substitution reactions, allowing for covalent attachment to various functional groups on target molecules.[3][4]

Controlling the stoichiometry of the conjugation reaction is critical to achieving the desired product. An improper molar ratio of the this compound linker to the target molecule can lead to a heterogeneous mixture of products, including unreacted starting materials, mono-conjugated species, and cross-linked aggregates. This document provides detailed protocols and stoichiometric considerations for the conjugation of this compound with primary amines, thiols, and hydroxyl groups.

Core Concepts: The Chemistry of this compound Conjugation

The conjugation of this compound to nucleophilic functional groups proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond. The efficiency of this reaction is dependent on the nucleophilicity of the target functional group, the reaction conditions (e.g., pH, temperature), and the steric accessibility of the reaction site.[5][6]

Stoichiometric Considerations

Optimizing the molar ratio of this compound to the target molecule is the most critical factor in controlling the outcome of the conjugation reaction.[7] Since this compound has two reactive ends, it can either react with two separate molecules to form a cross-linked product or react at a single site if the other end is hydrolyzed or unreactive. For mono-conjugation, a lower molar ratio of the PEG linker to the target molecule is generally favored.

Table 1: General Parameters for this compound Conjugation Reactions

ParameterRecommended RangeNotes
Molar Ratio (Linker:Target) 1:1 to 10:1This is a critical parameter to optimize. Start with a lower ratio to favor mono-conjugation.
pH 7.0 - 9.5The optimal pH depends on the pKa of the target nucleophile.
Temperature 4°C to 50°CHigher temperatures can increase the reaction rate but may also promote side reactions or protein denaturation.[4]
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.[4][7]
Solvent Aqueous buffer (e.g., PBS, Borate), DMF, DMSOThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred.

Experimental Protocols

The following protocols provide a starting point for the conjugation of this compound with different functional groups. Optimal conditions should be determined empirically for each specific application.

Protocol 1: Conjugation to Primary Amines (e.g., Lysine (B10760008) Residues)

This protocol describes a general procedure for the PEGylation of a protein targeting primary amine groups on lysine residues or the N-terminus.[4]

Materials:

  • Protein containing primary amines

  • This compound

  • Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, pH 8.0-9.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • PEGylation Reaction: Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point of a 5- to 10-fold molar excess of the PEG linker over the target molecule is recommended.[8]

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[4]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using SEC or IEX.

Table 2: Reaction Conditions for Conjugation to Primary Amines

ParameterRecommended Condition
pH 8.0 - 9.0
Molar Ratio (Linker:Amine) 5:1 to 10:1
Temperature Room Temperature (20-25°C)
Reaction Time 4 - 24 hours
Protocol 2: Conjugation to Thiols (e.g., Cysteine Residues)

This protocol details the conjugation of this compound to a thiol-containing molecule, such as a protein with a free cysteine residue.

Materials:

  • Thiol-containing protein or peptide

  • This compound

  • Reaction Buffer: Thiol-free, degassed buffer, e.g., PBS with 1 mM EDTA, pH 7.0-8.5.[7][9]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMF or DMSO

  • Quenching Solution: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., SEC or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Protein Preparation: Dissolve the thiol-containing molecule in the degassed Reaction Buffer. If the thiols are in disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.[8]

  • PEG Reagent Preparation: Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. A starting point of a 2:1 to 5:1 molar excess of PEG to protein is recommended.[7]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light.[7]

  • Quenching: Stop the reaction by adding a quenching solution containing a thiol compound like L-cysteine.

  • Purification: Purify the conjugate using an appropriate chromatography method.

Table 3: Reaction Conditions for Conjugation to Thiols

ParameterRecommended Condition
pH 7.0 - 8.5
Molar Ratio (Linker:Thiol) 2:1 to 5:1
Temperature 4°C to Room Temperature
Reaction Time 2 - 12 hours
Protocol 3: Conjugation to Hydroxyls (e.g., Serine, Threonine, Tyrosine)

Conjugation to hydroxyl groups is generally less efficient than to amines or thiols and may require more forcing conditions or activation of the hydroxyl group.

Materials:

  • Molecule with accessible hydroxyl groups

  • This compound

  • Anhydrous solvent (e.g., DMF, Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Purification system (e.g., column chromatography)

Procedure:

  • Reactant Preparation: Dissolve the hydroxyl-containing molecule and this compound in an anhydrous solvent.

  • Reaction Initiation: Add a base (e.g., TEA, DIPEA) to the reaction mixture to deprotonate the hydroxyl group, increasing its nucleophilicity.

  • Incubation: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a mild acid) and purify the product using standard chromatographic techniques.

Table 4: Reaction Conditions for Conjugation to Hydroxyls

ParameterRecommended Condition
Solvent Anhydrous DMF or DCM
Base TEA or DIPEA
Molar Ratio (Linker:Hydroxyl) 1:1 to 5:1 (highly substrate-dependent)
Temperature Room Temperature to 50°C
Reaction Time 12 - 48 hours

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_target Prepare Target Molecule (e.g., dissolve in buffer) conjugation Combine Reactants & Incubate prep_target->conjugation prep_peg Prepare this compound (e.g., dissolve in DMSO) prep_peg->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

G cluster_input Inputs cluster_outcome Reaction Outcome cluster_products Primary Products ratio Molar Ratio (Linker : Target) low_ratio Low Molar Ratio (e.g., 1:1) ratio->low_ratio favors high_ratio High Molar Ratio (e.g., 10:1) ratio->high_ratio can lead to mono_conjugate Mono-conjugate low_ratio->mono_conjugate unreacted Unreacted Target low_ratio->unreacted high_ratio->mono_conjugate cross_linked Cross-linked Product high_ratio->cross_linked

Caption: Effect of stoichiometry on conjugation products.

References

Application Note: Selective Alkylation of Primary Amines and Thiols with Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the reaction of Bromo-PEG2-bromide, a homobifunctional crosslinker, with primary amines and thiols. This compound is utilized in bioconjugation to link molecules, enhancing properties such as solubility and stability. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] Understanding the competitive reactivity and optimal reaction conditions for targeting primary amines versus thiols is critical for achieving desired conjugation outcomes. This note outlines the reaction mechanisms, presents a comparative analysis of reactivity, and offers detailed protocols for selective conjugation.

Introduction and Reaction Mechanism

This compound facilitates covalent bond formation through a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile (such as the lone pair of electrons on a nitrogen in an amine or a sulfur in a thiol) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.[3]

  • Reaction with Primary Amines (N-Alkylation): The reaction with a primary amine forms a secondary amine. However, this reaction is often complicated by over-alkylation. The resulting secondary amine is typically more nucleophilic than the initial primary amine, leading to subsequent reactions that can form tertiary amines and quaternary ammonium (B1175870) salts.[4][5][6] Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the primary amine.[3][7]

  • Reaction with Thiols (S-Alkylation): Thiols, particularly in their deprotonated thiolate form (RS⁻), are highly potent nucleophiles.[8][9] The reaction with an alkyl bromide is generally rapid and efficient, forming a stable thioether bond.[10] Due to the high nucleophilicity of sulfur, this reaction often proceeds cleanly with minimal side products, provided that an excess of the thiol is used to prevent the resulting thioether from reacting further.[8]

The key to selectivity lies in exploiting the different physicochemical properties of amines and thiols, primarily their acidity (pKa) and the resulting nucleophilicity at a given pH.

Comparative Reactivity: Amines vs. Thiols

The selectivity of this compound towards thiols or primary amines is heavily dependent on the reaction pH. This is due to the difference in pKa values between the thiol group of cysteine (pKa ≈ 8.3-8.6) and the ε-amino group of lysine (B10760008) (pKa ≈ 10.5). The deprotonated form of each group (thiolate and neutral amine) is the active nucleophile.

At a pH near neutral (e.g., 6.5-7.5), a significant portion of thiol groups exist as the highly nucleophilic thiolate anion, while the vast majority of primary amines remain in their protonated, non-nucleophilic ammonium form. This difference allows for the highly selective targeting of thiols. As the pH increases to 8.5 and above, the primary amine becomes deprotonated and its reactivity increases, leading to potential competition.

Below is a summary of the factors influencing the reaction.

ParameterReaction with Primary AminesReaction with ThiolsKey Considerations & References
Nucleophile R-NH₂R-S⁻ (Thiolate)The thiolate anion is a significantly stronger nucleophile than a neutral primary amine.[8]
Typical pKa ~9.0 - 10.5 (e.g., Lysine)~8.3 - 8.6 (e.g., Cysteine)Thiols are more acidic, meaning the nucleophilic thiolate is present at a lower pH.[11]
Optimal pH Range pH 8.0 - 9.5pH 7.0 - 8.5Higher pH is needed to deprotonate the amine. Thiol alkylation is efficient at near-neutral pH where amine reactivity is minimal.[3][11][12][13]
Reaction Rate Moderate to SlowFastThe reaction with thiols is generally much faster due to the superior nucleophilicity of the thiolate.[14]
Side Reactions Over-alkylation is common, leading to a mixture of secondary, tertiary, and quaternary products.[4][5][6]Oxidation of thiols to form disulfide bonds. This can be minimized by using reducing agents or inert atmosphere.[15]
Selectivity Low, unless a large excess of amine is used or other specific strategies are employed.[7][16]High, especially at pH < 8.0, allowing for site-specific modification in the presence of amines.

Visualized Workflows and Mechanisms

G cluster_reactants Reactants cluster_products Products BromoPEG This compound Thioether Thioether Linkage (R-S-PEG-) BromoPEG->Thioether R-SH attacks SecAmine Secondary Amine Linkage (R-NH-PEG-) BromoPEG->SecAmine R-NH₂ attacks Nucleophiles Molecule with:- Primary Amine (R-NH₂)- Thiol (R-SH) pH_low pH 7.0 - 8.0 pH_low->Thioether Favors Thiolate (R-S⁻) pH_high pH > 8.5 pH_high->SecAmine Favors Amine (R-NH₂) Overalkylation Over-alkylation Products pH_high->Overalkylation SecAmine->Overalkylation Further Reaction

G start Start prep_reagents 1. Prepare Buffers & Reagent Solutions start->prep_reagents run_reaction 2. Mix Reactants & Incubate prep_reagents->run_reaction quench 3. Quench Reaction run_reaction->quench purify 4. Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze 5. Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Experimental Protocols

The following protocols provide a starting point for the selective conjugation of this compound to either thiols or primary amines. Optimization may be required based on the specific properties of the molecule of interest.

Protocol 1: Selective Thiol-Alkylation

Objective: To selectively conjugate this compound to a thiol-containing molecule (e.g., a protein with cysteine residues) while minimizing reaction with amines.

Materials and Reagents:

  • Thiol-containing protein or small molecule

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the PEG reagent

  • Quenching Solution: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Methodology:

  • Protein/Substrate Preparation:

    • Prepare the thiol-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the agent before proceeding.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by taking aliquots over time and analyzing them.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess this compound. Incubate for 30 minutes.

  • Purification and Analysis:

    • Remove unreacted PEG reagent and quenching agent by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and confirm conjugation. Use mass spectrometry to determine the degree of PEGylation.[17][18]

Protocol 2: Primary Amine-Alkylation

Objective: To conjugate this compound to a primary amine-containing molecule (e.g., lysine residues on a protein). Note: This reaction is prone to heterogeneity.

Materials and Reagents:

  • Amine-containing protein or small molecule

  • This compound

  • Reaction Buffer: 100 mM sodium borate (B1201080) or PBS, pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification and analysis equipment as listed in Protocol 1.

Methodology:

  • Protein/Substrate Preparation:

    • Dissolve the amine-containing molecule in the Reaction Buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • This compound Preparation:

    • Prepare a concentrated stock solution in anhydrous DMSO as described in Protocol 1.

  • Conjugation Reaction:

    • To favor mono-alkylation and reduce cross-linking, it is often recommended to use a large molar excess of the amine-containing molecule relative to the this compound. Alternatively, if modifying a protein, use a 5-20 fold molar excess of the PEG reagent to the protein.[3]

    • Add the this compound solution to the protein solution with gentle stirring.

    • Incubate at room temperature for 4-24 hours. The reaction is typically slower than thiol alkylation.[3]

  • Quenching:

    • Add the Quenching Solution (1 M Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour.

  • Purification and Analysis:

    • Purify the conjugate using SEC or dialysis to remove excess reagents.

    • Analyze the final product by SDS-PAGE and mass spectrometry to assess the extent and heterogeneity of the PEGylation.[17]

Conclusion

The reaction of this compound with primary amines and thiols is governed by fundamental principles of nucleophilicity and pKa. By carefully controlling the reaction pH, highly selective conjugation to thiols can be achieved at near-neutral conditions (pH 7.0-7.5). In contrast, reacting with primary amines requires more basic conditions (pH > 8.0) and presents challenges related to over-alkylation and product heterogeneity. The provided protocols offer a robust starting point for researchers to develop specific and efficient bioconjugation strategies tailored to their unique applications in research and drug development.

References

Purifying Proteins Conjugated with Bromo-PEG2-bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins conjugated with Bromo-PEG2-bromide. The covalent attachment of Polyethylene Glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. This compound is a short, hydrophilic, homobifunctional linker that can be used to crosslink proteins or conjugate them to other molecules. Proper purification of the resulting conjugate is critical to ensure the removal of unreacted protein, excess PEG linker, and potential aggregates, which is essential for the efficacy and safety of the final product.

The primary methods for purifying PEGylated proteins are chromatographic techniques that separate molecules based on differences in their physicochemical properties, such as size, charge, and hydrophobicity. The addition of a this compound linker, although small, can alter these properties sufficiently to allow for effective separation.

Data Presentation: Purification Summary

The following tables summarize typical quantitative data obtained during a multi-step purification process for a model protein (e.g., a monoclonal antibody, ~150 kDa) conjugated with this compound. The process involves an initial Ion-Exchange Chromatography (IEX) step followed by a final polishing step using Size Exclusion Chromatography (SEC).

Table 1: Purification of this compound Conjugated Protein

Purification StepTotal Protein (mg)Yield (%)Purity (%)
Crude Conjugation Mixture 10010065
Ion-Exchange Chromatography (IEX) 757595
Size Exclusion Chromatography (SEC) 6868>98

Table 2: Comparison of Chromatographic Methods for PEGylated Protein Purification

MethodPrinciple of SeparationPrimary ApplicationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusRemoval of aggregates and unreacted, smaller reagents.Mild, non-denaturing conditions; high reproducibility.Limited resolution between species of similar size.
Ion-Exchange Chromatography (IEX) Net Surface ChargeSeparation of unreacted protein from PEGylated protein; separation of species with different degrees of PEGylation.High binding capacity; can resolve molecules with small charge differences.PEG chains can shield charges, potentially reducing separation efficiency.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityOrthogonal separation to IEX and SEC; can separate based on the degree of PEGylation.Non-denaturing conditions; complements IEX.Performance can be protein-dependent; requires high salt concentrations for binding.

Experimental Protocols

Herein are detailed methodologies for the key chromatographic techniques used in the purification of proteins conjugated with this compound.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

Objective: To separate the this compound conjugated protein from high molecular weight aggregates and low molecular weight contaminants (e.g., excess linker).

Materials:

  • Column: A suitable SEC column (e.g., Superdex 200 Increase 10/300 GL, GE Healthcare)

  • Chromatography System: An HPLC or FPLC system with a UV detector

  • Mobile Phase/Equilibration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (20 mM Sodium Phosphate, 150 mM NaCl)

  • Sample: Crude or partially purified this compound conjugated protein

  • Filtration: 0.22 µm syringe filters

Procedure:

  • System and Column Preparation:

    • Degas the mobile phase to prevent bubble formation.

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the recommended flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved at 280 nm.

  • Sample Preparation:

    • Centrifuge the protein sample at 14,000 x g for 10 minutes to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Determine the protein concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).

  • Chromatography:

    • Inject a sample volume that is typically 1-2% of the total column volume for optimal resolution.

    • Elute the sample isocratically with the mobile phase.

    • Monitor the elution profile by UV absorbance at 280 nm. The conjugated protein should elute in a peak corresponding to its larger hydrodynamic radius compared to the unconjugated protein. Aggregates will elute earlier, and smaller molecules like the unreacted linker will elute later.

  • Fraction Collection and Analysis:

    • Collect fractions across the elution peaks.

    • Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the conjugated protein.

    • Pool the fractions containing the purified this compound conjugated protein.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

Objective: To separate the this compound conjugated protein from the unreacted native protein based on differences in surface charge. PEGylation can shield charged residues on the protein surface, leading to a change in its interaction with the IEX resin.

Materials:

  • Column: A suitable cation or anion exchange column (e.g., HiTrap SP HP or HiTrap Q HP, GE Healthcare), chosen based on the protein's isoelectric point (pI).

  • Chromatography System: An FPLC or HPLC system with a UV detector and conductivity meter.

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (for cation exchange) or 20 mM Tris-HCl, pH 8.0 (for anion exchange).

  • Elution Buffer (Buffer B): Binding Buffer + 1 M NaCl.

  • Sample: Crude conjugation reaction mixture.

  • Filtration: 0.22 µm syringe filters.

Procedure:

  • System and Column Preparation:

    • Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Preparation:

    • If necessary, desalt or dialyze the sample into the Binding Buffer to ensure the conductivity is low enough for efficient binding.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with Binding Buffer (typically 5-10 column volumes) to remove any unbound impurities.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the more highly charged, unmodified protein.

  • Fraction Collection and Analysis:

    • Collect fractions across the gradient.

    • Analyze the fractions by SDS-PAGE and/or analytical IEX to identify those containing the pure conjugated protein.

    • Pool the relevant fractions.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

Objective: To provide an orthogonal purification step, separating the conjugated protein based on differences in surface hydrophobicity.

Materials:

  • Column: A suitable HIC column (e.g., HiTrap Phenyl HP, GE Healthcare).

  • Chromatography System: An FPLC or HPLC system.

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0.

  • Sample: Partially purified protein from a previous step (e.g., IEX).

Procedure:

  • System and Column Preparation:

    • Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation:

    • Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated stock of ammonium sulfate.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Load the sample onto the column.

    • Wash the column with Binding Buffer to remove any non-binding species.

    • Elute the bound proteins with a reverse salt gradient (e.g., 0-100% Buffer B over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.

  • Fraction Collection and Analysis:

    • Collect fractions across the gradient.

    • Analyze the fractions by SDS-PAGE.

    • Pool the fractions containing the purified this compound conjugated protein.

Mandatory Visualization

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification Cascade cluster_analysis Quality Control & Analysis protein Protein of Interest reaction Conjugation Reaction protein->reaction peg This compound peg->reaction crude Crude Conjugate Mixture reaction->crude iex Ion-Exchange Chromatography (IEX) crude->iex Capture & Initial Purity sec Size Exclusion Chromatography (SEC) iex->sec Polishing & Aggregate Removal final_product Purified Conjugated Protein sec->final_product sds_page SDS-PAGE ms Mass Spectrometry hplc Analytical HPLC (SEC/IEX) final_product->sds_page final_product->ms final_product->hplc

Caption: Experimental workflow for the purification and analysis of a this compound conjugated protein.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System protac PROTAC (this compound as linker) poi_protac_e3 POI - PROTAC - E3 Ligase protac->poi_protac_e3 binds poi Target Protein of Interest (POI) poi->poi_protac_e3 e3 E3 Ubiquitin Ligase e3->poi_protac_e3 poly_ub Poly-ubiquitinated POI poi_protac_e3->poly_ub Ubiquitination ub Ubiquitin (Ub) ub->poi_protac_e3 recruited proteasome 26S Proteasome poly_ub->proteasome Recognition degraded Degraded Peptides proteasome->degraded

Caption: Signaling pathway for PROTAC-mediated targeted protein degradation, where this compound can serve as a linker.

Application Notes and Protocols for Bromo-PEG2-bromide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Bromo-PEG2-bromide as a chemical linker in the field of targeted protein degradation (TPD). This document offers detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs), along with methodologies for their biological evaluation.

Introduction to this compound in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are at the forefront of this technology, acting as heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[1]

This compound, a short and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, is a valuable building block in the synthesis of PROTACs.[2][3] Its key features include:

  • Bifunctionality: The two terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential and controlled conjugation of a protein of interest (POI) ligand and an E3 ligase ligand.[3]

  • Hydrophilicity: The PEG nature of the linker can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in the development of these large molecules.[4]

  • Defined Length and Flexibility: The two-unit PEG chain provides a specific and relatively short spacer to orient the target protein and the E3 ligase for effective ternary complex formation. The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[5]

While this compound is primarily utilized in the construction of PROTACs, its application in the synthesis of molecular glues has not been widely reported.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, initiating a cascade of events that culminates in the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling Recycled PROTAC Ternary_Complex->Recycling Releases Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data on PROTACs with PEG2 Linkers

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. Shorter linkers like PEG2 may not always provide the optimal distance and flexibility for the formation of a stable and productive ternary complex, which can result in lower degradation potency (higher DC50) and efficacy (lower Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Table 1: Representative Degradation Activity of a BRD4-Targeting PROTAC with a PEG2 Linker

PROTAC IDLinker (n = PEG units)Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-PEG22BRD4CereblonHeLa>1000<20

Data is illustrative and compiled from various sources focusing on BRD4 degradation.[6]

Table 2: Representative Degradation Activity of a BTK-Targeting PROTAC with a PEG2 Linker

Degrader IDLinker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
Degrader 2PEG2BTKCereblonMOLM-1420075

Illustrative data based on trends observed in BTK degrader studies.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC utilizing a this compound linker. These may require optimization for specific ligands and experimental conditions.

Protocol 1: Synthesis of a PROTAC Using this compound

This protocol outlines a two-step synthesis of a PROTAC, for example, targeting BRD4 using the well-characterized inhibitor JQ1 and recruiting the Cereblon E3 ligase with pomalidomide (B1683931).

PROTAC_Synthesis_Workflow Start Starting Materials: - JQ1 (POI Ligand) - this compound - Pomalidomide (E3 Ligase Ligand) Step1 Step 1: First Nucleophilic Substitution (JQ1 + this compound) Start->Step1 Intermediate Intermediate: JQ1-PEG2-bromide Step1->Intermediate Step2 Step 2: Second Nucleophilic Substitution (Intermediate + Pomalidomide) Intermediate->Step2 Purification Purification (e.g., HPLC) Step2->Purification Final_PROTAC Final PROTAC: JQ1-PEG2-Pomalidomide Purification->Final_PROTAC

Caption: A representative two-step synthetic workflow for a PROTAC.

Step 1: Synthesis of JQ1-PEG2-bromide Intermediate

This step involves the nucleophilic substitution of one bromide on the this compound linker with the phenolic hydroxyl group of JQ1.

  • Reagents and Materials:

    • JQ1 derivative (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of the JQ1 derivative in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60°C and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the JQ1-PEG2-bromide intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG2-Pomalidomide)

This step involves the nucleophilic substitution of the remaining bromide on the intermediate with an amine group on the pomalidomide derivative.

  • Reagents and Materials:

    • JQ1-PEG2-bromide intermediate (1.0 eq)

    • Pomalidomide derivative (e.g., 4-aminopomalidomide) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of the JQ1-PEG2-bromide intermediate in anhydrous DMF, add the pomalidomide derivative and DIPEA.

    • Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with the synthesized PROTAC and to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Culture Treatment Treat cells with varying PROTAC concentrations Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Blotting Western Blotting (Primary & Secondary Antibodies) SDS_PAGE->Blotting Detection Chemiluminescent Detection and Imaging Blotting->Detection Analysis Data Analysis: Densitometry, DC50 & Dmax Detection->Analysis

Caption: Experimental workflow for quantitative Western blotting.
  • Procedure:

    • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to facilitate the ubiquitination of the target protein in a cell-free system.[5]

  • Procedure:

    • Reaction Setup: Assemble the reactions on ice, including recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon/DDB1), the target protein, ubiquitin, and ATP in a reaction buffer.

    • PROTAC Addition: Add the synthesized PROTAC at various concentrations to the reaction mixtures.

    • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

    • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates polyubiquitination.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of PROTAC-induced protein degradation on cell viability or proliferation.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

    • Assay: Perform a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

    • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a versatile and readily available linker for the synthesis of PROTACs. While its short length may not be optimal for all target-E3 ligase pairs, it serves as a valuable tool in the systematic optimization of linker length to achieve potent and selective protein degradation. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development. The empirical determination of the optimal linker through the synthesis and testing of a library of PROTACs with varying linker lengths, including those with a PEG2 unit, is a crucial step in the development of effective targeted protein degraders.

References

Application Notes and Protocols for Bromo-PEG2-bromide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-bromide is a homobifunctional crosslinker and PEGylating agent widely utilized in bioconjugation, pharmaceutical research, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a diethylene glycol (PEG2) spacer flanked by two reactive bromide groups. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent linkage of biomolecules.[3][4][5] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3][6][7] This document provides detailed guidelines for the proper storage and handling of this compound stock solutions to ensure their stability and optimal performance in experimental settings.

Physicochemical Properties

PropertyValueReference
Chemical Formula C6H12Br2O2[3]
Molecular Weight 275.97 g/mol [1][6]
CAS Number 31255-10-4[1][3][4]
Appearance Colorless to light yellow liquid[1]
Purity Typically >98%[3][4]

Storage and Stability of Stock Solutions

Proper storage is critical to prevent the degradation of this compound and maintain its reactivity. The terminal bromoalkane groups are susceptible to hydrolysis, which can be accelerated by the presence of moisture.[8]

FormStorage TemperatureRecommended DurationKey Considerations
Pure Compound -20°CUp to 3 yearsStore in a dry, dark place.
4°CUp to 2 yearsFor shorter-term storage.
In Anhydrous Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthUse freshly opened, anhydrous solvent.[1]

Solubility

The hydrophilic PEG spacer increases the solubility of this compound in aqueous media.[3][4] For creating stock solutions, organic solvents are typically used.

SolventConcentrationComments
Dimethyl Sulfoxide (DMSO) 100 mg/mL (362.36 mM)Hygroscopic; use newly opened DMSO. Warming and sonication may be required.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.

  • In a chemical fume hood, carefully weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add approximately 362 µL of DMSO).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be applied if necessary.[1]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Procedure for Bioconjugation to a Thiol-Containing Biomolecule

This protocol outlines a general method for the conjugation of this compound to a protein containing a free cysteine residue. The bromide groups react with thiol groups via an SN2 reaction to form a stable thioether bond.[5][9]

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • 10 mM this compound stock solution in anhydrous DMSO

  • Conjugation Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)

  • Quenching Solution (e.g., 1 M N-acetylcysteine)

  • Desalting column for purification

Procedure:

  • Prepare the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds to generate free thiols and remove the reducing agent prior to conjugation.[10]

  • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold molar excess of the linker over the protein).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM.

  • Purify the resulting conjugate using a desalting column to remove excess linker and quenching reagent.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat, and safety goggles with side protection.[11][12]

Handling:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11][13]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Do not breathe vapor or mist.[13]

  • Wash hands thoroughly after handling.[13]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Visualizing Workflows

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage cluster_end Workflow for Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for Preparing this compound Stock Solution.

G General Bioconjugation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end General Bioconjugation Workflow protein Thiol-Containing Protein in Conjugation Buffer mix Mix Protein and Linker protein->mix linker This compound Stock Solution linker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify via Desalting Column quench->purify analyze Characterize Conjugate purify->analyze final_product Purified Bioconjugate analyze->final_product

Caption: General Workflow for Bioconjugation with this compound.

G Chemical Relationship in Bioconjugation reagents { Protein-SH | (Thiol Group) | + | Br-(PEG2)-Br | (this compound)} reaction_conditions SN2 Reaction pH 8.0 reagents->reaction_conditions product Protein-S-(PEG2)-S-Protein (Crosslinked Product) reaction_conditions->product

Caption: Reaction of this compound with Thiols.

References

Application Notes: Bromo-PEG2-bromide in the Synthesis of Heterobifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterobifunctional molecules are a cornerstone of modern drug discovery, enabling novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] These constructs are composed of two distinct functional moieties connected by a chemical linker.[4][5] The linker is a critical component that dictates the molecule's spatial orientation, solubility, cell permeability, and overall efficacy.[5][6][7]

Bromo-PEG2-bromide, a short, hydrophilic, homobifunctional linker, serves as a valuable building block in the synthesis of these complex molecules.[8][9][10] It consists of a two-unit polyethylene (B3416737) glycol (PEG) chain, which enhances aqueous solubility, flanked by reactive bromide groups at each terminus.[9][10] The bromide is an excellent leaving group, making the linker highly susceptible to nucleophilic substitution reactions, which is the primary mechanism for its conjugation to other molecules.[9][10][11] These application notes provide an overview, quantitative data, and detailed protocols for utilizing this compound in the development of heterobifunctional molecules for researchers, scientists, and drug development professionals.

Key Features and Applications

The primary advantage of this compound lies in its bifunctional nature, allowing for the sequential or direct coupling of two different molecular entities. The hydrophilic PEG spacer can improve the often-poor solubility of complex biologics and small molecules, potentially enhancing their pharmacokinetic properties.[12][13][14][15][16]

Primary Applications:

  • PROTAC Synthesis: this compound is used to connect a ligand that binds to a protein of interest (POI) with a second ligand that recruits an E3 ubiquitin ligase.[5][8][17] This proximity induces the ubiquitination and subsequent degradation of the target protein.[5][10][18]

  • ADC Development: In the context of ADCs, this linker can connect a monoclonal antibody to a potent cytotoxic payload, although longer PEG chains are often preferred to further improve pharmacokinetics.[13][19][20] The fundamental conjugation chemistry remains the same.

  • Bioconjugation: It serves as a general-purpose crosslinking reagent to conjugate proteins, peptides, or other biomolecules containing nucleophilic groups like thiols (cysteine) or amines (lysine).[10][11][21]

Data Presentation: Impact of PEG Linker Properties

The length and composition of the linker are critical for the efficacy of a heterobifunctional molecule. While specific data for a PEG2 linker is consolidated within broader studies, the following tables provide a comparative overview of how PEG linker length impacts key performance metrics in ADCs and PROTACs, illustrating the importance of linker optimization.

Table 1: Comparative In Vitro Efficacy of ADCs with Varied PEG Linker Lengths

LinkerIn Vitro Cytotoxicity (IC50)Key Findings & Implications
Short PEG (e.g., PEG2-PEG4) Generally lower IC50 (more potent)May retain higher in vitro potency. Can be optimal when steric hindrance is not a concern.[22]
Intermediate PEG (e.g., PEG6-PEG12) Moderate IC50Often represents a balance between retaining potency and improving solubility and pharmacokinetics.[20]
Long PEG (e.g., PEG24) Generally higher IC50 (less potent)Can lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance affecting target binding.[22]
Data synthesized from multiple sources. A lower IC50 value indicates higher cytotoxicity.[23]

Table 2: Comparative Pharmacokinetic and In Vivo Efficacy of ADCs with Varied PEG Linker Lengths

LinkerPlasma Half-life (t1/2)In Vivo Antitumor EfficacyKey Findings & Implications
Short PEG (e.g., PEG2-PEG4) Shorter half-life, faster clearanceReduced efficacy due to rapid clearance.Suitable for payloads not requiring prolonged exposure.[22]
Intermediate PEG (e.g., PEG8-PEG12) Longer half-lifeSignificant improvement in efficacy.Represents a balanced approach for many ADCs.[22][23]
Long PEG (e.g., PEG24) Significantly prolonged half-lifeCan lead to the highest in vivo efficacy.Longer PEG chains improve the pharmacokinetic profile, leading to greater tumor exposure.[22][23]

Table 3: Efficacy of PROTACs Utilizing PEG Linkers

ParameterValue RangeImplication
DC50 (Concentration for 50% degradation) pM to µMA lower DC50 value indicates a more potent degrader.
Dmax (Maximum degradation) 50% to >95%Represents the maximum extent of protein degradation achievable.
Ternary Complex Cooperativity (α) <1 to >100A value >1 indicates positive cooperativity, where the binding of one ligand enhances the binding of the other, often leading to more efficient degradation.[4]
These parameters are critically dependent on the specific ligands, linker length (including short PEG linkers), and target protein.[18]

Visualized Workflows and Mechanisms

PROTAC_Mechanism

Linker_Reactivity

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a heterobifunctional molecule using this compound. Reaction conditions, stoichiometry, and purification methods should be optimized for specific ligands.

Protocol 1: Synthesis of Ligand-Linker Intermediate (Mono-substitution)

This protocol describes the conjugation of the first ligand (containing a thiol or amine) to one end of the this compound linker.

Materials:

  • Ligand 1 (containing a free thiol or primary amine)

  • This compound

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography or HPLC system for purification

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Ligand 1 (1 equivalent) in the anhydrous solvent.

  • Base Addition: Add the base (1.5-2.0 equivalents). If using a thiol-containing ligand, a milder base like DIPEA is preferred. For less nucleophilic amines, a stronger base may be required.

  • Linker Addition: Add a solution of this compound (a 3-5 fold molar excess is recommended to favor mono-substitution) dissolved in a minimal amount of the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material (Ligand 1) is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Ligand-PEG2-bromide) using flash column chromatography or reverse-phase HPLC to separate it from unreacted this compound and the di-substituted product.

  • Characterization: Confirm the mass and purity of the mono-substituted intermediate using LC-MS and NMR.

Protocol 2: Synthesis of the Final Heterobifunctional Molecule

This protocol describes the conjugation of the second ligand to the purified Ligand-PEG2-bromide intermediate.

Materials:

  • Purified Ligand-PEG2-bromide intermediate (from Protocol 1)

  • Ligand 2 (containing a free thiol or primary amine)

  • Anhydrous solvent (DMF or DCM)

  • Base (DIPEA or K₂CO₃)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Preparative reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the purified Ligand-PEG2-bromide intermediate (1 equivalent) and Ligand 2 (1.1-1.5 equivalents) in the anhydrous solvent.

  • Base Addition: Add the base (2.0-3.0 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if required. Monitor the reaction progress by LC-MS until the intermediate is consumed (typically 12-48 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a minimal amount of DMSO/water or another suitable solvent. Purify the final heterobifunctional molecule by preparative reverse-phase HPLC.

  • Final Product Isolation: Combine the pure fractions and lyophilize to obtain the final product as a solid.

  • Characterization: Confirm the identity, purity (>95%), and structural integrity of the final molecule using high-resolution LC-MS and NMR (¹H and ¹³C).

Protocol 3: Evaluation of PROTAC Efficacy by Western Blot

This protocol outlines a method to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cell-based assay.

Materials:

  • Cancer cell line expressing the target protein (POI)

  • Complete cell culture medium

  • Synthesized PROTAC and a negative control (e.g., a molecule with an inactive E3 ligase ligand)

  • DMSO (for stock solutions)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.1%. Treat the cells for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4 °C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blot: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system. g. Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Compare the levels of the target protein in PROTAC-treated samples to the vehicle control (DMSO) to determine the extent of degradation.

References

Troubleshooting & Optimization

How to improve low yield in Bromo-PEG2-bromide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromo-PEG2-bromide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound reaction?

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups, in this case, bromide ions, at either end of a short polyethylene (B3416737) glycol (PEG) spacer. The bromide (Br) is an excellent leaving group, which makes the terminal carbon atoms susceptible to nucleophilic substitution by electron-rich groups. This reagent is most commonly used to react with thiol (sulfhydryl) groups found in the cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol group attacks one of the terminal carbons of the PEG linker. This attack displaces the bromide and results in the formation of a stable thioether bond.

Q2: What are the most common causes of low yield in this compound conjugation reactions?

Low yields in these reactions can be attributed to several factors. The most common culprits are often related to suboptimal reaction conditions that can lead to side reactions, poor quality or degradation of reagents, or issues with the target molecule itself. One of the most significant challenges when using a homobifunctional linker like this compound is the formation of intermolecular cross-links, which can cause aggregation and precipitation of the protein, thereby reducing the yield of the desired conjugate.[1]

Q3: I am observing significant aggregation and precipitation in my reaction. What is happening and how can I prevent it?

Aggregation is a frequent issue with homobifunctional crosslinkers like this compound. Since the PEG linker has two reactive ends, once one end has attached to a protein, the other end can react with a second protein molecule. This process leads to the formation of large, cross-linked protein aggregates that are often insoluble and will precipitate out of the solution.

To prevent aggregation:

  • Optimize the Molar Ratio: This is the most critical parameter to adjust. A high molar excess of the this compound linker increases the probability of a single linker bridging two protein molecules. It is essential to empirically determine the optimal molar ratio of the PEG linker to your target molecule to favor the formation of the desired mono-conjugated product. A good starting point is a low molar excess, which can be incrementally increased.[1][2]

  • Adjust Protein Concentration: The concentration of your protein can also play a role. Higher protein concentrations can increase the likelihood of intermolecular cross-linking. Consider reducing the concentration of your protein in the reaction mixture.[2]

Q4: What is the optimal pH for this compound conjugation to a thiol group?

The reaction rate of alkyl halides with thiols is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form (R-S⁻) for the reaction to proceed efficiently. The pKa of a typical cysteine thiol is around 8.3 to 8.5.[1][3] Therefore, the reaction is generally more efficient at a pH between 7.5 and 8.5.[3][4][5] Performing the reaction at a pH at or slightly above the pKa of the thiol group ensures a higher concentration of the reactive thiolate, leading to better conjugation efficiency.[3] While the reaction can occur at a neutral pH of 7.0, the efficiency may be reduced due to a lower concentration of the thiolate anion, which could necessitate longer reaction times or a higher concentration of the PEG reagent.[3]

Q5: How should I prepare and store my this compound reagent?

Proper handling and storage of your this compound are crucial for maintaining its reactivity. It is recommended to store the reagent at -20°C, protected from moisture. Before use, it is good practice to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial, as moisture can lead to hydrolysis of the reagent. For the reaction, it is best to prepare a fresh stock solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that lead to low yield in this compound conjugation reactions.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Inactive this compound: Reagent may have degraded due to improper storage (e.g., exposure to moisture).Use a fresh vial of the reagent. Ensure proper storage at -20°C in a desiccated environment.
Inaccessible or Oxidized Thiol Groups: The target thiol groups on your protein may be buried within its structure or have formed disulfide bonds.Ensure your protein is correctly folded and the target cysteine is accessible. If necessary, reduce disulfide bonds using a reducing agent like TCEP. It is critical to completely remove the reducing agent (e.g., via a desalting column) before adding the this compound, as it will react with the linker.[1]
Suboptimal Reaction pH: The reaction buffer pH is too low, resulting in a low concentration of the reactive thiolate form of the cysteine.The optimal pH for the reaction of bromo-compounds with thiols is typically between 7.5 and 8.5.[3][4][5] Perform a pH optimization study for your specific protein.
Significant Aggregation / Precipitation High Degree of Intermolecular Cross-linking: The molar ratio of this compound to the protein is too high, leading to the formation of large, insoluble aggregates.Systematically decrease the molar ratio of the PEG linker to your protein. Start with a low molar excess (e.g., 2:1 to 5:1 PEG:protein) and optimize from there.[1] Shortening the reaction time can also help to reduce the extent of cross-linking.[2]
High Protein Concentration: A high concentration of the protein can increase the likelihood of intermolecular cross-linking.Try reducing the concentration of your protein in the reaction mixture.
Heterogeneous Product Mixture Molar Ratio Too High: A high molar excess of the linker can lead to the formation of di- or multi-PEGylated species if your protein has multiple reactive sites.Carefully control and optimize the stoichiometry of the reaction. A lower molar ratio of PEG to protein will favor mono-PEGylation.[1]
Multiple Reactive Sites: Your protein may have several cysteine residues with similar reactivity, leading to a mixture of products with PEG attached at different sites.If site-specificity is critical, consider protein engineering (site-directed mutagenesis) to ensure only one reactive cysteine is available.

Data Presentation

Optimizing the reaction conditions is crucial for maximizing the yield of the desired conjugate while minimizing side products. The following tables provide data on how reaction parameters can influence the outcome of the conjugation.

Table 1: Effect of Molar Ratio and Reaction Time on PEGylation Yield

This table, adapted from a study on protein PEGylation, illustrates the impact of stoichiometry and reaction time on the product distribution. While the specific linker in the study was not this compound, the principle of controlling these parameters to enhance the yield of the mono-conjugated product is directly applicable.

Molar Ratio (PEG:Protein)Reaction Time (hours)Yield of Mono-PEGylated Protein (%)Yield of Di-PEGylated Protein (%)
3 : 12~75%~5%
3 : 13~83%~4%
5 : 12~86%~2%
5 : 13~80%~2%
Data adapted from a study on rhG-CSF PEGylation, demonstrating that a higher molar ratio combined with a shorter reaction time can result in a higher yield of the mono-PEGylated product.[1]

Table 2: Influence of pH on the Reactivity of Cysteine and Lysine (B10760008)

This table provides a general guide to how pH affects the reactivity of cysteine and lysine residues, which is important for controlling the selectivity of the conjugation reaction.

pH RangeCysteine ReactivityLysine ReactivitySelectivity for Cysteine
6.0 - 7.0Low to ModerateVery LowHigh
7.0 - 7.5Moderate to HighLowHigh
7.5 - 8.5HighLow to ModerateHigh
8.5 - 9.5HighModerateModerate to Low
This data is generalized for bromoacetyl groups and serves as a guide for optimizing reaction conditions.[6]

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a starting point for your conjugation reaction. Optimal conditions, particularly the molar ratio of PEG to protein, reaction time, and temperature, should be determined empirically for each specific protein.

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • This compound

  • Reaction Buffer: Thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Anhydrous DMSO or DMF (for dissolving the PEG linker)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or a solution of a thiol-containing compound like L-cysteine or mercaptoethanol.

  • Desalting columns for buffer exchange and purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

    • If the protein's cysteine residues are present as disulfide bonds, they must be reduced first. Add a 10-fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30 minutes at room temperature.[1]

    • Crucial Step: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This is critical as the reducing agent will react with the bromo-PEG linker.[1]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution. It is recommended to start with a low molar excess (e.g., 2:1 to 5:1 PEG:protein) and optimize from there.[1]

    • Mix gently and thoroughly.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.[1]

    • The optimal time should be determined by monitoring the reaction progress (e.g., by taking aliquots at different time points and analyzing by SDS-PAGE).

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted this compound, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted PEG linker, quenched linker, and any unreacted protein.

    • Size Exclusion Chromatography (SEC) is often effective for separating the larger PEGylated protein from the smaller unreacted components. Ion Exchange Chromatography (IEX) may also be used to separate different PEGylated species.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use techniques like Mass Spectrometry to confirm the identity and purity of the conjugate.

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield Observed check_reagents 1. Check Reagent Quality and Storage start->check_reagents check_protein 2. Assess Protein State check_reagents->check_protein Reagents OK? reagent_tip Use fresh this compound. Store properly at -20°C. check_reagents->reagent_tip optimize_ratio 3. Optimize Molar Ratio check_protein->optimize_ratio Protein OK? protein_tip Reduce disulfide bonds (use TCEP). Remove reducing agent before reaction. check_protein->protein_tip adjust_conditions 4. Adjust Reaction Conditions optimize_ratio->adjust_conditions Aggregation Persists? ratio_tip Decrease PEG:Protein ratio. Start with 2:1 and titrate up. optimize_ratio->ratio_tip analyze_purification 5. Analyze Purification adjust_conditions->analyze_purification Yield Still Low? conditions_tip Optimize pH (7.2-8.5). Shorten reaction time. Lower temperature (4°C). adjust_conditions->conditions_tip success Yield Improved analyze_purification->success Recovery Optimized

Caption: A troubleshooting workflow to diagnose and resolve low yield in this compound conjugation reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions Protein_SH Protein-SH (Cysteine Residue) Protein_S Protein-S⁻ (Thiolate Anion) Protein_SH->Protein_S -H⁺ Bromo_PEG_Br Br-PEG-Br (this compound) SN2 SN2 Attack Bromo_PEG_Br->SN2 pH pH 7.5 - 8.5 Protein_S->SN2 Conjugate Protein-S-PEG-Br (Mono-conjugate) SN2->Conjugate Br_ion Br⁻ SN2->Br_ion Crosslinking Intermolecular Cross-linking Conjugate->Crosslinking + Protein-SH Aggregate Protein-S-PEG-S-Protein (Aggregated Product) Crosslinking->Aggregate

Caption: The reaction mechanism of this compound with a cysteine residue, highlighting the potential for intermolecular cross-linking.

References

Troubleshooting unexpected side products with Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG2-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, homobifunctional crosslinker. It consists of a short, discrete two-unit polyethylene (B3416737) glycol (PEG) chain with reactive bromide groups at both ends. The bromide ions are excellent leaving groups in nucleophilic substitution reactions, making this linker ideal for covalently conjugating two nucleophile-containing molecules. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein ligand to an E3 ligase ligand.[1][2]

Q2: I am observing a low yield of my desired cross-linked product. What are the potential causes?

Low yields in reactions involving this compound can stem from several factors. It is crucial to systematically evaluate each component of your reaction.

  • Integrity of Starting Materials: Ensure the purity and identity of your nucleophilic substrates and the this compound linker. Degradation of the linker during storage can lead to reduced reactivity.[3]

  • Inefficient Reaction Conditions: The nucleophilic substitution reaction is sensitive to the choice of base, solvent, and temperature. Suboptimal conditions can lead to incomplete reactions.[4]

  • Side Reactions: The formation of unexpected side products can consume the starting materials and reduce the yield of the desired product.

  • Purification Losses: The hydrophilic nature of the PEG linker can sometimes lead to challenges in purification, resulting in product loss during aqueous workups or chromatographic separation.[5]

Q3: My reaction mixture is complex, with multiple unexpected peaks in the LC-MS analysis. What are the likely side products?

When working with this compound, several side reactions can lead to a complex product mixture. The most common unexpected side products include:

  • Intramolecular Cyclization Product (Crown Ether): When reacting with a bidentate nucleophile, intramolecular cyclization can occur, especially at low concentrations, leading to the formation of a cyclic product instead of the desired linear, cross-linked product.

  • Intermolecular Oligomerization Products: At higher concentrations, intermolecular reactions between the nucleophile and this compound can lead to the formation of linear or cyclic oligomers.

  • Mono-substituted Product: If the reaction does not go to completion, a significant amount of the nucleophile may be mono-alkylated, leaving one of the bromide groups on the PEG linker unreacted.

  • Hydrolysis Product: In the presence of water, the bromide groups can be hydrolyzed to hydroxyl groups, rendering the linker inactive for the desired conjugation.[4]

  • Elimination Product: Under strongly basic conditions, an elimination reaction can occur, leading to the formation of a vinyl ether derivative of the PEG linker.

Troubleshooting Guide for Unexpected Side Products

This section provides a detailed guide to identifying and mitigating the formation of common side products when using this compound.

Issue 1: Formation of an Intramolecular Cyclization Product

The formation of a cyclic product is favored when a bidentate nucleophile reacts with this compound at low concentrations (Ruggli-Ziegler dilution principle).

Identification:

  • Mass Spectrometry (MS): The cyclized product will have a molecular weight corresponding to the sum of the bidentate nucleophile and the PEG2 fragment (minus two HBr molecules).

  • ¹H NMR Spectroscopy: The NMR spectrum will show a distinct set of peaks corresponding to the cyclic structure, which will differ from the expected signals of the linear product.

Mitigation Strategies:

  • Increase Reactant Concentration: Running the reaction at a higher concentration will favor the intermolecular reaction over the intramolecular cyclization.

  • Control the Rate of Addition: Slowly adding the this compound to a solution of the nucleophile can help to maintain a high local concentration of the nucleophile, favoring the intermolecular reaction.

Issue 2: Formation of Intermolecular Oligomerization Products

Oligomerization occurs when molecules of the nucleophile and this compound react in a chain-like fashion, which is more likely at higher concentrations.

Identification:

  • Mass Spectrometry (MS): A series of peaks will be observed in the mass spectrum, with masses corresponding to repeating units of the nucleophile and the PEG linker.

  • Size Exclusion Chromatography (SEC): SEC analysis will show a distribution of higher molecular weight species.

Mitigation Strategies:

  • Adjust Stoichiometry: Using a slight excess of the bidentate nucleophile can help to cap the ends of the growing chains and limit the extent of oligomerization.

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further oligomerization.

Issue 3: Presence of a Significant Amount of Mono-substituted Product

This indicates an incomplete reaction, where only one of the bromide groups on the PEG linker has reacted.

Identification:

  • Mass Spectrometry (MS): A peak corresponding to the molecular weight of the nucleophile plus the this compound minus one molecule of HBr will be observed.

  • Reversed-Phase HPLC (RP-HPLC): The mono-substituted product will likely have a different retention time than the desired bis-substituted product and the starting materials.

Mitigation Strategies:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help to drive the reaction to completion.[4]

  • Optimize Stoichiometry: Ensure that at least a 1:1 molar ratio of the nucleophilic sites to the bromide groups is used.

Issue 4: Formation of Hydrolysis and Elimination Byproducts

These side reactions are typically caused by the presence of water or the use of a strong, nucleophilic base.

Identification:

  • Mass Spectrometry (MS):

    • Hydrolysis Product: A peak corresponding to the molecular weight of this compound where one or both bromide atoms are replaced by hydroxyl groups will be present.

    • Elimination Product: A peak corresponding to the loss of HBr from the this compound will be observed.

  • ¹H NMR Spectroscopy: The formation of a hydroxyl group or a vinyl group will result in new, characteristic signals in the NMR spectrum.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are dry to prevent hydrolysis.[4]

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HBr produced during the reaction without competing with the desired nucleophile.[4]

Data Presentation

Table 1: Summary of Potential Side Products and their Characteristics

Side ProductMolecular Weight ChangeKey Identification Technique(s)Mitigation Strategy
Intramolecular Cyclization+ Nucleophile - 2 HBrMS, ¹H NMRIncrease reactant concentration
Intermolecular Oligomersn x (Nucleophile + PEG2)MS, SECAdjust stoichiometry, control reaction time
Mono-substituted Product+ Nucleophile - HBrMS, RP-HPLCIncrease reaction time/temperature
Hydrolysis Product- Br + OHMS, ¹H NMRUse anhydrous conditions
Elimination Product- HBrMS, ¹H NMRUse a non-nucleophilic base

Experimental Protocols

Protocol 1: General Procedure for Cross-linking with this compound
  • Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the nucleophile-containing molecule in an anhydrous solvent such as DMF or DMSO.

  • Addition of Base: Add 2-4 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction can be run at room temperature or gently heated (e.g., 50-80 °C) to facilitate completion.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate chromatographic technique such as flash column chromatography or preparative HPLC.

Protocol 2: Purification of the Desired Product by Preparative RP-HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile (B52724) or methanol.

  • Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B to effectively separate the desired product from starting materials and side products. The optimal gradient will need to be determined empirically.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A before injection.

Mandatory Visualizations

Reaction_Pathways Start This compound + Nucleophile (Nu-H) Desired Desired Product (Nu-PEG2-Nu) Start->Desired Desired Reaction (High Concentration) Cyclic Intramolecular Cyclization (e.g., Crown Ether) Start->Cyclic Side Reaction (Low Concentration) Oligomer Intermolecular Oligomerization Start->Oligomer Side Reaction (High Concentration) Mono Mono-substituted Product Start->Mono Incomplete Reaction Hydrolysis Hydrolysis Product Start->Hydrolysis Side Reaction (H2O present) Elimination Elimination Product Start->Elimination Side Reaction (Strong Base) Troubleshooting_Workflow Start Low Yield or Complex Mixture Analyze Analyze reaction mixture by LC-MS and NMR Start->Analyze Identify Identify major side products Analyze->Identify Cyclic Cyclization or Oligomerization? Identify->Cyclic High MW or cyclic mass Incomplete Incomplete Reaction? Identify->Incomplete Mono-substituted product Hydrolysis_Elim Hydrolysis or Elimination? Identify->Hydrolysis_Elim Mass consistent with hydrolysis/elimination Adjust_Conc Adjust Reactant Concentration Cyclic->Adjust_Conc Yes Cyclic->Incomplete No Purify Purify Product Adjust_Conc->Purify Optimize_Cond Increase Reaction Time/ Temperature Incomplete->Optimize_Cond Yes Incomplete->Hydrolysis_Elim No Optimize_Cond->Purify Change_Reagents Use Anhydrous Solvents & Non-nucleophilic Base Hydrolysis_Elim->Change_Reagents Yes Hydrolysis_Elim->Purify No Change_Reagents->Purify

References

Technical Support Center: Optimizing Bromo-PEG2-bromide Coupling to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the reaction pH for the conjugation of Bromo-PEG2-bromide to peptides. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure successful and specific PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for coupling this compound to a peptide?

The coupling of a bromo-PEG linker to a peptide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic amino acid side chain on the peptide attacks the carbon atom bonded to the bromine. This displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable covalent bond (e.g., a thioether bond when reacting with cysteine).[1][2] this compound is a homobifunctional linker, meaning it has two reactive bromide groups, which can be used to crosslink peptides or attach to two sites on a single peptide.

Q2: How does the reaction pH critically influence the coupling reaction?

The reaction pH is the most critical parameter for controlling both the rate and selectivity of the PEGylation reaction. The nucleophilicity of the target amino acid side chains is dependent on their protonation state.[3] For a reaction to occur, the nucleophilic group must be deprotonated. For example, a cysteine's thiol group (-SH) is significantly more reactive in its deprotonated thiolate form (S⁻).[1] By adjusting the pH, one can selectively favor the deprotonation of a specific target residue, thereby directing the PEGylation to that site.

Q3: What is the optimal pH for targeting specific amino acid residues with this compound?

The optimal pH depends directly on the pKa of the target amino acid's side chain. A general rule is to perform the reaction at a pH that is slightly below or near the pKa of the target nucleophile to ensure a sufficient concentration of the reactive deprotonated species while minimizing side reactions with other residues. For instance, to target a cysteine without reacting with lysine (B10760008), the pH should be kept well below the pKa of the lysine side chain.[3]

Data Presentation: pH and Reactivity

The selectivity of the PEGylation is achieved by exploiting the different pKa values of the reactive amino acid side chains.

Table 1: pH-Dependent Reactivity of Amino Acid Side Chains with Bromo-PEG Reagents

Amino AcidNucleophilic GroupApprox. pKaOptimal pH Range for ReactionRelative Reactivity & Notes
Cysteine Thiol (-SH)~8.57.5 - 8.5+++++ (Highest). The reaction is with the highly nucleophilic thiolate anion (S⁻). This is the most common target for bromo-PEG reagents.[3]
N-terminus α-Amino (-NH₂)~7.6 - 8.07.0 - 8.0++ Can be selectively targeted at a pH lower than that used for lysine modification.[3][4]
Histidine Imidazole~6.0 - 7.06.5 - 7.5+++ Reactivity can be significant at neutral to slightly basic pH.[3]
Lysine ε-Amino (-NH₂)~10.5> 9.0++ Becomes significantly reactive at higher pH values. Keeping the pH below 9 minimizes this side reaction.[3]
Methionine Thioether (-S-CH₃)N/ApH-dependent+ The sulfur is nucleophilic and can be alkylated, but this is less common and specific.[3]

Troubleshooting Guide

Encountering issues during PEGylation is common. This guide provides solutions to the most frequent problems.

TroubleshootingWorkflow start Problem Observed: Low Yield or Low Purity low_yield Low Yield: Mainly Unreacted Peptide? start->low_yield Check MS for unreacted starting material low_purity Low Purity: Multiple PEGylated Species? start->low_purity Check MS/HPLC for multiple products aggregation Aggregation or Precipitation? start->aggregation Visual inspection / SEC analysis cause_ph_low Cause: Suboptimal pH (Nucleophile is protonated) low_yield->cause_ph_low cause_ratio_low Cause: Insufficient Molar Excess of this compound low_yield->cause_ratio_low cause_reagent Cause: Reagent Degradation (Hydrolysis of bromide) low_yield->cause_reagent sol_ph_low Solution: Increase reaction pH to be near target pKa (e.g., 7.5-8.5 for Cys). cause_ph_low->sol_ph_low sol_ratio_low Solution: Increase molar ratio of PEG reagent (e.g., 5 to 20-fold excess). cause_ratio_low->sol_ratio_low sol_reagent Solution: Use a freshly prepared solution of this compound. cause_reagent->sol_reagent cause_ph_high Cause: pH is too high (Reaction with non-target residues like Lys) low_purity->cause_ph_high cause_crosslink Cause: Intermolecular Cross-linking (due to bifunctional linker) low_purity->cause_crosslink cause_time Cause: Prolonged Reaction Time low_purity->cause_time sol_ph_high Solution: Lower reaction pH to increase selectivity (e.g., < 9 to avoid Lys). cause_ph_high->sol_ph_high sol_crosslink Solution: Lower peptide concentration. Optimize PEG:Peptide stoichiometry. cause_crosslink->sol_crosslink sol_time Solution: Perform a time-course experiment to find the optimal reaction time. cause_time->sol_time cause_conc Cause: High Peptide Concentration aggregation->cause_conc cause_buffer Cause: Suboptimal Buffer (pH is near peptide's pI) aggregation->cause_buffer sol_conc Solution: Reduce the peptide concentration (e.g., 0.5-5 mg/mL). cause_conc->sol_conc sol_buffer Solution: Adjust pH to be >1 unit away from pI. Screen different buffer salts. cause_buffer->sol_buffer

Caption: A troubleshooting decision tree for common issues in peptide PEGylation.

Q: My PEGylation efficiency is very low, and I have a lot of unreacted peptide. What are the likely causes and solutions?

  • Cause 1: Suboptimal pH. The pH of your reaction buffer may be too low, causing your target nucleophile (e.g., cysteine thiol) to remain protonated and non-reactive.[3]

    • Solution: For cysteine targeting, ensure the reaction pH is in the optimal range of 7.5-8.5 to facilitate the formation of the reactive thiolate anion.[3][5] Always verify the pH of your buffer immediately before starting the reaction.

  • Cause 2: Insufficient Molar Excess of PEG Reagent. The molar ratio of this compound to your peptide may be too low to drive the reaction to completion.

    • Solution: Increase the molar excess of the this compound. A typical starting range is a 5 to 20-fold molar excess over the peptide.[3]

  • Cause 3: Reagent Instability. Bromo-PEG reagents can hydrolyze over time, especially in aqueous solutions, rendering them inactive.

    • Solution: Prepare a fresh stock solution of this compound in a compatible anhydrous solvent (like DMSO or DMF) immediately before you add it to the reaction mixture.[1][3]

Q: My analysis shows multiple PEGylation products, including potential cross-linking. How can I improve the selectivity?

  • Cause 1: Reaction pH is too high. A high pH (>9) can lead to the deprotonation of other nucleophilic sites, such as the ε-amino group of lysine, leading to non-specific conjugation.[3]

    • Solution: Lower the reaction pH to a range that is selective for your intended target. For cysteine, maintaining the pH below 9 is crucial to keep lysine residues protonated and less reactive.[3]

  • Cause 2: High Molar Excess or Peptide Concentration. A high concentration of the bifunctional this compound or the peptide increases the probability of intermolecular cross-linking.

    • Solution: Systematically reduce the molar excess of the PEG reagent. Additionally, try lowering the overall peptide concentration in the reaction mixture.[6]

  • Cause 3: Prolonged Reaction Time. Allowing the reaction to proceed for too long can enable reactions with weaker, less-reactive nucleophiles.

    • Solution: Perform a time-course experiment (e.g., analyzing samples at 1, 4, and 12 hours) to determine the optimal reaction time that maximizes the desired product while minimizing side products.[3]

Q: My peptide is aggregating or precipitating out of solution during the reaction. What should I do?

  • Cause 1: Suboptimal Buffer Conditions. The pH of your buffer may be too close to your peptide's isoelectric point (pI), where its solubility is at a minimum.[6]

    • Solution: Adjust the reaction pH to be at least 1-1.5 units away from the peptide's pI. You can also screen different buffer systems or adjust the ionic strength with salt.[6]

  • Cause 2: High Local Reagent Concentration. Adding the PEG reagent too quickly can create localized high concentrations, which can cause the peptide to precipitate.

    • Solution: Add the this compound solution drop-wise or in several small aliquots to the peptide solution while gently stirring.[6]

Experimental Protocols

This section provides a general protocol for the selective PEGylation of a cysteine residue within a peptide.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Quench & Purify p1 Dissolve Peptide in Degassed Buffer (pH 7.5-8.5) p2 Add TCEP to Reduce Disulfide Bonds (if necessary) p3 Prepare Fresh Stock of This compound in DMSO/DMF r1 Add PEG solution to Peptide solution drop-wise p3->r1 r2 Incubate with gentle mixing (Room temp, 2-12 hours) r1->r2 a1 Quench reaction with excess L-cysteine or β-mercaptoethanol r2->a1 a2 Purify by RP-HPLC or SEC a1->a2 a3 Analyze by Mass Spectrometry and Analytical HPLC a2->a3

Caption: A standard experimental workflow for cysteine-specific peptide PEGylation.

Protocol 1: Cysteine-Specific Coupling of this compound to a Peptide

This protocol provides a general framework. Conditions should be optimized for each specific peptide.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: e.g., Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffer (100 mM), pH 7.5-8.5, degassed.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (if peptide can form disulfide bonds)

  • Anhydrous DMSO or DMF

  • Quenching Reagent: L-cysteine or β-mercaptoethanol solution

  • Purification System: RP-HPLC or SEC

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.[1]

  • Reduction (if applicable): If the peptide may have formed disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced, reactive state.[5]

  • PEG Reagent Preparation: Immediately before use, dissolve a 5 to 20-fold molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.[1]

  • Conjugation Reaction: Add the this compound solution drop-wise to the stirring peptide solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain peptide stability.[7]

  • Incubation: Allow the reaction to proceed at room temperature for 2-12 hours with gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress with LC-MS.[5]

  • Quenching: To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration that is in molar excess of the initial amount of this compound. This will react with any remaining unreacted PEG reagent.[3]

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts using an appropriate chromatography method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[8]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and analytical HPLC.[3]

Visualizing the Effect of pH

The diagram below illustrates how pH dictates the reactivity of cysteine and lysine side chains, which is the key to controlling reaction specificity.

Caption: The influence of pH on the deprotonation and reactivity of Cysteine vs. Lysine.

References

Preventing aggregation during protein modification with Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during modification with Bromo-PEG2-bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause protein aggregation?

This compound is a homobifunctional crosslinking agent. It features a two-unit polyethylene (B3416737) glycol (PEG) spacer with a reactive bromide group at each end.[1][2][3] The primary cause of aggregation is intermolecular cross-linking, where a single this compound molecule links two separate protein molecules, leading to the formation of larger, often insoluble, aggregates.[4][5] This is especially prevalent at high protein concentrations where molecules are in close proximity.[5]

Q2: What are the initial signs of protein aggregation during my PEGylation experiment?

The initial signs of protein aggregation can be observed visually as turbidity or the formation of visible precipitates in the reaction mixture.[6] For a more quantitative assessment, an increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering from aggregates. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[6]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[7]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of a small amount of large aggregates by measuring the size distribution of particles in a solution.[6]

  • SDS-PAGE (non-reducing): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands that correspond to covalently cross-linked protein aggregates.

  • Quantitative Laser Diffraction (qLD): This technique is effective for the quantitative evaluation of protein aggregates over a wide size range.[8]

Q4: Can the choice of buffer and additives help prevent aggregation?

Yes, the reaction buffer is critical for maintaining protein stability. It is advisable to work at a pH that is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and reduce aggregation.[9][10] Additionally, various stabilizing excipients can be added to the reaction buffer.[4][5][10]

Q5: My protein is still aggregating even after optimizing reaction conditions. What should I do next?

If aggregation persists after optimizing reaction conditions, consider the following steps:

  • Incorporate Stabilizing Excipients: Add stabilizers like sugars, polyols, amino acids, or non-ionic surfactants to your reaction buffer.[4]

  • Control the Reaction Rate: Slow down the reaction by lowering the temperature (e.g., to 4°C) or by adding the this compound reagent in a stepwise manner.[4][9]

  • Consider Alternative Strategies: If aggregation remains a significant issue, using a homobifunctional linker like this compound may not be suitable for your specific protein. Consider using a heterobifunctional PEG linker to gain more control over the conjugation reaction.[9][11]

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshoot and minimize protein aggregation when using this compound.

Issue 1: Immediate Protein Aggregation Upon Addition of this compound

If you observe immediate turbidity or precipitation, it is crucial to systematically evaluate and optimize your reaction conditions. Small-scale screening experiments are highly recommended before proceeding with larger batches.[6]

Troubleshooting Workflow:

A Immediate Aggregation Observed B Verify Protein Quality (>95% monomeric by SEC) A->B C Purify Protein (e.g., preparative SEC) B->C No D Systematically Optimize Reaction Conditions B->D Yes C->D E Test Lower Protein Concentrations (e.g., 0.5, 1, 2 mg/mL) D->E F Screen PEG:Protein Molar Ratios (e.g., 1:1, 5:1, 10:1) E->F G Evaluate a Range of pH Values F->G H Test Different Temperatures (e.g., 4°C, Room Temp) G->H I Consider Stepwise Addition of PEG H->I J Incorporate Stabilizing Excipients I->J K Aggregation Resolved J->K

Caption: A logical workflow for troubleshooting immediate protein precipitation.

Issue 2: Aggregation During or After the Reaction

If aggregation occurs during the reaction or during subsequent purification and storage, it suggests that the modification may have slightly destabilized the protein.

Recommended Actions:

  • Re-evaluate Reaction Conditions: Even if immediate precipitation is not observed, suboptimal conditions can lead to the slow formation of aggregates. Revisit the optimization of protein concentration, PEG:protein molar ratio, pH, and temperature.

  • Add Stabilizing Excipients to Purification and Storage Buffers: Including excipients in all downstream buffers can help maintain protein stability.

  • Optimize Purification Strategy: Use methods like size-exclusion chromatography to separate the desired PEGylated monomer from aggregates.

  • Improve Storage Conditions: Flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles and consider adding cryoprotectants like glycerol (B35011) to the storage buffer.

Data Presentation: Optimizing Reaction Conditions and Stabilizing Excipients

The following tables provide starting points for optimizing your protein modification experiment to minimize aggregation.

Table 1: Key Parameters for Reaction Optimization

ParameterRecommended RangeRationale
Protein Concentration0.5 - 5 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation. If aggregation is observed, reducing the protein concentration is a key first step.[5]
PEG:Protein Molar Ratio5:1 to 20:1Start with a lower molar excess and incrementally increase it. A high molar excess can lead to uncontrolled modification and aggregation.[5]
pH6.0 - 8.5The optimal pH depends on the specific protein's isoelectric point (pI) and stability profile. For reaction with thiols (cysteine), a pH of 7.0-8.5 is often efficient.[12][13]
Temperature4°C to Room TemperaturePerforming the reaction at a lower temperature can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[5]
Reaction Time2 - 4 hours to overnightMonitor the reaction over time to find the optimal duration that maximizes conjugation efficiency while minimizing aggregation.[5]
MixingGentle mixingVigorous agitation or shear stress can induce protein denaturation and aggregation.[5]

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient ClassExamplesTypical Starting ConcentrationMechanism of Action
Sugars/PolyolsSucrose, Trehalose, Glycerol5-10% (w/v)Stabilize proteins through preferential exclusion and act as cryoprotectants.[9][10]
Amino AcidsArginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[9]
Non-ionic SurfactantsPolysorbate 20 (Tween-20), Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[9][10]

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol provides a general procedure for the conjugation of a protein containing accessible thiol groups with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA[13]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M Dithiothreitol (DTT)[13]

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[13]

    • If the protein's cysteine residues are present as disulfide bonds, they must be reduced first. Add a 10-fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30 minutes at room temperature.

    • Crucial Step: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This is critical as the reducing agent will react with the bromo-PEG linker.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in DMSO to prepare a 10 mM stock solution.[13]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).[13]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Quenching:

    • Quench the reaction by adding a 100-fold molar excess of the quenching solution (DTT) and incubate for 30 minutes at room temperature.[13]

  • Purification:

    • Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column, exchanging the buffer to a suitable storage buffer for the protein.[13]

  • Characterization:

    • Analyze the extent of modification and aggregation using SDS-PAGE (which will show a shift in molecular weight) and SEC-MALS.[13]

Protocol 2: Quantification of Protein Aggregation by SEC-MALS

This protocol is for quantifying soluble aggregates and monitoring the progress of the PEGylation reaction using Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).[7][14][15][16][17]

System and Materials:

  • HPLC or FPLC system

  • Size-Exclusion Column suitable for the molecular weight range of your protein and its PEGylated forms.

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

  • Mobile Phase: A physiological pH buffer such as 150 mM Sodium Phosphate, pH 7.0. Ensure the mobile phase is filtered and degassed.[18]

Procedure:

  • System Equilibration:

    • Equilibrate the HPLC system and detectors with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[18]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 20-50 µL) from the reaction mixture.

    • If necessary, quench the reaction.

    • Dilute the sample to a suitable concentration (e.g., 1-2 mg/mL) using the mobile phase.[18]

    • Filter the sample through a 0.22 µm low-protein-binding syringe filter to remove large, insoluble particles.[18]

  • Data Acquisition:

    • Inject 10-20 µL of the prepared sample.[18]

    • Collect data from the UV, MALS, and dRI detectors.

  • Data Analysis:

    • Use the appropriate software to analyze the data from the MALS and dRI detectors to determine the absolute molecular weight of the species eluting from the column.

    • Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates to quantify their relative abundance.

Mandatory Visualizations

cluster_prep Protein Preparation cluster_reac Conjugation Reaction cluster_pur Purification & Analysis P1 Dissolve Protein in Reaction Buffer P2 Reduce Disulfide Bonds (if necessary) P1->P2 P3 Remove Reducing Agent (Desalting Column) P2->P3 R2 Add PEG Linker to Protein Solution P3->R2 R1 Prepare this compound Stock Solution (DMSO) R1->R2 R3 Incubate (2-4h RT or O/N 4°C) R2->R3 R4 Quench Reaction (DTT) R3->R4 A1 Purify Conjugate (Desalting Column) R4->A1 A2 Characterize by SDS-PAGE and SEC-MALS A1->A2

Caption: Experimental workflow for protein modification with this compound.

cluster_aggregate Cross-linked Aggregate p1 Protein-SH linker Br-(PEG)2-Br p1->linker + p2 HS-Protein linker->p2 + agg Protein-S-(PEG)2-S-Protein p2->agg → Intermolecular   Cross-linking

Caption: Mechanism of intermolecular cross-linking leading to protein aggregation.

References

Bromo-PEG2-bromide hydrolysis rate and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-PEG2-bromide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, focusing on its hydrolysis rate and strategies to minimize its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (PEG) linker with bromide functional groups at both ends.[1][2][3] The bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this linker ideal for crosslinking molecules.[1][3][4] Its primary applications are in bioconjugation and drug delivery, where it can be used to link proteins, peptides, or small molecule drugs to other molecules or surfaces, enhancing their solubility, stability, and pharmacokinetic properties.[1][2]

Q2: What is this compound hydrolysis and why is it a concern?

Hydrolysis is an undesirable side reaction where water molecules or hydroxide (B78521) ions act as nucleophiles, attacking the carbon atom attached to the bromine.[5] This reaction displaces the functional bromide group with a non-reactive hydroxyl group (-OH), rendering the this compound incapable of conjugating to its intended target. This can lead to significantly reduced conjugation efficiency, low product yields, and inconsistent experimental results.[5][6]

Q3: How does pH affect the hydrolysis of this compound?

The stability of this compound in aqueous solutions is highly dependent on the pH of the medium.[1] As a primary alkyl bromide, it is most stable at a neutral or slightly acidic pH (around 6.0-7.5).[1][5]

  • Acidic Conditions (pH < 6): Under acidic conditions, the hydrolysis is generally slow and is thought to proceed through an SN1-type mechanism.[1]

  • Neutral Conditions (pH 7.0-7.5): The rate of hydrolysis is at its minimum in this range.

  • Basic Conditions (pH > 8): The rate of hydrolysis increases rapidly in basic conditions due to the increased concentration of the potent nucleophile, hydroxide (OH⁻).[5][6] The reaction proceeds through an SN2 mechanism.[1][5]

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial:

  • Solid Form: The solid compound should be stored at -20°C in a tightly sealed container, protected from moisture.[3][6]

  • Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C under an inert gas atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.[5][6]

  • Aqueous Solutions: Aqueous working solutions of this compound should be prepared immediately before use. It is not recommended to store the reagent in aqueous buffers for extended periods due to hydrolysis.[5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause: Degradation of this compound due to hydrolysis before or during the reaction.[1][6]

    • Solution:

      • Verify the storage conditions and age of the reagent. Use fresh reagent if necessary.[1][6]

      • Ensure that stock solutions were prepared in an anhydrous solvent and stored properly.

      • Prepare aqueous working solutions immediately before initiating the reaction.[5]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution:

      • pH: Ensure the reaction buffer is within the optimal pH range of 6.0-7.5.[5] Regularly monitor the pH throughout the experiment.[1]

      • Temperature: Perform the conjugation reaction at a low temperature (e.g., 4°C) to minimize the rate of hydrolysis.[5]

      • Reaction Time: Minimize the reaction time in aqueous buffers to reduce the extent of hydrolysis.[1][6]

  • Possible Cause: Incompatible reaction buffer.

    • Solution: Avoid buffers containing nucleophilic species, such as Tris (primary amine) or phosphate (B84403) buffers, which can react with the bromo group. Use non-nucleophilic buffers like MES, HEPES, or borate.[5]

Issue 2: Inconsistent or Irreproducible Experimental Results

  • Possible Cause: Variable levels of this compound hydrolysis between experiments.

    • Solution:

      • Standardize Procedures: Ensure consistency in the age of stock solutions, buffer preparation, reaction times, and temperature across all experiments.[1]

      • Use Fresh Reagents: For sensitive applications, always prepare fresh solutions of this compound for each experiment.[1]

      • Monitor pH: Consistently check and maintain the pH of the reaction buffer.[1]

Quantitative Data: Estimated Hydrolysis Rate

pHTemperature (°C)Estimated Half-life (t½)Relative Hydrolysis Rate
4.025Days to weeksSlow
7.025Weeks to monthsVery Slow
9.025Hours to daysModerate
7.050Days to weeksSlow-Moderate

Note: The actual hydrolysis rate can be influenced by buffer composition and the presence of other nucleophiles.[1]

Experimental Protocols

Protocol 1: General Procedure for a Conjugation Reaction to Minimize Hydrolysis

This protocol outlines a general workflow for a conjugation reaction using this compound, with an emphasis on minimizing hydrolysis.

  • Preparation of Substrate:

    • Dissolve the substrate (e.g., a thiol-containing protein) in a freshly prepared, degassed, non-nucleophilic buffer (e.g., 100 mM MES or HEPES) with a pH between 6.0 and 7.5.

    • Keep the substrate solution on ice (4°C).

  • Preparation of this compound Solution:

    • Immediately before use, prepare a high-concentration stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

    • Add the required volume of the stock solution to the chilled substrate solution to achieve the desired final concentration. It is common to use a molar excess of the PEG linker.

  • Reaction Incubation:

    • Incubate the reaction mixture at a low temperature (e.g., 4°C) with gentle mixing.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring the Reaction (Optional):

    • If possible, monitor the progress of the reaction by taking aliquots at different time points and analyzing them using appropriate techniques such as LC-MS or SDS-PAGE.

  • Quenching the Reaction:

    • Once the reaction is complete, quench any unreacted this compound by adding a small molecule with a highly reactive nucleophilic group (e.g., an excess of a thiol-containing compound like 2-mercaptoethanol (B42355) or L-cysteine).

  • Purification:

    • Purify the conjugate product from unreacted reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol 2: Quantification of Bromide Release to Determine Hydrolysis Rate

This protocol provides a method to determine the concentration of free bromide ions in a solution, which directly correlates with the extent of this compound hydrolysis.[1]

  • Materials:

    • Bromide Ion-Selective Electrode (ISE)

    • Reference Electrode (double-junction recommended)

    • Ion Meter or pH/mV meter

    • Standard Bromide Solutions (e.g., 0.1, 1, 10, 100 ppm Br⁻)

    • Ionic Strength Adjustor (ISA)

    • Magnetic Stirrer and Stir Bars

    • Volumetric flasks and pipettes

  • Procedure:

    • Electrode Preparation: Prepare and condition the bromide ISE according to the manufacturer's instructions.

    • Calibration Curve:

      • Prepare a series of standard bromide solutions of known concentrations.

      • For each standard, add the ISA as recommended by the manufacturer.

      • Measure the potential (mV) of each standard solution and plot a calibration curve of mV versus log of the bromide concentration.

    • Sample Measurement:

      • Take an aliquot of your this compound solution at a specific time point.

      • Add the ISA to the sample in the same ratio as used for the standards.

      • Measure the potential of the sample.

    • Concentration Determination: Use the measured potential and the calibration curve to determine the concentration of free bromide ions in your sample. This concentration corresponds to the amount of hydrolyzed this compound.

Visualizations

Hydrolysis_Pathway BromoPEG This compound (Active for Conjugation) HydrolyzedPEG Hydroxy-PEG2-bromide (Inactive) BromoPEG->HydrolyzedPEG Hydrolysis Bromide Br⁻ (Leaving Group) BromoPEG->Bromide releases Water H₂O / OH⁻ (Nucleophile) Water->BromoPEG

Caption: Hydrolysis of this compound.

Minimizing_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A Store Solid this compound at -20°C B Prepare Stock in Anhydrous DMSO/DMF A->B D Prepare Aqueous Solution Immediately Before Use B->D C Use Non-Nucleophilic Buffer (MES, HEPES) pH 6.0-7.5 C->D E Perform Reaction at Low Temp (4°C) D->E F Minimize Reaction Time E->F G Successful Conjugation (High Yield) F->G H Minimized Hydrolysis F->H

Caption: Workflow to Minimize Hydrolysis.

References

Technical Support Center: Post-Reaction Purification Strategies for Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted Bromo-PEG2-bromide from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Unreacted this compound can interfere with downstream applications by reacting with other nucleophiles in your system. Its presence can also complicate the analysis and characterization of your final product, leading to inaccurate yield calculations and potentially confounding biological assay results.

Q2: What are the main challenges in removing this compound?

This compound is a relatively small and polar molecule. This can make it challenging to separate from products with similar physicochemical properties, especially other small, polar molecules. Its solubility in a range of organic solvents and aqueous solutions can also complicate purification by liquid-liquid extraction.

Q3: What are the primary methods for removing unreacted this compound?

The most common strategies for removing unreacted this compound include:

  • Chromatography: Techniques like Flash Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC) are highly effective.

  • Liquid-Liquid Extraction: This method is useful if your product has significantly different solubility properties than this compound.

  • Chemical Quenching: Unreacted this compound can be converted into a more easily removable species by reacting it with a quenching agent.

  • Scavenger Resins: These solid-supported reagents bind to and remove excess electrophiles like this compound from the reaction mixture.

Troubleshooting Guide

Issue 1: My product and unreacted this compound co-elute during column chromatography.
  • Possible Cause: The polarity of your product and this compound are too similar for effective separation with the chosen solvent system.

  • Solution:

    • Optimize Your Solvent System: Try a shallower gradient or an isocratic elution with a solvent system that provides better separation on a TLC plate.

    • Change the Stationary Phase: If you are using normal-phase (silica) chromatography, consider reversed-phase chromatography if your product is sufficiently non-polar.

    • Consider an Alternative Method: If co-elution persists, liquid-liquid extraction or the use of a scavenger resin may be more effective.

Issue 2: I am losing my product during liquid-liquid extraction.
  • Possible Cause: Your product may have some solubility in the aqueous phase, leading to its loss during the wash steps.

  • Solution:

    • Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to decrease the solubility of your organic product in the aqueous phase.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Minimize Water Washes: Reduce the number of aqueous washes to the minimum required to remove the impurity.

Issue 3: The quenching reaction is not going to completion.
  • Possible Cause: Insufficient amount of quenching reagent or inadequate reaction time.

  • Solution:

    • Increase Stoichiometry: Use a larger excess of the quenching reagent (e.g., 5-10 equivalents).

    • Increase Reaction Time: Allow the quenching reaction to proceed for a longer period (e.g., several hours to overnight) and monitor its progress by TLC or LC-MS.

    • Gentle Heating: If the reactants are stable, gentle heating may increase the reaction rate.

Data Presentation: Comparison of Purification Strategies

The following table summarizes the key aspects of each purification method to help you select the most appropriate strategy for your experiment.

Method Principle Typical Purity Advantages Disadvantages Best Suited For
Flash Column Chromatography Separation based on polarity>95%High resolution, applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes.Products with different polarity than this compound.
Preparative HPLC High-resolution separation based on polarity>99%Excellent separation for closely related compounds.Requires specialized equipment, limited sample capacity.High-purity applications and separation of isomers.
Liquid-Liquid Extraction Differential solubility in immiscible solvents80-95%Fast, simple, and inexpensive for initial cleanup.Lower resolution, risk of emulsion formation, potential product loss.Products with significantly different solubility than this compound.
Chemical Quenching Conversion of the impurity to an easily removable species>90%Simple in-situ procedure, avoids an additional purification step.Introduces new reagents and byproducts that may need removal.Reactions where the product is stable to the quenching agent.
Scavenger Resins Covalent or ionic binding of the impurity to a solid support>95%High selectivity, simple filtration-based workup.Can be expensive, may require optimization of reaction conditions.Removing excess electrophilic reagents.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the properties of your specific product.

  • TLC Analysis: Determine an appropriate solvent system for separation using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material.

    • Prepare a slurry of silica (B1680970) gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Liquid-Liquid Extraction

This method is most effective when the desired product is significantly less polar than this compound.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water and shake gently.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the water wash 2-3 times to remove the majority of the unreacted this compound.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to obtain your purified product.

Protocol 3: Chemical Quenching of Unreacted this compound

This protocol uses a primary amine to quench the unreacted this compound, converting it to a more polar and easily removable amino-PEG species.

  • Quenching Agent Addition: After the primary reaction is complete (as determined by TLC or LC-MS), add a 5-10 fold molar excess of a simple primary amine (e.g., propylamine (B44156) or butylamine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of this compound.

  • Workup: Proceed with a standard aqueous workup (as described in Protocol 2) to remove the resulting polar amino-PEG and excess amine.

Protocol 4: Removal using a Scavenger Resin

This protocol utilizes an amine-functionalized scavenger resin to remove the electrophilic this compound.

  • Resin Selection: Choose a scavenger resin with nucleophilic groups suitable for reacting with alkyl bromides (e.g., tris-(2-aminoethyl)amine functionalized resin).

  • Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the initial excess of this compound) to the reaction mixture.

  • Scavenging: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of this compound from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and then remove the solvent under reduced pressure to isolate your product.

Visualizations

Decision-Making Flowchart for Purification Strategy

G start Reaction Complete. Need to remove unreacted This compound q_polarity Is the product significantly less polar than B-PEG2-B? start->q_polarity q_equipment Is preparative HPLC available? q_polarity->q_equipment  No extraction Liquid-Liquid Extraction q_polarity->extraction  Yes flash_chrom Flash Column Chromatography q_equipment->flash_chrom  No prep_hplc Preparative HPLC q_equipment->prep_hplc  Yes q_product_stability Is the product stable to nucleophiles? scavenger Scavenger Resin q_product_stability->scavenger  No quenching Chemical Quenching q_product_stability->quenching  Yes flash_chrom->q_product_stability

Caption: A flowchart to guide the selection of an appropriate purification strategy.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc TLC Analysis to find solvent system pack Pack silica gel column tlc->pack load Load crude sample pack->load elute Elute with solvent and collect fractions load->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purification by flash column chromatography.

Experimental Workflow: Liquid-Liquid Extraction

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Water (2-3 times) dissolve->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry organic layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Purified Product concentrate->product

Caption: Workflow for purification by liquid-liquid extraction.

Experimental Workflow: Chemical Quenching & Scavenging

G cluster_quench Chemical Quenching cluster_scavenge Scavenger Resin start_q Reaction Mixture with excess B-PEG2-B add_quench Add Quenching Agent (e.g., primary amine) start_q->add_quench react_q Stir to complete quenching reaction add_quench->react_q workup_q Aqueous Workup react_q->workup_q product_q Purified Product workup_q->product_q start_s Reaction Mixture with excess B-PEG2-B add_resin Add Scavenger Resin start_s->add_resin react_s Stir to bind B-PEG2-B to resin add_resin->react_s filter_s Filter to remove resin react_s->filter_s concentrate_s Concentrate filtrate filter_s->concentrate_s product_s Purified Product concentrate_s->product_s

Caption: Workflows for chemical quenching and scavenger resin purification.

Impact of temperature on Bromo-PEG2-bromide reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG2-bromide. The information is designed to address specific issues related to the impact of temperature on reaction kinetics and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions with this compound?

A1: The optimal temperature for reactions involving this compound, typically nucleophilic substitution with thiols (e.g., cysteine residues on proteins), is generally between 4°C and 25°C (room temperature).[1][2] Some protocols may allow for gentle heating up to 40°C to increase the reaction rate.[3] However, it is crucial to consider the stability of the biomolecule being conjugated, as higher temperatures can lead to degradation.[1]

Q2: How does temperature affect the reaction rate of this compound with nucleophiles?

A2: As with most chemical reactions, increasing the temperature generally increases the rate of the nucleophilic substitution reaction. This is because a higher temperature provides the necessary activation energy for the reaction to proceed.[4] However, for bioconjugation, a balance must be struck, as excessively high temperatures can denature proteins or degrade the PEG linker itself.[1][5]

Q3: What are the potential side reactions or degradation pathways for this compound at elevated temperatures?

A3: At higher temperatures, there is an increased risk of several undesirable outcomes. Firstly, for alkyl halides, higher temperatures tend to favor elimination (E2) reactions over the desired substitution (SN2) reactions, leading to the formation of unsaturated byproducts.[4][6] Secondly, the polyethylene (B3416737) glycol (PEG) chain itself can undergo thermal-oxidative degradation at elevated temperatures (above 70°C, with some sources suggesting sensitivity around 40-45°C), which can lead to chain scission and the formation of various oxygenated products.[5][7][8]

Q4: Can I perform the reaction at a lower temperature, such as 4°C?

A4: Yes, performing the reaction at 4°C is a common strategy, especially when working with sensitive proteins.[1][2] The lower temperature helps to preserve the structural integrity and biological activity of the protein. However, the reaction rate will be significantly slower, necessitating longer incubation times (e.g., overnight) to achieve a satisfactory yield.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Reaction Yield Reaction temperature is too low: The reaction kinetics are very slow at low temperatures.Consider increasing the temperature to room temperature (20-25°C) or slightly higher (up to 40°C if the target molecule is stable). Monitor the reaction progress over a longer period if a low temperature is necessary.[3]
Degradation of this compound: Improper storage or handling at high temperatures.Store this compound at the recommended temperature (-20°C) and allow it to warm to room temperature before opening to prevent condensation. Prepare solutions fresh before use.
Presence of Unexpected Byproducts Elimination side reactions: The reaction temperature is too high, favoring the E2 pathway.Reduce the reaction temperature. For most bioconjugation applications, staying within the 4°C to 25°C range is advisable to minimize elimination byproducts.[4][6]
PEG degradation: The reaction was conducted at a temperature that causes the PEG chain to break down.Avoid temperatures above 40-45°C. If heating is required, perform a small-scale experiment to assess the stability of the PEG linker under your specific conditions.[5]
Loss of Biological Activity of the Conjugate Denaturation of the biomolecule: The reaction temperature was too high for the protein or other biomolecule.Perform the reaction at a lower temperature (e.g., 4°C). While this will require a longer reaction time, it is crucial for maintaining the biological function of sensitive molecules.[1]
Inconsistent Results Between Batches Poor temperature control: Fluctuations in the ambient temperature can lead to variability in reaction rates and yields.Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature. Tightly control all reaction parameters for reproducible results.[9]

Data Presentation

The following table summarizes the general effect of temperature on the reaction of this compound with a thiol-containing molecule, based on established principles of nucleophilic substitution and bioconjugation protocols for similar bromo-PEG reagents.

Temperature Relative Reaction Rate Typical Reaction Time Potential Issues
4°CSlow12 - 24 hoursVery slow kinetics, may not go to completion.
20-25°C (Room Temp)Moderate2 - 4 hoursOptimal for many applications, good balance of rate and stability.[1][2]
37-40°CFast1 - 2 hoursIncreased risk of biomolecule denaturation and side reactions.[3]
> 45°CVery Fast< 1 hourHigh risk of PEG degradation and elimination side reactions.[5]

Experimental Protocols

General Protocol for the Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines a general procedure for the site-specific PEGylation of a protein at a cysteine residue. Optimization of temperature, reaction time, and molar ratios is recommended for each specific application.

Materials:

  • This compound

  • Thiol-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-8.5, deoxygenated.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: L-cysteine or N-acetyl-L-cysteine.

  • Anhydrous DMF or DMSO for stock solution preparation.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of the Protein: a. Dissolve the protein in the deoxygenated Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce it. c. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Preparation of this compound Solution: a. Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the PEG linker over the protein. b. Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2-4 hours or 4°C overnight) with gentle mixing.

  • Quenching the Reaction: a. Add a 50- to 100-fold molar excess of the Quenching Reagent to consume any unreacted this compound. b. Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the Conjugate: a. Purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: a. Analyze the final product using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm conjugation.

Visualizations

experimental_workflow Experimental Workflow for Thiol-PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Buffer) conjugation Conjugation Reaction (Incubate at controlled temp) prep_protein->conjugation prep_peg Prepare this compound Stock Solution (in DMF/DMSO) prep_peg->conjugation quenching Quench Reaction (Add excess L-cysteine) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Workflow for thiol-protein conjugation with this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Reaction Yield check_temp Is reaction temp < 20°C? start->check_temp check_reagents Are reagents fresh & properly stored? check_temp->check_reagents No increase_temp Increase temp to 20-25°C or increase reaction time check_temp->increase_temp Yes check_byproducts Are byproducts observed? check_reagents->check_byproducts Yes use_fresh Use fresh reagents and proper storage (-20°C) check_reagents->use_fresh No reduce_temp Reduce temperature to minimize side reactions check_byproducts->reduce_temp Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Solving solubility issues of Bromo-PEG2-bromide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Bromo-PEG2-bromide and its conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has precipitated out of my aqueous reaction buffer. What are the primary causes?

A1: Precipitation of this compound conjugates in aqueous solutions is a common issue that can stem from several factors:

  • Hydrophobicity of the Conjugated Molecule: The most significant factor is often the molecule you have attached to the this compound linker. If this molecule is inherently hydrophobic, the short, hydrophilic PEG2 chain may not be sufficient to overcome its poor solubility in water.

  • High Concentration of the Conjugate: You may be exceeding the solubility limit of your conjugate in the chosen buffer.

  • pH of the Buffer: If your conjugated molecule contains ionizable groups (such as carboxylic acids or amines), the pH of the buffer will significantly affect its charge and, consequently, its solubility. Proteins and peptides are least soluble at their isoelectric point (pI), where their net charge is zero.

  • "Salting Out" Effect: High concentrations of salts in your buffer can sometimes decrease the solubility of your conjugate.

Q2: What is the general solubility profile of the this compound linker itself?

A2: this compound, also known as 1,2-bis(2-bromoethoxy)ethane, is a relatively non-polar molecule. Its hydrophilic PEG spacer is short, meaning its solubility is primarily dictated by the two bromoethyl groups. It is readily soluble in many organic solvents but has limited solubility in aqueous solutions.[1][2]

Q3: How can I predict the solubility of my specific this compound conjugate?

A3: A useful tool for predicting the solubility of a molecule is its calculated logP (cLogP) value, which represents the logarithm of its partition coefficient between octanol (B41247) and water.[3]

  • A positive logP value indicates a preference for the lipid (organic) phase, suggesting the compound is more hydrophobic and will likely require an organic solvent or co-solvent for dissolution.

  • A negative logP value suggests the compound is more hydrophilic and is more likely to be soluble in aqueous buffers.[4]

  • A logP value around zero indicates roughly equal partitioning between organic and aqueous phases.[3]

The SMILES string for this compound is BrCCOCCOCCBr.[5] You can use online tools to calculate the cLogP of your final conjugate by inputting its SMILES string.

Q4: Are there alternative PEG linkers that might offer better solubility for my hydrophobic molecule?

A4: Yes, if the short PEG2 chain is insufficient to solubilize your conjugate, consider using a linker with a longer PEG chain (e.g., Bromo-PEG4-bromide, Bromo-PEG6-bromide, etc.).[6] Longer PEG chains increase the overall hydrophilicity of the conjugate, which can significantly improve its aqueous solubility.[7]

Troubleshooting Guide

Problem: Precipitate observed during or after conjugation reaction in an aqueous buffer.

This is a common scenario when conjugating a hydrophobic molecule with the relatively short this compound linker.

Initial Troubleshooting Steps

A Precipitate Observed B Is the conjugated molecule known to be hydrophobic? A->B C Does the conjugated molecule have ionizable groups? B->C No E Use a Co-solvent Approach (See Protocol 1) B->E Yes D Attempt to lower the conjugate concentration C->D No F Adjust Buffer pH (See Protocol 2) C->F Yes G Solubility Issue Resolved D->G Success H Consider a longer PEG linker D->H Failure E->G F->G A Start with precipitated or lyophilized conjugate B Dissolve conjugate in a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) A->B C Vortex or gently sonicate to ensure complete dissolution B->C D Add the organic stock solution dropwise to a vigorously stirred aqueous buffer C->D E Visually inspect for any signs of precipitation D->E F Clear solution at the desired final concentration E->F No G Precipitation occurs E->G Yes H Increase the final percentage of co-solvent or try a different co-solvent G->H

References

Technical Support Center: Bromo-PEG2-bromide Conjugation Efficiency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the efficiency of your Bromo-PEG2-bromide conjugation reactions. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth guidance through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound conjugation?

A1: this compound is a homobifunctional crosslinker. The conjugation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile, typically a deprotonated thiol group (thiolate) from a cysteine residue on a protein or peptide, attacks one of the carbon atoms attached to a bromine atom. This leads to the displacement of the bromide ion, which is a good leaving group, and the formation of a stable thioether bond. Since the linker has two bromide groups, it can react with two separate nucleophiles, potentially leading to crosslinking.

Q2: Which functional groups can react with this compound?

A2: The primary targets for this compound are nucleophiles. Thiol groups from cysteine residues are the most common reaction partners due to the high nucleophilicity of the thiolate anion. Other nucleophilic groups, such as amines (from lysine (B10760008) residues or the N-terminus) and imidazoles (from histidine), can also react, but typically require more forcing conditions (e.g., higher pH) and the reaction is generally less efficient than with thiols.

Q3: How can I qualitatively confirm that my conjugation reaction has occurred?

A3: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a straightforward initial method.[1] Successful conjugation of the PEG linker to a protein will result in an increase in its apparent molecular weight. This is observed as a shift to a higher position on the gel compared to the unconjugated protein. The appearance of new, higher molecular weight bands is a strong indication that the PEGylation has taken place.[2][3]

Q4: What are the best quantitative methods to determine conjugation efficiency?

A4: Several techniques can provide quantitative data on conjugation efficiency:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate the conjugated product from the unreacted protein and excess PEG linker.[4][5] By integrating the peak areas, you can calculate the percentage of conjugated, unconjugated, and multi-PEGylated species.[6]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can directly measure the molecular weight of the reaction products.[7] The mass increase corresponds to the number of PEG linkers attached to the protein, allowing for precise determination of the degree of PEGylation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules or peptides, 1H NMR can be used to quantify the extent of conjugation by comparing the integration of signals from the PEG linker with those of the molecule.[9][10]

Troubleshooting Guide

Low or No Conjugation Yield

Issue: After running the reaction, analysis by SDS-PAGE or HPLC shows a large amount of unreacted starting material and little to no desired conjugate.

Potential Cause Recommended Solution
Oxidized or Inaccessible Thiol Groups The target thiol groups on your protein may have formed disulfide bonds or be buried within the protein's structure. Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). TCEP is often preferred as it doesn't need to be removed before adding the bromo-linker. If using DTT, it must be removed (e.g., via a desalting column) to prevent it from reacting with the this compound.[11]
Suboptimal Reaction pH The reaction with thiols is most efficient at a pH between 7.0 and 8.5. At this pH, a significant portion of the thiol groups are in the more nucleophilic thiolate form. Perform a pH optimization study for your specific protein.[12]
Degraded this compound Reagent The bromide groups are susceptible to hydrolysis. Ensure the reagent is stored at -20°C and protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target thiol for reaction with the linker. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.[11]
Formation of Aggregates or Precipitate

Issue: The reaction mixture becomes cloudy, or a precipitate forms during the reaction. Analysis by SEC-HPLC shows high molecular weight species.

Potential Cause Recommended Solution
Intermolecular Crosslinking As a homobifunctional linker, this compound can link two separate protein molecules, leading to aggregation. Reduce the concentration of the protein in the reaction. Optimize the molar ratio of the PEG linker to the protein; a lower ratio will favor intramolecular or mono-conjugation over intermolecular crosslinking.
Poor Solubility The protein or the resulting conjugate may have poor solubility under the reaction conditions. Try adjusting the buffer composition, for example, by altering the salt concentration. Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF, ensuring it does not denature your protein.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of Conjugation

This protocol provides a method for the qualitative assessment of the conjugation reaction.

Materials:

  • Conjugation reaction sample

  • Unconjugated protein control

  • Molecular weight marker

  • Laemmli sample buffer (2x)

  • Polyacrylamide gel (e.g., 4-20% gradient)

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Coomassie Blue stain or a PEG-specific stain like barium-iodide[2]

Procedure:

  • Sample Preparation: Mix 10 µL of the conjugation reaction sample and the unconjugated control with 10 µL of 2x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load 10-15 µL of each sample and 5 µL of the molecular weight marker into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

  • Staining:

    • Coomassie Blue: Stain the gel for 30-60 minutes and then destain until the protein bands are clearly visible against a clear background.

    • Barium-Iodide (for PEG): Incubate the gel in 5% BaCl2 for 10 minutes, followed by a brief rinse in water, and then incubation in an iodine solution (e.g., 0.1 M I2 in 0.2 M KI) until brown bands appear.[2]

  • Analysis: Compare the band migration of the conjugated sample to the unconjugated control. A band shift to a higher apparent molecular weight indicates successful PEGylation.

Protocol 2: RP-HPLC Analysis for Quantification

This protocol is a starting point for separating and quantifying the components of the conjugation reaction.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 300 Å, 5 µm, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water

  • Conjugation reaction sample and unconjugated control

Procedure:

  • System Equilibration: Equilibrate the column with 20% Mobile Phase B at a flow rate of 1.0 mL/min. Set the column temperature to 45°C and the UV detector to 220 nm.[5]

  • Sample Preparation: Dilute the samples to a final protein concentration of approximately 0.5-1.0 mg/mL with Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[5] Follow this with a column wash at 90% B and a re-equilibration step at the initial conditions.

  • Data Analysis: The unconjugated protein will typically elute before the more hydrophilic PEGylated conjugate. Integrate the peak areas of the unconjugated protein, and the mono- and multi-PEGylated species to calculate the percentage of each and determine the conjugation efficiency.

Protocol 3: MALDI-TOF MS for Molecular Weight Determination

This protocol outlines the general steps for confirming the molecular weight of the conjugate.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA)[13]

  • Conjugation reaction sample (purified)

Procedure:

  • Sample Preparation: Mix the purified conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.[14]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form co-crystals.[15]

  • Data Acquisition: Load the target plate into the mass spectrometer. Acquire the mass spectrum in linear positive ion mode.

  • Data Analysis: Determine the molecular weight of the major peaks. The mass difference between the conjugated and unconjugated protein will correspond to the mass of the attached this compound linker(s). The presence of peaks corresponding to the addition of one, two, or more linkers will indicate the degree of PEGylation.

Visual Guides

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein Protein with Thiol Group(s) Mix Mix Components & Incubate Protein->Mix PEG_Linker This compound PEG_Linker->Mix Buffer Reaction Buffer (pH 7.0-8.5) Buffer->Mix SDS_PAGE SDS-PAGE Mix->SDS_PAGE Qualitative HPLC HPLC (SEC/RP) Mix->HPLC Quantitative MS Mass Spectrometry Mix->MS Molecular Weight

Troubleshooting_Logic start Low Conjugation Yield? check_thiol Are Thiols Reduced & Accessible? start->check_thiol check_ph Is pH Optimal (7.0-8.5)? check_thiol->check_ph Yes solution_thiol Reduce with TCEP/DTT check_thiol->solution_thiol No check_reagent Is PEG Reagent Active? check_ph->check_reagent Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_buffer Is Buffer Non-Nucleophilic? check_reagent->check_buffer Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent No solution_buffer Switch to PBS/HEPES check_buffer->solution_buffer No success Improved Yield check_buffer->success Yes solution_thiol->start solution_ph->start solution_reagent->start solution_buffer->start

References

Common contaminants in Bromo-PEG2-bromide and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in Bromo-PEG2-bromide and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker. It consists of a two-unit polyethylene (B3416737) glycol (PEG) spacer with a bromide group at each end. The bromide is an excellent leaving group, making the terminal carbons susceptible to nucleophilic substitution. This reagent is commonly used in bioconjugation, drug delivery, and for the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link two different molecules, such as a protein and a small molecule, or to form hydrogels.

Q2: What are the most common contaminants in commercially available this compound?

Commercially available this compound can contain several process-related and degradation impurities. The most common contaminants arise from incomplete reactions during synthesis or degradation during storage. High-purity linkers are crucial as impurities can lead to side reactions and reduced yields in multi-step syntheses like those for PROTACs.[1]

Q3: How can these contaminants affect my experiments?

Contaminants in this compound can have significant negative effects on various applications. The primary issues are reduced reaction efficiency, formation of unintended byproducts, and difficulty in purifying the final product. For instance, in PROTAC synthesis, impurities in the PEG linker can complicate purification and lead to a complex mixture of unidentified products.[2][3]

Q4: How can I assess the purity of my this compound reagent?

The purity of this compound should be assessed using a combination of analytical techniques. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These techniques can confirm the structure of the molecule and identify and quantify impurities.

Q5: What are the optimal storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[4] Exposure to moisture can lead to hydrolysis of the bromide groups.

Common Contaminants and Their Effects

The following table summarizes the common contaminants found in this compound and their impact on experimental outcomes.

ContaminantChemical StructureOriginPotential Effects on Experiments
Diethylene glycol HO-(CH₂CH₂)₂-OHUnreacted starting material from synthesis.Acts as a chain terminator in crosslinking or polymerization reactions, leading to lower molecular weight polymers or incomplete crosslinking. Can interfere with the purification of the desired product.
Monobromo-PEG2-alcohol Br-(CH₂CH₂)₂-OHIncomplete bromination of diethylene glycol.Acts as a chain terminator, reducing the efficiency of crosslinking and leading to a mixture of singly and doubly conjugated products. This complicates purification and reduces the yield of the desired bifunctional conjugate.
Bromo-PEG2-OH (from hydrolysis) Br-(CH₂CH₂)₂-OHHydrolysis of one of the C-Br bonds in this compound due to exposure to moisture.Reduces the bifunctionality of the linker, leading to lower yields of crosslinked products and the formation of singly-conjugated species.[4]
Diethylene glycol (from hydrolysis) HO-(CH₂CH₂)₂-OHHydrolysis of both C-Br bonds in this compound.Renders the linker inactive for conjugation reactions.
Acidic Impurities e.g., H₃PO₃, HBrResiduals from brominating agents like phosphorus tribromide (PBr₃).Can alter the pH of the reaction mixture, which is critical for many bioconjugation reactions, potentially leading to lower yields or side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound that may be related to reagent purity.

Issue 1: Low Yield of Cross-linked Product

  • Possible Cause: Presence of monofunctional impurities (Monobromo-PEG2-alcohol) or hydrolyzed reagent. These impurities cap the reactive sites on your target molecules, preventing the formation of a cross-linked network.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Analyze the this compound reagent by NMR or HPLC to quantify the percentage of bifunctional linker.

    • Use Fresh Reagent: If the purity is questionable, use a new, unopened vial of the reagent.

    • Optimize Stoichiometry: If a certain level of monofunctional impurity is unavoidable, you may need to adjust the molar ratio of the linker to your substrate to compensate for the lower concentration of the active bifunctional species.

    • Control Reaction Conditions: Ensure your reaction is performed under anhydrous conditions to prevent further hydrolysis of the linker.

Issue 2: Inconsistent Reaction Outcomes or Batch-to-Batch Variability

  • Possible Cause: Variable levels of contaminants in different batches of this compound. The presence of diol impurities in PEG linkers is a known issue that can lead to ill-defined species in PEGylation reactions.[5]

  • Troubleshooting Steps:

    • Qualify New Batches: Before use in critical experiments, qualify each new batch of this compound by analytical methods (NMR, HPLC) to ensure consistent purity.

    • Standardize Protocols: Ensure that all experimental parameters, including solvent purity, reaction time, and temperature, are kept consistent.

Issue 3: Difficulty in Purifying the Final Conjugate

  • Possible Cause: The presence of various PEG-related impurities (unreacted, partially reacted, hydrolyzed) can lead to a complex mixture of products that are difficult to separate due to their similar physicochemical properties. The polarity and flexibility of the PEG chain can lead to poor chromatographic separation.[1][2]

  • Troubleshooting Steps:

    • Optimize Purification Method: Reversed-phase HPLC (RP-HPLC) is often the most effective method for purifying PEGylated products.[1] Experiment with different gradient conditions and column chemistries.

    • Consider Orthogonal Purification: If a single chromatographic step is insufficient, consider a multi-step purification strategy using different separation principles (e.g., ion-exchange chromatography followed by size-exclusion chromatography).

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity and confirm the structure of this compound. Proton NMR can be used to quantify the degree of substitution by comparing the integration of end-group protons to the PEG backbone protons.[6][7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is particularly useful for identifying hydroxyl impurities.[6][7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.

  • Data Analysis:

    • Identify Characteristic Peaks:

      • PEG backbone (-O-CH₂ -CH₂ -O-): ~3.6-3.8 ppm (multiplet)

      • Methylene protons adjacent to bromine (-CH₂ -Br): ~3.8 ppm (triplet)

    • Look for Impurity Peaks:

      • Methylene protons adjacent to hydroxyl groups (-CH₂ -OH from diethylene glycol or monobromo-PEG2-alcohol): ~3.7 ppm (triplet)

      • Hydroxyl proton (-OH): Chemical shift is variable in CDCl₃ but appears as a distinct triplet around 4.56 ppm in DMSO-d₆.[6][7]

    • Calculate Purity: Compare the integral of the -CH₂-Br protons to the integral of the PEG backbone protons. The ratio should be consistent with the structure of pure this compound. The presence and integration of -CH₂-OH or -OH peaks can be used to quantify the level of hydroxyl-containing impurities.

Protocol 2: Analysis of this compound and its Impurities by HPLC-MS

This protocol describes a general method for separating this compound from its common, less hydrophobic impurities using reversed-phase HPLC coupled with mass spectrometry for identification.

  • Instrumentation:

    • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 210 nm (for general detection, as PEG has no strong chromophore) and MS detection.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The main peak in the chromatogram should correspond to this compound.

    • Earlier eluting peaks are likely more polar impurities such as diethylene glycol and hydrolyzed products.

    • Confirm the identity of the main peak and any impurity peaks by their mass-to-charge ratio (m/z) in the mass spectrometer. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern with peaks at [M], [M+2], and [M+4] in an approximate 1:2:1 ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_application Application synthesis This compound Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure & Purity) purification->nmr Quality Control hplc_ms HPLC-MS (Purity & Impurity ID) purification->hplc_ms Quality Control conjugation Bioconjugation / PROTAC Synthesis nmr->conjugation hplc_ms->conjugation troubleshooting Troubleshooting (Low Yield, Impure Product) conjugation->troubleshooting troubleshooting->nmr Re-analyze Reagent troubleshooting_workflow start Low Yield in Conjugation Reaction check_purity Check Purity of This compound (NMR, HPLC-MS) start->check_purity check_conditions Review Reaction Conditions (Anhydrous, pH, Temp.) start->check_conditions check_purity->check_conditions Pure impurity_issue Impurity Detected: - Monobromo-PEG-OH - Diol - Hydrolyzed Linker check_purity->impurity_issue Impure condition_issue Suboptimal Conditions: - Moisture present - Incorrect pH - Wrong temperature check_conditions->condition_issue Issue Found solution_purity Solution: - Use high-purity reagent - Adjust stoichiometry impurity_issue->solution_purity solution_conditions Solution: - Use anhydrous solvents - Optimize buffer & temp. condition_issue->solution_conditions

References

Technical Support Center: Purifying PEGylated Proteins - Dialysis vs. Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of PEGylated proteins, specifically focusing on the comparative use of dialysis and size exclusion chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying PEGylated proteins?

A1: The primary goal is to separate the desired PEGylated protein from a heterogeneous mixture that results from the PEGylation reaction. This mixture often contains unreacted protein, excess polyethylene (B3416737) glycol (PEG) reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated species), as well as positional isomers.[] Purification is crucial to ensure the safety, efficacy, and batch-to-batch consistency of the final product.[2]

Q2: What are the fundamental principles of dialysis and size exclusion chromatography in this context?

A2: Both methods separate molecules based on size.

  • Dialysis uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[3] Smaller molecules, like unreacted PEG and buffer salts, pass through the membrane into a larger volume of buffer (the dialysate), while the larger PEGylated protein is retained.[3]

  • Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[] Larger molecules, such as the PEGylated protein, cannot enter the pores and elute first, while smaller molecules, like unreacted protein and free PEG, enter the pores and have a longer path, thus eluting later.[]

Q3: When should I choose dialysis over SEC, and vice versa?

A3: The choice depends on several factors including the scale of purification, desired purity, processing time, and the nature of the impurities.

  • Choose Dialysis for:

    • Simple removal of small molecule impurities like salts and unreacted small PEG reagents.

    • Buffer exchange.[4]

    • Cost-effective, large-volume processing where time is not a critical factor.[][4]

  • Choose SEC for:

    • Higher resolution separation of the PEGylated protein from unreacted protein and different PEGylated species.[][5]

    • Faster processing times compared to dialysis.[4]

    • When a high degree of purity is required.[6]

Comparative Data

While specific quantitative data is highly dependent on the protein, PEG size, and experimental conditions, the following table provides a general comparison.

ParameterDialysisSize Exclusion Chromatography (SEC)
Purity Achieved Lower; primarily removes small molecules. Not effective for separating different PEGylated species.[7]High; can separate mono-, di-, and multi-PEGylated species from the native protein.[5][8]
Protein Recovery Generally high, but can be affected by non-specific binding to the membrane, especially with dilute samples.Typically high (>90%), though some sample dilution occurs.[2]
Processing Time Slow; often requires several hours to days with multiple buffer changes.[4]Fast; a single run can be completed in minutes to hours.[4]
Scale-up Potential Good for large volumes, but can be cumbersome.Excellent and readily scalable.
Cost Generally lower equipment and consumable costs.[]Higher initial equipment cost and ongoing column/resin costs.
Resolution Low; cannot separate proteins of similar size.[7]High; capable of separating molecules with relatively small differences in size.[5]

Experimental Protocols

Protocol 1: Dialysis for Removal of Unreacted PEG and Buffer Exchange

Objective: To remove small molecular weight impurities (e.g., unreacted PEG linkers, salts) from a PEGylation reaction mixture.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (typically 3-4 times smaller than the molecular weight of the PEGylated protein).

  • Large beaker or container.

  • Stir plate and stir bar.

  • Dialysis buffer (at least 100-500 times the volume of the sample).[4]

  • Clips for dialysis tubing (if not using a cassette).

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solutions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the PEGylation reaction mixture into the tubing, leaving sufficient space at the top to allow for potential sample dilution. Secure the other end with a second clip. If using a cassette, simply inject the sample into the device.

  • Dialysis Setup: Place the sealed dialysis bag or cassette into the beaker containing the dialysis buffer and a stir bar.

  • Stirring: Place the beaker on a stir plate and begin gentle stirring. Ensure the dialysis bag/cassette can move freely. Perform the dialysis at a controlled temperature (e.g., 4°C) to maintain protein stability.

  • Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2-4 hours). For efficient removal of contaminants, change the dialysis buffer multiple times. A common schedule is three buffer changes over a 24-hour period.

  • Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer. Open one end and pipette the purified, concentrated PEGylated protein into a clean tube for storage or further analysis.

Protocol 2: Size Exclusion Chromatography for High-Resolution Purification

Objective: To separate the PEGylated protein from unreacted protein, free PEG, and different PEGylated species.

Materials:

  • SEC column with a fractionation range appropriate for the size of the PEGylated protein and impurities.

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, containing at least 150 mM salt to prevent ionic interactions).[2]

  • Sample filtration device (0.22 µm syringe filter).

  • Fraction collector.

Procedure:

  • System Preparation: Equilibrate the chromatography system and the SEC column with the mobile phase until a stable baseline is achieved. This typically requires washing with at least two column volumes.

  • Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Sample Injection: Load the filtered sample onto the equilibrated SEC column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Begin the isocratic elution with the mobile phase at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute first, followed by the smaller unreacted protein, and finally the free PEG reagent.

  • Analysis: Analyze the collected fractions using methods such as SDS-PAGE, UV-Vis spectroscopy (at 280 nm for protein), and/or analytical SEC to identify the fractions containing the purified PEGylated protein of the desired species. Pool the relevant fractions.

Troubleshooting Guides

Dialysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Protein Recovery - Non-specific binding to the dialysis membrane.- MWCO of the membrane is too large.- Sample leakage from improperly sealed tubing/cassette.- Use a dialysis membrane made of a material with low protein binding (e.g., regenerated cellulose).- For dilute samples, consider adding a carrier protein like BSA.- Ensure the MWCO is at least 3-4 times smaller than the PEGylated protein's molecular weight.- Double-check seals and clips; use a dialysis cassette for better security.
Sample Volume Significantly Increased - Osmotic pressure difference between the sample and the dialysis buffer (e.g., high salt in the sample).- Perform a stepwise dialysis, gradually decreasing the salt concentration in the dialysis buffer over several changes.
Contaminants Still Present After Dialysis - Insufficient dialysis time.- Insufficient volume of dialysis buffer.- Infrequent buffer changes.- Increase the duration of dialysis.- Use a larger volume of dialysis buffer (at least 100-500 times the sample volume).- Increase the frequency of buffer changes to maintain a high concentration gradient.
Size Exclusion Chromatography (SEC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution/Peak Tailing - Inappropriate column for the size range of molecules.- Sample volume is too large.- Non-specific interactions between the PEGylated protein and the column matrix.- Flow rate is too high.- Select a column with a fractionation range that provides optimal separation for your PEGylated protein and expected impurities.- Reduce the sample injection volume (ideally <2% of column volume).- Increase the salt concentration in the mobile phase (e.g., 150-500 mM NaCl) to minimize ionic interactions.- Reduce the flow rate to allow for better equilibration.
Low Protein Recovery - Non-specific adsorption to the column matrix or tubing.- Passivate the chromatography system and column with a solution of a non-target protein (e.g., BSA) before running your sample.- Include additives in the mobile phase, such as a small percentage of a non-ionic detergent or arginine, to reduce non-specific binding.
Unexpected Early or Late Elution - Aggregation of the PEGylated protein (early elution).- Interaction with the column matrix (late elution).- Analyze the sample for aggregates using techniques like dynamic light scattering (DLS). If aggregates are present, optimize buffer conditions (pH, ionic strength) to improve protein solubility.- For late elution, see solutions for poor resolution/peak tailing related to non-specific interactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dialysis Dialysis Workflow cluster_sec SEC Workflow peg_reaction PEGylation Reaction Mixture dialysis_prep Prepare Dialysis Membrane & Sample peg_reaction->dialysis_prep sec_prep Equilibrate SEC Column peg_reaction->sec_prep dialysis_run Perform Dialysis (multiple buffer changes) dialysis_prep->dialysis_run dialysis_recover Recover Purified PEG-Protein dialysis_run->dialysis_recover analysis Purity & Yield Assessment dialysis_recover->analysis Final Analysis sec_inject Inject Filtered Sample sec_prep->sec_inject sec_run Isocratic Elution sec_inject->sec_run sec_collect Collect & Analyze Fractions sec_run->sec_collect sec_collect->analysis Final Analysis decision_tree start Start: Crude PEGylated Protein q1 Primary Goal? start->q1 q2 High Resolution Needed (e.g., separate isoforms)? q1->q2 High Purity q3 Is Speed a Priority? q1->q3 Bulk Removal of Small Molecules sec Use Size Exclusion Chromatography (SEC) q2->sec Yes sec_preferred SEC is Preferred q2->sec_preferred No q3->sec_preferred Yes dialysis_option Dialysis is a Viable Option q3->dialysis_option No dialysis Use Dialysis

References

Impact of excess Bromo-PEG2-bromide on conjugation outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG2-bromide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker.[1] It features a short, hydrophilic diethylene glycol (PEG2) spacer with a reactive bromide group at each end.[2][3] The bromide (Br) is an excellent leaving group, making the terminal carbons highly susceptible to nucleophilic attack.[1][2] Its primary application is to covalently link two molecules together, often used for crosslinking proteins or peptides through their thiol (sulfhydryl) groups found in cysteine residues.[1][4]

Q2: What is the reaction mechanism of this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6] In this process, a nucleophile, such as the sulfur atom in a thiol group, attacks one of the terminal carbon atoms of the PEG linker. This attack displaces the bromide ion and results in the formation of a stable thioether bond.[1][5]

cluster_0 Sₙ2 Reaction Mechanism R_SH R-SH (Nucleophile) Transition [R-S---C---Br]⁻ (Transition State) R_SH->Transition Attack Br_PEG_Br Br-(PEG2)-Br (Electrophile) Br_PEG_Br->Transition Product R-S-(PEG2)-Br (Conjugate) Transition->Product Bond Formation Br_ion Br⁻ (Leaving Group) Transition->Br_ion Bond Breaking

SN2 reaction of this compound with a thiol.

Q3: What are the primary molecular targets for this compound?

The primary targets for this compound are soft nucleophiles, with a strong preference for thiol groups (from cysteine residues) over amines (from lysine (B10760008) residues or the N-terminus).[5][7] The reaction with thiols is highly efficient and results in a very stable thioether linkage.[5] While reactions with amines are possible, they typically require more forcing conditions and may be less specific.[6]

Q4: Why is using an excess of this compound a critical concern?

Using a significant excess of a homobifunctional linker like this compound is a major concern because it dramatically increases the probability of intermolecular cross-linking.[1] This occurs when a single linker molecule reacts with two separate target molecules (e.g., two proteins), leading to the formation of dimers, trimers, and larger aggregates. These aggregates often precipitate out of solution, drastically reducing the yield of the desired, correctly modified product and complicating purification.[1]

Troubleshooting Guide

Issue 1: Significant Aggregation or Precipitation in the Reaction

Q: I'm observing a lot of white precipitate forming during my conjugation reaction. What is causing this and how can I prevent it?

A: This is a classic sign of intermolecular cross-linking, which is the most common issue when using an excess of a homobifunctional reagent like this compound.[1] The linker is effectively "gluing" your target molecules together, causing them to aggregate and fall out of solution.

Solutions:

  • Optimize Molar Ratio (Most Critical): The molar ratio of this compound to your target molecule is the most important parameter to control. A high excess of the linker promotes aggregation.[1] Start with a low molar ratio (e.g., 1:1 or 2:1 of PEG:protein) and empirically determine the optimal ratio that maximizes your desired product while minimizing aggregation.

  • Reduce Reactant Concentration: High concentrations of your target molecule increase the likelihood of collisions and intermolecular reactions. Try reducing the protein concentration in the reaction mixture.[1]

  • Adjust Reaction Conditions:

    • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow the reaction rate and may reduce aggregation.[8]

    • Time: Shortening the incubation time can limit the extent of cross-linking.[1] Monitor the reaction progress to find the optimal time point.

cluster_0 Impact of this compound Stoichiometry Insufficient Insufficient PEG (e.g., 0.5:1) Unconjugated High Unconjugated Protein Insufficient->Unconjugated Primary Outcome Optimal Optimal PEG (e.g., 1:1 to 5:1) Optimal->Unconjugated Minor Desired Desired Product (Intramolecular Crosslink or Mono-linked) Optimal->Desired Primary Outcome Excess Excess PEG (e.g., >10:1) Excess->Desired Minor Aggregate High Aggregation (Intermolecular Crosslink) Excess->Aggregate Primary Outcome G start Low Conjugation Yield check_reagent Is this compound reagent fresh? start->check_reagent check_protein Are target thiols accessible and reduced? check_reagent->check_protein Yes sol_reagent Use fresh reagent. Store properly at -20°C. check_reagent->sol_reagent No check_conditions Are reaction conditions (pH, buffer) optimal? check_protein->check_conditions Yes sol_protein Reduce disulfide bonds (TCEP). Remove reducing agent before conjugation. check_protein->sol_protein No sol_conditions Optimize pH (7.2-8.5). Use non-nucleophilic buffer (e.g., PBS). check_conditions->sol_conditions No success Yield Improved check_conditions->success Yes sol_reagent->check_protein sol_protein->check_conditions sol_conditions->success

References

Troubleshooting guide for PROTAC synthesis using Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Bromo-PEG2-bromide as a linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound for PROTAC synthesis?

A1: The main challenges associated with using this compound, a symmetric and reactive linker, include controlling selectivity, preventing side reactions, and managing purification of the final PROTAC. Because both ends of the linker are functionalized with a reactive bromo group, there is a significant risk of forming homodimers of your protein of interest (POI) ligand or E3 ligase ligand. Additionally, the flexible and polar nature of the PEG chain can complicate purification, leading to issues with chromatographic separation and potential product loss during aqueous workups.

Q2: How can I control the sequential reaction of a bifunctional linker like this compound?

A2: Controlling the sequential reaction is critical to avoid the formation of undesired homodimers. A common strategy is to use a significant excess of the first ligand (either the POI or E3 ligase ligand) to favor the formation of the mono-substituted intermediate. After the first reaction, the excess unreacted ligand should be removed before introducing the second ligand. Alternatively, protecting group strategies on one of the ligands can provide more precise control over the reaction sequence.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in PROTAC synthesis with this compound can stem from several factors:

  • Incomplete reaction: The nucleophilic substitution reaction may be slow or incomplete. Consider optimizing reaction conditions such as temperature, reaction time, and the choice of base.

  • Side reactions: Besides homodimerization, the bromo group can be susceptible to hydrolysis under basic conditions, rendering the linker inactive. Ensure anhydrous reaction conditions and use a non-nucleophilic base.

  • Degradation of starting materials: Your ligands or the linker itself may be unstable under the reaction conditions. Assess the stability of all components at the reaction temperature and pH.

  • Purification losses: The hydrophilic nature of the PEG linker can lead to product loss during aqueous extractions. Minimize aqueous washes or use brine to reduce partitioning into the aqueous phase.

Q4: I'm observing multiple spots on my TLC or multiple peaks in my LC-MS analysis that are not my starting materials or desired product. What could they be?

A4: The presence of multiple unexpected species often points to side reactions. With this compound, these are likely:

  • Homodimers: As mentioned, you may be forming dimers of your first ligand connected by the PEG linker.

  • Over-alkylation: If your ligand has multiple nucleophilic sites, the linker may react at more than one position.

  • Hydrolyzed linker: The bromo groups can be replaced by hydroxyl groups, leading to a diol-PEG linker that will not react as intended.

  • Elimination products: Under certain basic conditions, elimination reactions can compete with substitution.

Q5: What is the best way to purify my final PROTAC synthesized with a PEG linker?

A5: Purification of PEGylated PROTACs can be challenging due to their often high polarity and flexible nature. Reverse-phase preparative HPLC (RP-HPLC) is typically the most effective method. Using a C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid, can provide good separation. Size-exclusion chromatography (SEC) can also be useful for removing aggregates or dimers. Standard flash chromatography on silica (B1680970) gel is often less effective for these polar molecules.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low reaction yield in the first coupling step Incomplete reaction due to low reactivity of the nucleophile.Increase reaction temperature (e.g., to 50-80°C), extend reaction time, and monitor by LC-MS. Use a stronger, non-nucleophilic base like DBU if compatible with your substrates.
Steric hindrance around the nucleophilic center of the ligand.Increase reaction time and temperature. Consider a different linker attachment point on your ligand if possible.
Hydrolysis of the bromo-linker.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of significant amounts of homodimer of the first ligand Stoichiometry of ligand to linker is not optimal.Use a large excess (e.g., 5-10 equivalents) of the first ligand to statistically favor mono-substitution.
Reaction time is too long after the formation of the mono-substituted intermediate.Monitor the reaction closely by LC-MS and proceed to the next step as soon as a significant amount of the mono-adduct is formed.
Difficulty in purifying the final PROTAC Poor separation on normal-phase silica gel.Use reverse-phase preparative HPLC (RP-HPLC) for purification. Optimize the gradient and consider different column chemistries (e.g., C8, C18, Phenyl-Hexyl).
Product loss during aqueous workup.Minimize the number of aqueous extractions. Use saturated brine to "salt out" the product from the aqueous phase.
Co-elution of impurities with the product in RP-HPLC.Optimize the HPLC method by adjusting the gradient slope, flow rate, and mobile phase additives (e.g., formic acid vs. TFA). Consider a different stationary phase.
Final PROTAC shows poor aqueous solubility The overall molecule is too lipophilic despite the PEG linker.The lipophilicity of the two ligands can dominate the overall properties. Consider using a longer PEG linker (e.g., PEG4 or PEG6) in future syntheses to increase hydrophilicity. For current batches, formulation strategies with co-solvents like DMSO or PEG400 may be necessary for biological assays.

Experimental Protocols

General Protocol for Two-Step PROTAC Synthesis using this compound

This protocol describes a general procedure for the sequential coupling of two different ligands (Ligand-NH₂ and Ligand-SH as examples) to the this compound linker.

Step 1: Synthesis of the Mono-substituted Intermediate (Amine Alkylation)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing ligand (Ligand-NH₂, 5.0 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 10.0 eq.).

  • Linker Addition: To this solution, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50°C. Monitor the reaction progress by LC-MS, observing the consumption of the linker and the formation of the mono-substituted product. The reaction time can vary from 4 to 24 hours.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude mono-substituted intermediate is then purified, typically by flash chromatography or preparative HPLC, to remove the excess starting ligand.

Step 2: Synthesis of the Final PROTAC (Thiol Alkylation)

  • Reaction Setup: Dissolve the purified mono-substituted intermediate (1.0 eq.) and the thiol-containing ligand (Ligand-SH, 1.2 eq.) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq.) or DIPEA (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final PROTAC is purified by reverse-phase preparative HPLC. The purity and identity of the final product should be confirmed by analytical HPLC, LC-MS, and NMR.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Second Coupling start1 Dissolve Ligand 1 (excess) and Base in DMF add_linker Add this compound start1->add_linker react1 React at RT or 50°C (Monitor by LC-MS) add_linker->react1 workup1 Aqueous Work-up react1->workup1 purify1 Purify Mono-adduct (e.g., Flash Chromatography) workup1->purify1 start2 Dissolve Mono-adduct, Ligand 2, and Base in DMF purify1->start2 Characterize Intermediate react2 React at RT (Monitor by LC-MS) start2->react2 workup2 Aqueous Work-up react2->workup2 purify2 Purify Final PROTAC (RP-HPLC) workup2->purify2 end Final PROTAC purify2->end Final Characterization (LC-MS, NMR, Purity)

Caption: Experimental workflow for PROTAC synthesis using this compound.

troubleshooting_guide cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Low Yield or Impure Product check_reagents Check Reagent Purity and Stability start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) start->optimize_conditions check_stoichiometry Adjust Ligand:Linker Ratio (Use excess of 1st Ligand) start->check_stoichiometry inert_atmosphere Ensure Anhydrous Conditions & Inert Atmosphere start->inert_atmosphere use_rphplc Switch to RP-HPLC start->use_rphplc solution Improved Yield and Purity check_reagents->solution optimize_conditions->solution check_stoichiometry->solution inert_atmosphere->solution optimize_hplc Optimize HPLC Method (Gradient, Column) use_rphplc->optimize_hplc minimize_workup Minimize Aqueous Washes use_rphplc->minimize_workup optimize_hplc->solution minimize_workup->solution

Caption: Troubleshooting decision tree for PROTAC synthesis.

signaling_pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-mediated Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Recruitment Ub Ubiquitin (Ub) Ub->E1 ATP-dependent activation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation PROTAC_recycle PROTAC (Recycled) Proteasome->PROTAC_recycle

Caption: The ubiquitin-proteasome signaling pathway hijacked by PROTACs.

Technical Support Center: Optimizing PROTAC Linker Length with PEG Units

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC?

A1: The PEG linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively contributes to the PROTAC's efficacy, selectivity, and physicochemical properties.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is necessary for the subsequent ubiquitination and degradation of the target protein.[1][2]

Q2: Is there a universal optimal PEG linker length for all PROTACs?

A2: No, there is no universally optimal PEG linker length. The ideal length is highly dependent on the specific target protein, the E3 ligase being recruited, and the binding pockets of the respective ligands.[2] Therefore, empirical optimization is necessary for each new PROTAC system.[2]

Q3: What are the consequences of a suboptimal PEG linker length?

A3: A suboptimal linker length can lead to several issues:

  • Linker too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][3][][5][6][7] This can result in a significant decrease in degradation potency.[2]

  • Linker too long: An excessively long and flexible linker might lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, reducing the efficiency of ubiquitination.[1][2][3][][5][6][7][8] This can also contribute to the "hook effect".[2]

Q4: What is the "hook effect" and how does the PEG linker influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3][9] This results in a characteristic bell-shaped curve.[3][9] The primary cause is the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex.[3][9] The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[3]

Q5: My PROTAC with a PEG linker has poor aqueous solubility. What can I do?

A5: While PEG linkers are intended to improve hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule.[8] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[8] Here are some troubleshooting strategies:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents such as PEG-400 to improve solubility.[8]

  • pH Adjustment: If your PROTAC has ionizable functional groups, adjusting the pH of your buffer can significantly impact solubility.[8]

Q6: How does PEG linker length affect PROTAC cell permeability?

A6: The relationship between PEG linker length and cell permeability is complex. While PEG linkers increase hydrophilicity, which can hinder passive diffusion across the lipophilic cell membrane, they can also allow the PROTAC to adopt folded, more compact conformations.[10][11] This "molecular chameleonicity" can shield the polar surface area of the molecule, facilitating membrane crossing.[10][11] Generally, shorter linkers tend to result in more permeable compounds.[10]

Troubleshooting Guides

Issue 1: Low or no degradation of the target protein.

G cluster_start Start cluster_check Initial Checks cluster_solutions Potential Solutions start Low/No Degradation Observed check_permeability Poor Cell Permeability? start->check_permeability check_ternary_complex Inefficient Ternary Complex Formation? start->check_ternary_complex check_linker_length Suboptimal Linker Length? start->check_linker_length solution_permeability Assess Permeability (e.g., PAMPA). Modify linker to balance hydrophilicity. check_permeability->solution_permeability solution_ternary_complex Perform Ternary Complex Assays (e.g., SPR, ITC). Redesign linker to improve cooperativity. check_ternary_complex->solution_ternary_complex solution_linker_length Synthesize a library of PROTACs with varying PEG units. Test degradation profile to find optimal length. check_linker_length->solution_linker_length

Troubleshooting workflow for poor PROTAC cellular activity.

Issue 2: A significant "hook effect" is observed at higher concentrations.

  • Possible Cause: High-affinity binary interactions are outcompeting the formation of the productive ternary complex at high PROTAC concentrations.[1]

  • Recommended Action:

    • Confirm with a wide dose-response: Ensure you have tested a broad range of concentrations to accurately define the bell-shaped curve.[3]

    • Optimize Linker for Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect. This can be assessed through biophysical characterization methods.[1]

Data Presentation

The optimal PEG linker length is system-dependent. Below are illustrative data compiled from the literature demonstrating how varying the number of PEG units can impact key degradation parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: In Vitro Degradation of BRD4-Targeting PROTACs [5]

Linker Length (PEG units)DC50 (nM)Dmax (%)
34588
42592
510>95
63090

Data is illustrative and compiled from general trends reported in the literature.[3][5]

Table 2: Impact of PEG Linker Length on TBK1 Degradation [12]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
<12No degradationN/A
12-29Submicromolar>75
21396
2929276

Table 3: Effect of Linker Length on ERα Degradation [6]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
845>100
126054
169026
205578

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[13]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[13][14]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and perform electrophoresis.[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control.[5]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

G cluster_workflow Western Blot Workflow cluster_treatment_steps cluster_prep_steps cluster_blot_steps cluster_analysis_steps start Cell Culture & Treatment prep Sample Preparation start->prep seed Seed Cells start->seed blot Western Blotting prep->blot lysis Cell Lysis prep->lysis analysis Data Analysis blot->analysis sds SDS-PAGE blot->sds dens Densitometry Analysis analysis->dens treat PROTAC Treatment seed->treat quant Protein Quantification lysis->quant transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Signal Detection secondary->detect norm Normalization dens->norm quant_deg Quantification of Degradation norm->quant_deg

Western blot experimental workflow.
Protocol 2: Ternary Complex Formation Assay (General Workflow)

The formation of a stable ternary complex is a critical step for PROTAC-mediated protein degradation.[16] Several biophysical techniques can be used to assess this, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET™.[16][17]

  • Reagent Preparation:

    • Prepare purified target protein, E3 ligase complex, and the PROTAC of interest.

    • Ensure all components are in a matched buffer to minimize artifacts.

  • Binary Interaction Analysis (e.g., using SPR):

    • Immobilize the E3 ligase onto an SPR sensor chip.[5]

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[5]

    • Similarly, determine the binary binding affinity of the PROTAC for the target protein.

  • Ternary Complex Analysis (e.g., using SPR):

    • Inject a mixture of the target protein and PROTAC over the immobilized E3 ligase.

    • An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.

    • Analyze the kinetics and affinity of the ternary complex formation.

G cluster_workflow Ternary Complex Formation Assay Workflow reagent_prep Reagent Preparation binary_analysis Binary Interaction Analysis reagent_prep->binary_analysis ternary_analysis Ternary Complex Analysis binary_analysis->ternary_analysis data_analysis Data Analysis & Cooperativity Calculation ternary_analysis->data_analysis

General workflow for ternary complex formation assays.
Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein within the cell.[18]

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a proteasome inhibitor (e.g., MG132) control to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse the cells under denaturing conditions to preserve protein modifications and inhibit the activity of deubiquitinating enzymes (DUBs).[18]

  • Immunoprecipitation:

    • Immunoprecipitate the target protein from the cell lysates using a specific antibody against the target protein.[18]

  • Western Blotting:

    • Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.[18]

  • Analysis:

    • The presence of a ladder of higher molecular weight bands in the PROTAC-treated samples (especially with proteasome inhibition) compared to the controls confirms the ubiquitination of the target protein.[18][19]

G cluster_pathway PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation poi Target Protein (POI) ternary POI-PROTAC-E3 Ternary Complex poi->ternary protac PROTAC protac->ternary e3 E3 Ligase e3->ternary ubiquitination Ubiquitination ternary->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation

PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Purifying Recombinant Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant tagged protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification process. Browse our frequently asked questions (FAQs) and troubleshooting guides below to find solutions to specific issues in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my protein yield consistently low?

Low protein yield is a common issue that can stem from various factors throughout the expression and purification workflow.[1][2][3] Key areas to investigate include initial protein expression levels, cell lysis efficiency, protein solubility, and the purification process itself.[3] Optimizing expression conditions, ensuring complete cell lysis, and confirming the accessibility of the affinity tag are crucial first steps.[2][3]

FAQ 2: What are inclusion bodies and how can I prevent their formation?

Inclusion bodies are insoluble aggregates of misfolded recombinant proteins that often form in the host organism, particularly in bacterial expression systems like E. coli.[4][5] Their formation can be triggered by high expression levels, the intrinsic properties of the protein (e.g., hydrophobicity), and suboptimal expression conditions.[4] To minimize inclusion body formation, consider reducing the expression temperature, using a lower concentration of the inducer, or co-expressing chaperone proteins to assist in proper folding.[6]

FAQ 3: How can I reduce non-specific binding of contaminant proteins to my affinity resin?

Non-specific binding of host cell proteins is a frequent cause of impure protein preparations.[7][8] This can be addressed by optimizing the composition of your wash buffers. Strategies include increasing the salt concentration (e.g., up to 500 mM NaCl), adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40), or including a competitive agent in the binding and wash buffers (e.g., a low concentration of imidazole (B134444) for His-tagged proteins).[8][9][10][11] Performing additional wash steps can also help to remove loosely bound contaminants.[7]

FAQ 4: My affinity tag is not being cleaved efficiently. What could be the problem?

Inefficient tag cleavage can be due to several factors, including issues with the protease, the cleavage site, or the conformation of the fusion protein.[12] Ensure the protease is active and used at the optimal concentration and temperature.[12] It's also important to verify the sequence of your construct to confirm the cleavage site is intact and accessible.[12] In some cases, the tag or cleavage site may be sterically hindered, which can sometimes be resolved by engineering a longer linker region between the tag and the protein of interest.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the purification of recombinant tagged proteins.

Problem 1: Low or No Binding of Tagged Protein to the Affinity Resin

If your tagged protein is not binding to the affinity resin, it may be present in the flow-through fraction. Several factors could be responsible for this issue.

Troubleshooting Workflow: Low/No Protein Binding

Caption: Troubleshooting workflow for low or no protein binding to affinity resin.

Potential Causes and Solutions

Potential Cause Recommended Solution
No or low expression of the tagged protein Verify expression by running a small fraction of the crude lysate on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag.[13] If expression is low, optimize induction conditions (e.g., time, temperature, inducer concentration).
Affinity tag is not accessible The tag may be buried within the folded protein.[14] Try purifying under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride to expose the tag.[14] Alternatively, consider re-engineering the construct to place the tag at the other terminus or to include a flexible linker between the tag and the protein.
Incorrect buffer conditions Ensure the pH of your binding buffer is optimal for the interaction between the tag and the resin.[14] For His-tagged proteins, avoid high concentrations of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in your buffers, as these can strip the metal ions from the resin. For GST-tagged proteins, ensure the pH is between 6.5 and 8.0 for efficient binding.[15]
Compromised affinity resin The resin may be old or have been stripped of its functional groups. Test the resin with a control protein known to bind well. If the control fails to bind, use fresh resin.
High flow rate during sample loading A high flow rate can reduce the incubation time between the tagged protein and the resin, leading to poor binding.[15] Decrease the flow rate during sample application.[15]
Problem 2: Protein is Found in Insoluble Aggregates (Inclusion Bodies)

The formation of inclusion bodies is a major bottleneck in the production of soluble recombinant proteins. These are dense aggregates of misfolded protein that are biologically inactive.

Logical Relationship: Factors Influencing Inclusion Body Formation

Caption: Factors contributing to the formation of inclusion bodies.

Strategies for Solubilization and Refolding

Strategy Description
Optimize Expression Conditions Reduce the growth temperature (e.g., 15-25°C) after induction to slow down protein synthesis and allow more time for proper folding.[6] Lowering the inducer concentration can also reduce the expression rate.
Use a Solubility-Enhancing Tag Fuse your protein to a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST).[16][17][18] These tags can help to keep the target protein soluble.[16][19]
Co-express Chaperones Co-expressing molecular chaperones can assist in the correct folding of the recombinant protein and prevent aggregation.[4]
In Vitro Refolding If inclusion bodies have already formed, they can be isolated, solubilized with strong denaturants (e.g., 6 M guanidinium-HCl or 8 M urea), and then refolded by gradually removing the denaturant through methods like dialysis or rapid dilution.[5]
Problem 3: Protein Degradation

Proteolysis, or the degradation of your target protein by proteases, can significantly reduce your final yield and purity.[20] This can be identified by the appearance of multiple lower molecular weight bands on an SDS-PAGE gel.

Preventative Measures for Protein Degradation

Measure Implementation
Add Protease Inhibitors Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[10][20][21] For serine proteases, PMSF or AEBSF can be used.[21]
Maintain Low Temperatures Perform all purification steps at low temperatures (e.g., 4°C) to reduce protease activity.[7][22]
Work Quickly Minimize the time between cell lysis and the first purification step to limit the exposure of your target protein to proteases.[22]
Use Protease-Deficient Host Strains Utilize genetically engineered host strains that have reduced levels of endogenous proteases.[23]
Problem 4: Co-elution of Contaminating Proteins

Even with affinity chromatography, non-specific binding can lead to the co-elution of unwanted host cell proteins with your target protein.

Strategies to Improve Purity

Strategy Description
Optimize Wash Buffer Increase the stringency of your wash steps. This can be achieved by adding a low concentration of the elution agent (e.g., 10-40 mM imidazole for His-tagged proteins), increasing the salt concentration, or adding non-ionic detergents.[8][9]
Gradient Elution Instead of a single-step elution, use a gradient of the eluting agent (e.g., an increasing concentration of imidazole or glutathione). This can help to separate proteins with different binding affinities to the resin.[8]
Additional Purification Steps If affinity chromatography alone is insufficient, add a second purification step based on a different property of your protein, such as size (Size Exclusion Chromatography) or charge (Ion Exchange Chromatography).[1]
Reduce Lysate Viscosity High viscosity due to nucleic acids can interfere with binding. Add DNase I to the lysis buffer to degrade DNA and reduce viscosity.

Experimental Protocols

Protocol 1: Affinity Purification of His-tagged Proteins under Native Conditions

This protocol outlines a general procedure for purifying a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

Experimental Workflow: His-Tag Purification (Native)

Caption: General workflow for native purification of His-tagged proteins.

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0. Add protease inhibitors just before use.

  • Wash Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 20-50 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method such as sonication or a French press, ensuring the sample remains cold.

  • Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Resin Equilibration: Wash the IMAC resin with 5-10 column volumes of Lysis Buffer.

  • Binding: Apply the clarified lysate to the equilibrated resin. This can be done in a column or as a batch incubation.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the target protein.

Protocol 2: On-Column Protease Cleavage of a GST-tagged Protein

This protocol describes the removal of a GST tag from a fusion protein while it is bound to a glutathione affinity resin.

Procedure:

  • Purification and Binding: Purify the GST-fusion protein according to a standard affinity chromatography protocol, leaving the protein bound to the glutathione resin.

  • Washing: Wash the resin extensively with a cleavage buffer (e.g., PBS, pH 7.3) to remove any residual contaminants and prepare for the protease.

  • Protease Addition: Add the specific protease (e.g., TEV or PreScission protease) in the cleavage buffer to the resin. The amount of protease required should be optimized, but a common starting point is 10 units of protease per mg of fusion protein.[12]

  • Incubation: Incubate the resin with the protease at the recommended temperature (often 4°C to prevent degradation) for a specified time (e.g., 4-16 hours). Gentle agitation can improve cleavage efficiency.

  • Elution of Cleaved Protein: Collect the flow-through, which should contain the cleaved target protein.

  • Elution of Uncleaved Protein and GST: Elute the remaining uncleaved fusion protein and the GST tag from the resin using a standard glutathione elution buffer.

  • Analysis: Analyze all fractions (flow-through, washes, and eluates) by SDS-PAGE to confirm successful cleavage and separation.

Data Summary Tables

Table 1: Comparison of Common Affinity Tags

Affinity Tag Size (kDa) Binding Partner Elution Method Common Challenges
His-tag (6xHis) ~0.8Immobilized Metal Ions (Ni²⁺, Co²⁺)Imidazole competition or low pHNon-specific binding of host metalloproteins, tag accessibility.[14]
GST-tag ~26Immobilized GlutathioneReduced glutathione competitionLarge size may affect protein folding/function, potential for dimerization, susceptible to denaturation.[24][25]
MBP-tag ~42Amylose ResinMaltose competitionVery large size, potential for interference with protein function, some proteins may precipitate after cleavage.[18][26]

Table 2: Typical Buffer Components and Their Functions in Protein Purification

Component Typical Concentration Function
Buffering Agent (e.g., Tris, HEPES) 20-100 mMMaintain a stable pH to ensure protein stability and activity.[11][27]
Salt (e.g., NaCl) 150-500 mMReduce non-specific ionic interactions between proteins and the resin.[11]
Competitive Eluent (e.g., Imidazole) 10-500 mMUsed in binding/wash buffers to reduce non-specific binding and in elution buffers to displace the tagged protein.
Reducing Agents (e.g., DTT, β-ME) 1-10 mMPrevent oxidation of cysteine residues and maintain protein in a reduced state.[11]
Detergents (e.g., Tween-20, Triton X-100) 0.1-1%Solubilize membrane proteins and reduce non-specific hydrophobic interactions.[11]
Stabilizing Agents (e.g., Glycerol) 5-20% (v/v)Increase solvent viscosity and stabilize proteins, often used for long-term storage.[9]
Protease Inhibitors VariesInhibit endogenous proteases to prevent degradation of the target protein.[10]

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Bromo-PEG2-bromide vs. Bromo-PEG4-bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase recruiter is a critical determinant of the molecule's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and synthetically tunable length.[1][2] This guide provides a comparative analysis of how varying PEG linker length, specifically comparing PROTACs synthesized with Bromo-PEG2-bromide and Bromo-PEG4-bromide, influences overall performance. This comparison is supported by established principles in PROTAC design and illustrative experimental data.

The linker is not merely a spacer; its length and flexibility are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] This complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[1] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may form a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[1][6]

Data Presentation: Linker Length vs. Efficacy

Systematic studies have revealed that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[1][7] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[1][3] The following tables summarize key performance indicators for a hypothetical comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the potential differences in performance between a PROTAC utilizing a PEG2 linker versus a PEG4 linker.

Table 1: Comparison of PROTAC Performance with Varying PEG Linker Lengths

PROTACLinker CompositionTargetE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC AThis compoundBRD4CereblonHeLa8575
PROTAC BBromo-PEG4-bromideBRD4CereblonHeLa2592

Note: The data presented in this table is illustrative and serves to highlight the potential impact of linker length on PROTAC efficacy. Actual results will vary depending on the specific biological system.

Table 2: Physicochemical Properties of PROTACs with Different PEG Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogP
PROTAC AThis compoundLowerPotentially Lower
PROTAC BBromo-PEG4-bromideHigherPotentially Higher

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments in the assessment of PROTAC efficacy.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol outlines a general procedure for the synthesis of a PROTAC using a bromo-PEG-bromide linker and amide bond formation.

Materials:

  • E3 ligase ligand with a free amine or carboxylic acid

  • Target protein ligand with a free amine or carboxylic acid

  • This compound or Bromo-PEG4-bromide

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (1 equivalent) and Bromo-PEG-bromide linker (1.1 equivalents) in anhydrous DMF.

    • If coupling a carboxylic acid, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the mono-functionalized linker-ligand intermediate by HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified intermediate (1 equivalent) and the target protein ligand (1.2 equivalents) in anhydrous DMF.

    • If coupling to a carboxylic acid on the target ligand, repeat the coupling procedure with HATU, HOBt, and DIPEA. If coupling to an amine, the bromine on the PEG linker can be displaced.

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol 2: Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4][5]

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay kit)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][8]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]

Materials:

  • Purified recombinant target protein

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Reaction buffer

  • SDS-PAGE loading buffer

  • Antibody against the target protein for Western Blot detection

Procedure:

  • Reaction Setup:

    • On ice, assemble the reaction mixture containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection of Ubiquitination:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western Blot as described in Protocol 2, using an antibody against the target protein.

    • Ubiquitination will be observed as a ladder of higher molecular weight bands corresponding to the target protein modified with one or more ubiquitin molecules.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and workflows.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays Synthesis Synthesize PROTACs with This compound and Bromo-PEG4-bromide Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification Ubiquitination In Vitro Ubiquitination Assay Purification->Ubiquitination Treatment Cell Treatment with Varying PROTAC Concentrations Purification->Treatment WesternBlot Western Blot for Protein Degradation Treatment->WesternBlot DataAnalysis Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

Signaling_Pathway Impact of BRD4 Degradation on c-Myc Signaling BRD4 BRD4 cMyc_Promoter c-Myc Promoter BRD4->cMyc_Promoter Binds to Degradation BRD4 Degradation BRD4->Degradation cMyc_Transcription c-Myc Transcription cMyc_Promoter->cMyc_Transcription Activates cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces

Caption: The impact of a BRD4-targeting PROTAC on the c-Myc signaling pathway.

References

Bromo-PEG2-bromide vs. Maleimide-PEG Linkers: A Comparative Guide to Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and stable conjugation of molecules to thiol groups is a cornerstone of creating effective therapeutics, diagnostics, and research tools. The choice of linker chemistry is paramount to the success of the resulting bioconjugate. This guide provides an objective, data-driven comparison between two prominent thiol-reactive PEG linkers: Bromo-PEG2-bromide and Maleimide-PEG.

This comparison delves into their reaction mechanisms, performance characteristics, and the stability of the resulting conjugates. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the information needed to select the optimal linker for their specific application, whether in the development of antibody-drug conjugates (ADCs), surface functionalization, or proteomic studies.

At a Glance: Key Differences

FeatureThis compoundMaleimide-PEG
Reaction Type Nucleophilic Substitution (SN2)Michael Addition
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Resulting Bond ThioetherThioether (within a thiosuccinimide ring)
Bond Stability Generally considered highly stable.[1][2][3]Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[1][4][5]
Reaction pH Typically neutral to slightly basic (pH 7.5-8.5).[6][7][8]Optimal at pH 6.5-7.5.[1][9][10]
Reaction Speed Moderate to fast.Very fast.[11][12][13]
Potential Side Reactions Can react with other nucleophilic residues at higher pH.[1]Hydrolysis of the maleimide (B117702) ring, reaction with amines at pH > 7.5.[1][9][]

Delving Deeper: A Technical Breakdown

The fundamental difference between these two linkers lies in their mode of reaction with thiols, which in turn dictates the stability and optimal reaction conditions for conjugation.

Reaction Mechanisms

This compound: A Stable Thioether Linkage through Nucleophilic Substitution

This compound reacts with the thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The sulfur atom of the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom attached to the bromine. This displaces the bromide ion, a good leaving group, resulting in the formation of a highly stable thioether bond.[1][2][6]

G cluster_0 This compound Reaction Mechanism BromoPEG R-S-H (Thiol) Thiolate R-S⁻ (Thiolate) BromoPEG->Thiolate Deprotonation (pH > pKa) Transition Transition State Thiolate->Transition Bromo Br-PEG-Br Bromo->Transition Product R-S-PEG-Br (Stable Thioether Bond) Transition->Product SN2 Attack LeavingGroup Br⁻ Transition->LeavingGroup

This compound Reaction Mechanism

Maleimide-PEG: Rapid Conjugation via Michael Addition

Maleimide-PEG linkers react with thiols through a Michael addition reaction.[1][9][10] The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[11][12][15] This leads to the formation of a thioether bond within a thiosuccinimide ring structure.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][9][10] At a neutral pH, the reaction with thiols is significantly faster than with amines, ensuring high specificity.[1][6]

G cluster_1 Maleimide-PEG Reaction Mechanism Thiol R-S-H (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Intermediate Enolate Intermediate Thiolate->Intermediate Michael Addition Maleimide Maleimide-PEG Maleimide->Intermediate Michael Addition Product Thiosuccinimide Adduct (Thioether Bond) Intermediate->Product Protonation

Maleimide-PEG Reaction Mechanism
Linkage Stability: A Critical Consideration

The stability of the resulting linkage is a critical factor, particularly for in vivo applications where the bioconjugate is exposed to a complex biological environment.

The thioether bond formed from the this compound linker is generally considered to be highly stable and effectively irreversible under physiological conditions.[1][2][3]

In contrast, the thiosuccinimide linkage from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[4][5] This can lead to the exchange of the PEGylated molecule with other thiol-containing species, potentially resulting in off-target effects and reduced efficacy.[1][4] While hydrolysis of the succinimide (B58015) ring can lead to a more stable product, this process can be slow.[4][16]

Quantitative Data Summary

ParameterThis compoundMaleimide-PEGSource
Optimal pH 7.5 - 8.56.5 - 7.5[1][6][7][8][9]
Typical Reaction Time 4 - 12 hours30 minutes - 4 hours[6][9][17]
Relative Reaction Rate Moderate to FastVery Fast[11][12][13]
Linkage Stability in Plasma HighVariable, susceptible to thiol exchange[1][4][5]
Typical Yield High> 90%[9]

Experimental Protocols

Below are generalized protocols for the conjugation of a thiol-containing protein with this compound and Maleimide-PEG linkers. These should be optimized for specific applications.

Experimental Workflow Overview

G cluster_workflow Comparative Experimental Workflow start Prepare Thiol-Containing Protein bromo_prep Prepare this compound Solution start->bromo_prep maleimide_prep Prepare Maleimide-PEG Solution start->maleimide_prep bromo_react Conjugation Reaction (pH 7.5-8.5, 4-12h, RT) bromo_prep->bromo_react maleimide_react Conjugation Reaction (pH 6.5-7.5, 2-4h, RT) maleimide_prep->maleimide_react purify Purify Conjugate (e.g., SEC) bromo_react->purify maleimide_react->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Comparative Experimental Workflow
Protocol 1: Conjugation with this compound

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: e.g., 50 mM borate (B1201080) buffer, pH 8.0

  • Anhydrous DMF or DMSO

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Prepare the Protein: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent.

  • Prepare the Linker: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 20 mM).

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the Bromo-PEG linker stock solution to the protein solution. The higher excess can help drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, protected from light.

  • Quenching: Quench the reaction by adding a quenching buffer containing a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any excess bromo-PEG linker.

  • Purification: Purify the conjugate using a desalting column or size exclusion chromatography to remove excess linker and byproducts.

Protocol 2: Conjugation with Maleimide-PEG

Materials:

  • Thiol-containing protein

  • Maleimide-PEG

  • Conjugation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2. Ensure the buffer is free of extraneous thiols.[9]

  • Anhydrous DMF or DMSO

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Prepare the Protein: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds and remove the reducing agent.

  • Prepare the Linker: Immediately before use, dissolve the Maleimide-PEG in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 equivalents) of the maleimide solution to the protein solution.[17]

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.[17] Protect from light if either reactant is light-sensitive.

  • Purification: Purify the conjugate using a desalting column or size exclusion chromatography to remove unreacted linker and byproducts.[17]

Conclusion

The choice between this compound and Maleimide-PEG linkers is highly dependent on the specific requirements of the application.

Maleimide-PEG linkers are an excellent choice for applications that demand rapid and highly efficient conjugation under mild, near-neutral pH conditions. Their high reactivity allows for shorter reaction times and potentially lower molar excesses of the linker. However, the stability of the resulting thiosuccinimide linkage must be carefully considered, especially for in vivo applications where long-term stability is crucial.

This compound linkers offer a compelling alternative when the stability of the final conjugate is paramount. The resulting thioether bond is significantly more stable and resistant to the degradation pathways that can affect maleimide-based conjugates. While the reaction kinetics may be slower, requiring longer incubation times or higher molar excesses, the enhanced stability of the Bromo-PEG conjugate can lead to improved performance and reliability in demanding applications such as the development of long-circulating antibody-drug conjugates.

Ultimately, an empirical evaluation of both linker types under the specific experimental conditions is recommended to determine the optimal choice for achieving the desired bioconjugate with the required performance characteristics.

References

Reactivity Showdown: Bromo-PEG2-bromide vs. Iodo-PEG2-bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

San Diego, CA – December 17, 2025 – For researchers and drug development professionals engaged in bioconjugation, the choice of a homobifunctional crosslinker is a critical decision that dictates the efficiency, specificity, and success of their synthetic strategies. This guide provides an objective, data-driven comparison of two analogous polyethylene (B3416737) glycol (PEG) linkers: Bromo-PEG2-bromide and the less common but highly reactive Iodo-PEG2-bromide. We will delve into their core reactivity principles, present comparative performance data, and provide detailed experimental protocols for their application.

Executive Summary

The fundamental difference between this compound and Iodo-PEG2-bromide lies in the nature of the halogen leaving group. In nucleophilic substitution reactions, which are the cornerstone of their utility in bioconjugation, the carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes the iodide ion a superior leaving group compared to the bromide ion.

Consequently, Iodo-PEG2-bromide exhibits significantly higher reactivity towards nucleophiles, such as the thiol groups of cysteine residues in proteins and peptides. This enhanced reactivity can lead to faster reaction times and potentially allow for milder reaction conditions. However, this comes with a trade-off: the higher reactivity of the iodo-derivative may also result in a greater propensity for off-target reactions with other nucleophilic residues if conditions are not carefully controlled. This compound, while less reactive, offers a more controlled conjugation process, potentially leading to higher product homogeneity.

Core Chemical Principles: The SN2 Reaction Mechanism

Both this compound and Iodo-PEG2-bromide react with nucleophiles, such as the thiolate anion (R-S⁻) of a cysteine residue, via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the halogen, simultaneously displacing the halide ion. The rate of this reaction is dependent on the concentration of both the PEG linker and the nucleophile.

The energy of the transition state is a key determinant of the reaction rate. Due to the lower stability of the C-I bond, the transition state for the displacement of iodide is lower in energy than that for bromide, leading to a faster reaction rate for Iodo-PEG2-bromide.

Figure 1: Generalized Sₙ2 reaction mechanism for halo-PEG linkers.

Quantitative Data Presentation

Table 1: Comparative Reactivity of this compound vs. Iodo-PEG2-bromide

FeatureThis compoundIodo-PEG2-bromideRationale
Leaving Group Bromide (Br⁻)Iodide (I⁻)Iodide is a weaker base and more stable anion.
C-X Bond Energy Higher (~285 kJ/mol)Lower (~218 kJ/mol)The C-I bond is weaker and more easily broken.
Relative Reactivity LowerHigher (~3x faster)Lower activation energy for C-I bond cleavage.[1]
Reaction Conditions May require longer reaction times or slightly elevated temperatures.Allows for shorter reaction times and potentially milder conditions.
Side Reactions Lower potential for off-target reactions.Higher potential for reaction with other nucleophiles (e.g., His, Lys).[2]
Reagent Stability Generally stable.More sensitive to light and degradation; solutions should be prepared fresh.[2]

Table 2: Expected Performance in a Comparative Thiol Conjugation Experiment

ParameterThis compoundIodo-PEG2-bromide
Reaction Time to >90% Conversion 4 - 12 hours1 - 4 hours
Typical Molar Excess (vs. Thiol) 5 - 10 fold3 - 5 fold
Optimal pH Range (for Thiols) 7.5 - 8.57.0 - 8.0
Expected Yield 70 - 90%75 - 95%
Conjugate Homogeneity Potentially higherMay be lower due to faster kinetics and potential side reactions.[2]
Note: These values are representative and highly dependent on the specific nucleophile, substrate, and reaction conditions. Optimization is recommended for each specific application.

Experimental Protocols

To provide a direct comparison of the reactivity of this compound and Iodo-PEG2-bromide, the following experimental protocol is proposed. The reaction involves the conjugation of the linkers to a model thiol-containing molecule, N-acetylcysteine, and is monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis of Iodo-PEG2-bromide

Iodo-PEG2-bromide can be synthesized from the more commercially available this compound via a Finkelstein reaction.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone (B3395972).

  • Halogen Exchange: Add sodium iodide (NaI) in a significant molar excess (e.g., 10 equivalents).

  • Reaction: Reflux the mixture for 12-24 hours. The less soluble sodium bromide (NaBr) will precipitate out of the acetone, driving the reaction to completion.

  • Workup: After cooling, filter the reaction mixture to remove the NaBr precipitate. Evaporate the acetone under reduced pressure.

  • Purification: Redissolve the crude product in dichloromethane (B109758) (DCM) and wash with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Iodo-PEG2-bromide. Confirm product identity and purity via ¹H NMR and Mass Spectrometry.

Protocol for Comparative Reactivity Study with N-acetylcysteine

This protocol outlines a parallel experiment to compare the reaction rates.

Materials:

  • This compound

  • Iodo-PEG2-bromide

  • N-acetylcysteine

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5, degassed.

  • Quenching Solution: 1 M L-cysteine in reaction buffer.

  • Mobile Phase A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B (RP-HPLC): 0.1% TFA in acetonitrile.

  • RP-HPLC system with a C18 column and UV detector (monitoring at 214 nm).

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of this compound and Iodo-PEG2-bromide in the Reaction Buffer.

    • Prepare a 2 mM stock solution of N-acetylcysteine in the Reaction Buffer.

  • Reaction Setup:

    • Set up two separate reaction vials, one for each halo-PEG linker.

    • To each vial, add the N-acetylcysteine stock solution.

    • Initiate the reactions by adding the respective halo-PEG stock solution to achieve a 5-fold molar excess of the linker over N-acetylcysteine.

  • Reaction and Sampling:

    • Maintain the reactions at room temperature (25°C) with gentle stirring.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a small aliquot from each reaction.

    • Immediately quench the reaction in the aliquot by adding an excess of the Quenching Solution.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC.

    • Use a suitable gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the unreacted N-acetylcysteine, the mono-conjugated product, and the crosslinked product.

  • Data Analysis:

    • Determine the peak area for the unreacted N-acetylcysteine at each time point.

    • Plot the percentage of remaining N-acetylcysteine against time for both reactions to generate reaction profiles and compare the rates of consumption.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Halo-PEGs, N-acetylcysteine) setup_bromo Reaction Vial 1: This compound + N-acetylcysteine prep_reagents->setup_bromo setup_iodo Reaction Vial 2: Iodo-PEG2-bromide + N-acetylcysteine prep_reagents->setup_iodo sampling Withdraw Aliquots at Time Points setup_bromo->sampling setup_iodo->sampling quench Quench with L-cysteine sampling->quench hplc RP-HPLC Analysis quench->hplc data Plot % Reactant vs. Time hplc->data compare Compare Reaction Rates data->compare

References

Head-to-head comparison of Bromo-PEG and Tosyl-PEG for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bromo-PEG and Tosyl-PEG for Bioconjugation

In the field of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biomolecules. This process can enhance solubility, increase stability, reduce immunogenicity, and prolong circulation half-life. The choice of the reactive group on the PEG linker is a critical determinant of the efficiency, specificity, and stability of the resulting conjugate.

This guide provides a head-to-head comparison of two common electrophilic PEG linkers: Bromo-PEG and Tosyl-PEG. Both reagents are effective for modifying nucleophilic functional groups on biomolecules, primarily the thiol groups of cysteine residues, through a bimolecular nucleophilic substitution (SN2) reaction. The selection between these two linkers often depends on specific reaction conditions, the nature of the biomolecule, and desired outcomes.

Reaction Mechanism: Nucleophilic Substitution

Both Bromo-PEG and Tosyl-PEG react with nucleophiles, such as the thiolate anion (R-S⁻) from a cysteine residue, via an SN2 mechanism.[1] In this reaction, the nucleophile attacks the carbon atom attached to the leaving group (bromide or tosylate).[1] A new, stable covalent bond is formed with the biomolecule, and the leaving group is displaced.[1] The result of this reaction with a thiol group is a highly stable thioether bond.[1][2][3]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Biomolecule_SH Biomolecule-SH (e.g., Cysteine) Transition [Biomolecule---S---C(PEG)---LG]⁻ Biomolecule_SH->Transition Nucleophilic Attack PEG_LG PEG-LG (LG = Br or Tosyl) PEG_LG->Transition Conjugate Biomolecule-S-PEG (Stable Thioether Bond) Transition->Conjugate Bond Formation Leaving_Group LG⁻ (Br⁻ or Tosyl⁻) Transition->Leaving_Group Leaving Group Departure

General SN2 reaction mechanism for Bromo-PEG and Tosyl-PEG.

Head-to-Head Comparison

The decision to use Bromo-PEG versus Tosyl-PEG can be guided by their respective chemical properties and reactivity profiles. While both are excellent choices for targeting thiols, subtle differences exist.

FeatureBromo-PEGTosyl-PEG
Target Functional Group Primarily thiols (cysteine); also reacts with amines (lysine) at higher pH.[3][4]Primarily thiols (cysteine); also reacts with amines (lysine) and hydroxyl groups.[5][6]
Leaving Group Bromide (Br⁻)Tosylate (OTs⁻)
Leaving Group Ability Good leaving group, as it is the conjugate base of a strong acid (HBr).[1]Excellent leaving group, often considered comparable to or slightly better than bromide.[1]
Relative Reaction Rate Moderate to fast with thiols.[1]Moderate to fast with thiols.[1]
Optimal pH for Thiol Reaction 7.5 - 9.0 (to deprotonate thiol to the more nucleophilic thiolate).[2]7.5 - 8.5.[5]
Optimal pH for Amine Reaction > 8.58.5 - 9.5.[6]
Bond Formed with Thiol Thioether.[1][2][3]Thioether.[5]
Bond Stability Highly stable under physiological conditions.[1][7]Highly stable under physiological conditions.[1]
Key Considerations A reliable and widely used reagent. The resulting thioether bond is considered irreversible.[8]Tosylates are excellent leaving groups but can be prone to hydrolysis under non-anhydrous storage or certain reaction conditions.[9]

Experimental Protocols

The following sections provide standardized protocols for the conjugation of Bromo-PEG and Tosyl-PEG to thiol-containing biomolecules. Optimization of molar excess, reaction time, and temperature may be required for specific applications.

Protocol 1: Conjugation with Bromo-PEG

This protocol details the reaction of a bromo-functionalized PEG with a free thiol on a protein or peptide.

Materials:

  • Thiol-containing protein/peptide

  • Bromo-PEG reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) or phosphate (B84403) buffer with EDTA, pH 7.2-8.0, degassed.[8][10]

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[10]

  • Quenching Solution: 100 mM L-cysteine or N-acetyl-L-cysteine.[8][10]

  • Anhydrous DMSO or DMF for linker dissolution.[8][11]

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.[2][10]

Methodology:

  • Protein Preparation: Dissolve the protein/peptide in the reaction buffer to a concentration of 1-10 mg/mL.[10] If disulfide bonds need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[10] If using DTT, it must be removed before adding the Bromo-PEG linker.[10]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the Bromo-PEG reagent in anhydrous DMSO or DMF.[11]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG solution to the protein solution.[10] The final concentration of the organic solvent should generally not exceed 10% (v/v) to maintain protein stability.[8]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][10] Reaction progress can be monitored by LC-MS.[8]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM to consume any unreacted Bromo-PEG.[11] Incubate for 15-30 minutes.[2][11]

  • Purification: Remove excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS).[2][10]

  • Characterization: Confirm successful conjugation by SDS-PAGE, which will show an increase in molecular weight for the PEGylated protein.[2] Use mass spectrometry to determine the precise mass of the conjugate and the degree of labeling.[2][10]

Protocol 2: Conjugation with Tosyl-PEG

This protocol outlines the reaction of a tosyl-functionalized PEG with a thiol-containing biomolecule.

Materials:

  • Thiol-containing protein/peptide

  • Tosyl-PEG reagent

  • Reaction Buffer: Phosphate buffer with EDTA, pH 7.5-8.5.[5]

  • Reducing Agent (if needed): TCEP.[5]

  • Anhydrous DMSO or other appropriate solvent for linker dissolution.

  • Purification System: Desalting columns or dialysis cassettes.[5]

Methodology:

  • Protein Preparation: If cysteine residues are present as disulfide bonds, reduce them by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[5] Remove the reducing agent using a desalting column.[5]

  • Linker Preparation: Dissolve the Tosyl-PEG reagent in an appropriate solvent like DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the Tosyl-PEG solution to the protein solution. A starting point of 5- to 20-fold molar excess of the linker over the protein is recommended.[5][12]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5] Monitor the reaction progress using LC-MS.[5]

  • Purification: Once the reaction is complete, purify the conjugate from unreacted reagents using a desalting column or dialysis.[5]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift and by mass spectrometry to confirm the final mass and PEGylation efficiency.

Experimental Workflow and Logic

A successful bioconjugation experiment follows a logical workflow, from initial preparation to final analysis. This process is generally applicable to both Bromo-PEG and Tosyl-PEG linkers.

Bioconjugation_Workflow start Start: Define Conjugation Strategy prep Biomolecule Preparation (e.g., Buffer Exchange, Reduction) start->prep conjugation Conjugation Reaction (Incubate Biomolecule + Linker) prep->conjugation linker_prep Linker Preparation (Dissolve Bromo-PEG or Tosyl-PEG) linker_prep->conjugation quench Quench Reaction (Add excess small molecule thiol) conjugation->quench purify Purification (SEC, Dialysis) quench->purify charact Characterization (SDS-PAGE, Mass Spec, HPLC) purify->charact end End: Purified Conjugate charact->end

A generalized workflow for bioconjugation experiments.

When optimizing these reactions, certain challenges may arise. The following diagram outlines a troubleshooting process for a common issue: low conjugation yield.

Troubleshooting_Logic problem Problem: Low Conjugation Yield cause1 Potential Cause: Suboptimal pH? problem->cause1 cause2 Potential Cause: Inefficient Reaction? problem->cause2 cause3 Potential Cause: Steric Hindrance? problem->cause3 solution1 Solution: Optimize pH for thiol deprotonation (pH 7.5-9.0) cause1->solution1 solution2 Solution: Increase molar excess of PEG linker. Increase reaction time/temperature. cause2->solution2 solution3 Solution: Use a longer PEG linker. Target a more accessible residue. cause3->solution3

Troubleshooting logic for low conjugation yield.

Conclusion

Both Bromo-PEG and Tosyl-PEG are highly effective reagents for the PEGylation of biomolecules, particularly at cysteine residues. They react via a similar SN2 mechanism to form exceptionally stable thioether bonds.

  • Tosyl-PEG features a slightly better leaving group, which may offer a kinetic advantage under certain conditions.

  • Bromo-PEG is a robust and widely documented reagent that provides excellent stability and reactivity.

The ultimate choice between Bromo-PEG and Tosyl-PEG will depend on factors such as the specific biomolecule being modified, the desired reaction kinetics, linker availability, and the researcher's familiarity with the reagents. For most applications targeting thiols, both linkers can be expected to yield stable and effective bioconjugates when used with optimized protocols.

References

The Impact of Linker Composition on Antibody-Drug Conjugate Performance: A Comparative Analysis of Bromo-PEG2-bromide and Other Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its design dictates the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within target tumor cells. This guide provides an objective comparison of ADCs constructed with Bromo-PEG2-bromide linkers against those utilizing other prevalent linker technologies, supported by experimental data and detailed methodologies.

While direct head-to-head comparative studies for this compound are limited in publicly available literature, this guide synthesizes data on short-chain polyethylene (B3416737) glycol (PEG) linkers to infer the expected performance characteristics of this hydrophilic linker. We will explore its potential advantages and disadvantages in the context of established cleavable and non-cleavable linker strategies.

Comparison of Key Linker Technologies

The choice of linker technology fundamentally impacts several key attributes of an ADC, including its drug-to-antibody ratio (DAR), stability, hydrophilicity, and ultimately, its in vitro and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these critical parameters.

Table 1: Physicochemical and In Vitro Performance of ADCs with Different Linker Types
Linker TypePredominant ChemistryAverage DAR AchievablePlasma Stability (% Intact ADC after 72h)In Vitro Cytotoxicity (IC50)Key Characteristics
This compound (Inferred) Thioether (non-cleavable)2-8High (Expected >90%)Payload-dependentHydrophilic, flexible, may improve solubility and reduce aggregation.
Valine-Citrulline (vc) Peptide (Cleavable)2-8Moderate-High (Variable, ~70-90%)High Potency (e.g., sub-nM)Cleaved by lysosomal proteases (e.g., Cathepsin B), enables bystander effect.[1]
SMCC (Non-cleavable) Thioether2-4Very High (>95%)Moderate Potency (e.g., low nM)Relies on antibody degradation for payload release, generally lower off-target toxicity.[2]
Hydrazone (pH-sensitive) Hydrazone (Cleavable)2-8Lower (pH-dependent)High Potency (e.g., sub-nM)Cleaved in the acidic environment of endosomes/lysosomes.
Disulfide Disulfide (Cleavable)2-8Moderate (Redox-potential dependent)High Potency (e.g., sub-nM)Cleaved in the reducing intracellular environment.

Note: The data for this compound is inferred based on the properties of short PEG linkers and thioether conjugation. Actual values may vary depending on the specific antibody, payload, and conjugation conditions.

Table 2: Pharmacokinetic and In Vivo Efficacy Profile of ADCs with Different Linker Types
Linker TypeCirculation Half-life (t1/2)Tumor AccumulationIn Vivo EfficacyBystander Effect
This compound (Inferred) Potentially extended due to PEG hydrophilicityMay be enhancedPayload and target-dependentLow (as a non-cleavable linker)
Valine-Citrulline (vc) ModerateGoodHigh anti-tumor activity in preclinical modelsYes (membrane-permeable payloads)
SMCC (Non-cleavable) Generally longer than cleavable linkersGoodSignificant anti-tumor activityNo/Low
Hydrazone (pH-sensitive) Shorter due to potential instabilityVariableEffective, but can have off-target toxicityYes
Disulfide Variable, can be shorterGoodPotent anti-tumor activityYes

The this compound Linker: A Hydrophilic, Non-Cleavable Option

This compound is a short, hydrophilic, and bifunctional linker. The terminal bromide groups are good leaving groups for nucleophilic substitution, making them suitable for conjugation to thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. This results in a stable, non-cleavable thioether bond.

The inclusion of a short PEG spacer is intended to confer several advantages:

  • Enhanced Hydrophilicity: Many cytotoxic payloads are hydrophobic. The PEG component increases the overall hydrophilicity of the ADC, which can mitigate aggregation—a common challenge in ADC manufacturing—and improve solubility.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially leading to a longer circulation half-life and reduced clearance.[2][3]

  • Defined Spacer Length: As a monodisperse linker, this compound provides a consistent spacing between the antibody and the drug, which can be important for optimizing target binding and minimizing steric hindrance.

As a non-cleavable linker, ADCs synthesized with this compound would rely on the degradation of the antibody in the lysosome to release the payload, which would be attached to the linker and a cysteine residue. This mechanism generally leads to higher plasma stability and lower off-target toxicity compared to some cleavable linkers. However, it typically precludes a bystander killing effect, as the released payload-linker-amino acid complex is often less membrane-permeable.

Experimental Protocols

Accurate characterization of ADCs is crucial for understanding their performance. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Chromatographic Separation: Inject the prepared ADC sample. Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ Peak Area_i[4]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS)

Procedure:

  • ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[5]

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[5]

  • Sample Preparation: The ADC is captured from the plasma, for example, using an anti-human IgG antibody conjugated to magnetic beads.

  • Analysis: The amount of payload still conjugated to the antibody is quantified by LC-MS to determine the percentage of intact ADC remaining over time.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To measure the dose-dependent cytotoxic effect of an ADC on antigen-positive and antigen-negative cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.

  • Cell Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[6]

  • Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using non-linear regression analysis.[6]

Protocol 4: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Procedure:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is often tumor growth inhibition or tumor regression.

  • Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.[6]

Visualizing ADC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical & Functional Characterization Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation LinkerPayload Linker-Payload (e.g., this compound + Drug) LinkerPayload->Conjugation Purification Purification Conjugation->Purification ADC Purified ADC Purification->ADC DAR_Analysis DAR Analysis (HIC-HPLC, LC-MS) ADC->DAR_Analysis Stability_Assay Stability Assay (Plasma, Lysosomal) ADC->Stability_Assay InVitro_Assay In Vitro Cytotoxicity ADC->InVitro_Assay InVivo_Study In Vivo Efficacy (Xenograft Model) InVitro_Assay->InVivo_Study Proceed if potent

Caption: A typical workflow for the synthesis and characterization of an ADC.

Conclusion

The selection of a linker is a critical decision in the design of an ADC. While established linkers like Valine-Citrulline and SMCC offer well-characterized performance, novel linkers are continuously being explored to optimize the therapeutic window. This compound represents a hydrophilic, non-cleavable linker that, based on data from other short PEG linkers, has the potential to improve the solubility, stability, and pharmacokinetic profile of an ADC. However, its non-cleavable nature likely results in a lower bystander effect compared to cleavable linkers. The ultimate suitability of a this compound linker will depend on the specific antibody, payload, and the desired mechanism of action for a given therapeutic application. Rigorous experimental evaluation, as outlined in the provided protocols, is essential to determine its performance in any new ADC construct.

References

The Superior Stability of Thioether Bonds from Bromo-PEG2-bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is paramount. It dictates the efficacy, safety, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of the stability of thioether bonds derived from Bromo-PEG2-bromide and its alternatives, supported by experimental data and detailed protocols.

The formation of a thioether bond via the reaction of a bromo-functionalized linker with a thiol group, typically from a cysteine residue, results in a robust and stable covalent linkage. This stability is a significant advantage over other common bioconjugation chemistries, particularly those involving maleimides.

Executive Summary

Thioether bonds formed from the reaction of a bromo-PEG linker, such as this compound, with a thiol are highly stable and considered irreversible under physiological conditions. This is in stark contrast to the thiosuccinimide ether linkage formed from maleimide-based linkers, which are susceptible to a retro-Michael reaction. This reversal can lead to premature cleavage of the conjugated payload and exchange with other thiol-containing molecules in vivo, such as albumin, potentially causing off-target toxicity and reduced therapeutic efficacy. The enhanced stability of the thioether bond from bromo-PEG linkers translates to minimal premature drug release and a more predictable pharmacokinetic profile.

Comparative Stability of Thiol-Derived Linkages

The choice of linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key stability parameters for thioether bonds derived from bromo-PEG linkers compared to common alternatives.

Table 1: Comparative Stability of Thiol-Derived Linkages in Human Plasma

Linkage TypeStability in Human PlasmaKey Considerations
Thioether (from Bromo-PEG) High (Generally stable) [1]Forms a stable carbon-sulfur bond that is not readily reversible under physiological conditions.[1] Less susceptible to exchange reactions with endogenous thiols compared to maleimides.[1]
Thiosuccinimide ether (from Maleimide-PEG)Variable (Prone to retro-Michael reaction)[1]Can undergo a retro-Michael reaction, leading to deconjugation and premature payload release.[1] Susceptible to exchange reactions with abundant thiols in plasma.[1] Stability can be improved by hydrolysis of the succinimide (B58015) ring.[1]
Thioether (from Mono-sulfone-PEG)HighForms a stable thioether bond with reduced susceptibility to retro-Michael reaction compared to maleimides.[2]

Table 2: Comparative Stability of Thioether Conjugates in the Presence of Glutathione (B108866)

Linker TypeProtein ConjugateIncubation Conditions% Intact Conjugate Remaining
Bromoacetamide-based Not specified5 mM Glutathione, 37°C, 24 hours> 95%
Maleimide-PEGHuman Hemoglobin1 mM Glutathione, 37°C, 7 days< 70%[2][3]
Mono-Sulfone-PEGHuman Hemoglobin1 mM Glutathione, 37°C, 7 days> 90%[2][3]

Reaction Mechanisms and Experimental Workflows

The stability of the final conjugate is a direct consequence of the underlying reaction chemistry. The following diagrams illustrate the formation of the highly stable thioether bond from this compound and a typical workflow for evaluating its stability.

G cluster_reactants Reactants cluster_product Product Protein1-SH Protein₁-SH (Thiol) Crosslinked_Product Protein₁-S-(CH₂CH₂O)₂-S-Protein₂ (Stable Thioether Crosslink) Protein1-SH->Crosslinked_Product Nucleophilic Attack Bromo-PEG-Bromo Br-(CH₂CH₂O)₂-Br (this compound) Bromo-PEG-Bromo->Crosslinked_Product Protein2-SH Protein₂-SH (Thiol) Protein2-SH->Crosslinked_Product Nucleophilic Attack

Figure 1. Reaction mechanism of this compound with protein thiol groups.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Synthesize & Purify Bioconjugate B Incubate in Human Plasma at 37°C A->B C Collect Aliquots at Various Time Points B->C D Precipitate Proteins C->D E Analyze Supernatant by LC-MS D->E F Quantify Intact Conjugate and Released Payload E->F

Figure 2. General workflow for an in vitro plasma stability assay.

Experimental Protocols

To empirically determine the stability of a thioether bond from this compound, the following experimental protocols can be employed.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in a complex biological matrix.

Objective: To quantify the stability of the thioether-crosslinked conjugate in human plasma over time.

Materials:

  • Purified bioconjugate

  • Human plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724) (ACN) for protein precipitation

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified bioconjugate in PBS.

  • Incubation: Spike the bioconjugate into human plasma to a final concentration of, for example, 100 µg/mL. Incubate the sample at 37°C.

  • Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Processing: Immediately after collection, stop the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released fragments.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.

Protocol 2: Thiol Exchange Stability Assay

This protocol assesses the susceptibility of the thioether bond to cleavage by competing thiols.

Objective: To determine the stability of the thioether linkage in the presence of a high concentration of a competing thiol, such as glutathione (GSH).

Materials:

  • Purified bioconjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified bioconjugate and a separate stock solution of GSH in PBS.

  • Incubation: Mix the bioconjugate with a significant molar excess of GSH (e.g., 5 mM) in PBS. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC-MS to identify and quantify the intact conjugate, any released payload, and potential thiol-exchanged products (e.g., GSH-payload adducts).

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate to determine the stability of the thioether linkage.

Conclusion

The thioether bond formed from the reaction of this compound with thiols offers superior stability compared to linkages derived from maleimide-based reagents. This is due to its resistance to the retro-Michael reaction, which can lead to premature deconjugation in a biological environment. For applications requiring high stability and a long in vivo half-life, such as the development of ADCs and other therapeutic bioconjugates, the robust and irreversible nature of the thioether bond makes this compound an excellent choice for a crosslinking agent. The experimental protocols provided herein offer a framework for the empirical validation of this stability in your specific application.

References

Comparative Guide: The Critical Role of Linker Composition in PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Bromodomain and Extra-Terminal (BET) Protein Degraders

This guide provides a comparative analysis of how linker chemistry influences the selectivity of Proteolysis Targeting Chimeras (PROTACs). While the user specified "Bromo-PEG2-bromide," it is important to clarify that this is a chemical building block used for synthesizing linkers, not the final linker structure within a PROTAC.[1][2] This case study will, therefore, focus on the impact of the final polyethylene (B3416737) glycol (PEG) and alkyl-based linker structures on the selective degradation of the BRD4 protein over its closely related family members, BRD2 and BRD3.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[5] It is now widely recognized that the linker is not merely a spacer but plays a critical role in the potency and, crucially, the selectivity of the degrader.[3][4][6][7] Linker length, composition, and attachment points dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts degradation efficiency and the ability to distinguish between similar protein isoforms.[5][7]

Case Study: Achieving BRD4 Selectivity Through Linker Optimization

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are important epigenetic regulators and are highly sought-after targets in oncology.[8] Many small molecule inhibitors, like JQ1, are pan-selective, meaning they inhibit all BET family members.[4] This lack of selectivity can lead to off-target effects and toxicity. PROTAC technology offers a powerful strategy to overcome this by designing degraders that can selectively eliminate one family member over others.[6]

A compelling example is the comparison between the BRD4-selective PROTAC MZ1 and the pan-selective BET degrader ARV-825 . Both utilize the same pan-selective BET inhibitor (a JQ1 derivative) as the target-binding ligand. However, their distinct linker architectures and E3 ligase ligands result in dramatically different selectivity profiles.[4]

  • MZ1 employs a VHL (von Hippel-Lindau) E3 ligase ligand connected by a PEG/alkyl linker. This specific conformation induces favorable protein-protein interactions within the ternary complex between VHL and BRD4, but not as effectively with BRD2 or BRD3. This results in the preferential degradation of BRD4.[4]

  • ARV-825 , in contrast, uses a Cereblon (CRBN) E3 ligase ligand with a different linker structure, leading to potent degradation of BRD2, BRD3, and BRD4.[4]

This case demonstrates that even when starting with a non-selective binder, linker optimization can generate a highly selective PROTAC.[4][6]

Data Presentation: Quantitative Comparison of BET Degraders

The selectivity of MZ1 compared to other BET degraders is quantified by measuring the half-maximal degradation concentration (DC50) for each BET protein in a specific cell line (e.g., HeLa cells). A lower DC50 value indicates a more potent degradation.

PROTACTarget BinderE3 Ligase LigandLinker TypeDC50 for BRD2 (nM)DC50 for BRD3 (nM)DC50 for BRD4 (nM)Selectivity Profile
MZ1 JQ1 derivativeVHLPEG/Alkyl>1000~250~15 BRD4 Selective
ARV-825 JQ1 derivativePomalidomide (CRBN)PEG/Alkyl<1<1<1 Pan-Selective
dBET1 JQ1Thalidomide (CRBN)PEG/Alkyl~5~3~4 Pan-Selective

Data are representative values compiled from literature to illustrate comparative performance. Actual values may vary based on specific experimental conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of PROTACs.[9]

Cellular Protein Degradation Assay (Western Blot)

This is the foundational assay to quantify the reduction in target protein levels after PROTAC treatment.[9]

  • Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: After treatment, the cell culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is scraped, collected, and centrifuged to pellet cell debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA (bicinchoninic acid) assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). The following day, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The target protein signal is normalized to the loading control. The percentage of protein remaining is plotted against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.[8]

Global Proteomics for Selectivity Profiling (Mass Spectrometry)

This unbiased method provides a comprehensive view of PROTAC selectivity across the entire proteome.[10]

  • Cell Culture and Treatment: Cells are treated with the PROTAC at a fixed concentration (e.g., 5x DC50 for the intended target) and a vehicle control for 24 hours.

  • Lysis and Protein Digestion: Cells are lysed, and the protein concentration is determined. Proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT): Peptides from different treatment groups (e.g., Vehicle vs. PROTAC) are labeled with tandem mass tags (TMT), allowing for multiplexed analysis. The labeled samples are then mixed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The mixed peptide sample is analyzed by LC-MS/MS. The mass spectrometer identifies the peptides and quantifies the relative abundance of each protein across the different conditions based on the TMT reporter ions.

  • Data Analysis: The data is processed to identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the vehicle control. This reveals both the intended target and any potential off-target proteins that are degraded.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase (e.g., VHL) PROTAC->E3 E3->POI Ub Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Selectivity Analysis

Workflow cluster_wetlab Wet Lab cluster_analysis Data Analysis arrow arrow A 1. Cell Culture & Treatment with PROTAC B 2. Cell Lysis & Protein Extraction A->B C 3. Western Blot or Mass Spec Prep B->C D 4. Image & Data Acquisition C->D E 5. Quantification & Statistical Analysis D->E F 6. Determine DC50 & Selectivity Profile E->F

Caption: Workflow for determining PROTAC potency and selectivity.

Linker Impact on Selectivity

Logic cluster_outcome Outcome Start Start with Pan-Selective Binder (e.g., JQ1) Linker Linker Design & Optimization Start->Linker Opt Optimal Linker (Length, Composition) Linker->Opt Favorable Ternary Complex Geometry Sub Suboptimal Linker Linker->Sub Unfavorable or Non-specific Geometry Selectivity Selective Degradation (e.g., BRD4 only) Opt->Selectivity NonSelectivity Pan-Degradation (BRD2, BRD3, BRD4) Sub->NonSelectivity

References

A Comparative Guide to the Mass Spectrometry Analysis of Bromo-PEG2-bromide and Alkyne-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric analysis of two common polyethylene (B3416737) glycol (PEG) linkers: Bromo-PEG2-bromide and alkyne-PEG conjugates. Understanding the mass spectrometric behavior of these reagents is crucial for the successful characterization of bioconjugates, ensuring their identity, purity, and stability. This document outlines expected analytical data, detailed experimental protocols, and visual representations of experimental workflows and fragmentation pathways to aid in the design and interpretation of mass spectrometry experiments.

Introduction to this compound and Alkyne-PEG Conjugates

This compound is a homobifunctional linker featuring two reactive bromide groups. These groups can react with nucleophiles such as thiols and amines, making this linker suitable for crosslinking or surface modification. The presence of two bromine atoms results in a characteristic isotopic signature in mass spectrometry.

Alkyne-PEG conjugates are versatile tools in bioconjugation, primarily utilized in "click chemistry" reactions. The terminal alkyne group reacts efficiently and specifically with azide-functionalized molecules to form a stable triazole linkage. This high specificity and reaction yield make alkyne-PEGs popular for creating well-defined bioconjugates.

Mass Spectrometric Characterization: A Head-to-Head Comparison

The choice of analytical technique and the resulting data can vary significantly between these two classes of PEG linkers due to their different chemical properties. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for analyzing these types of molecules, often coupled with time-of-flight (TOF) or Orbitrap mass analyzers for high resolution and mass accuracy.

Expected Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and a representative alkyne-PEG conjugate, Alkyne-PEG2-OH.

FeatureThis compoundAlkyne-PEG2-OH
Molecular Formula C6H12Br2O2C7H12O3
Molecular Weight 275.97 g/mol [1][2]144.17 g/mol
Expected [M+H]+ 276.92 (with 79Br, 81Br isotopes)145.08
Expected [M+Na]+ 298.90 (with 79Br, 81Br isotopes)167.06
Isotopic Pattern Characteristic M, M+2, M+4 peaks in a 1:2:1 ratio due to two bromine atoms.Dominated by the natural abundance of 13C.
Typical Fragmentation Neutral loss of HBr, cleavage of C-Br bonds, and fragmentation of the PEG backbone (loss of 44 Da units).Primarily fragmentation of the PEG backbone (loss of 44 Da units).[3]
Ionization Efficiency and Sensitivity

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful mass spectrometric analysis of PEG conjugates. Below are representative protocols for the analysis of this compound and alkyne-PEG conjugates by liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation
  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the PEG linker or conjugate in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Working Solution : Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

  • Quality Control : Prepare a blank sample (solvent only) to ensure the cleanliness of the system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating these relatively polar molecules.

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point for elution.

  • Flow Rate : 0.2-0.4 mL/min

  • Column Temperature : 30-40 °C

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically used for PEG compounds.

  • MS Analysis :

    • Full Scan (MS1) : Acquire full scan mass spectra to detect the molecular ions ([M+H]+, [M+Na]+, etc.). For this compound, it is critical to observe the characteristic isotopic pattern.

    • Tandem MS (MS/MS) : Select the precursor ions of interest for collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation. Varying collision energies (e.g., 10, 20, and 40 eV) can provide a comprehensive fragmentation spectrum.

Visualization of Experimental Workflows and Fragmentation

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and expected molecular fragmentation.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 10-100 µg/mL Working Solution stock->working qc 3. Prepare Blank Sample working->qc lc 4. Inject into LC System (C18 column) qc->lc esi 5. Electrospray Ionization (ESI+) lc->esi ms1 6. Full Scan MS1 Analysis esi->ms1 ms2 7. Tandem MS (MS/MS) Analysis ms1->ms2 mol_ion 8. Identify Molecular Ion & Isotopic Pattern ms2->mol_ion frag 9. Analyze Fragmentation Pattern mol_ion->frag confirm 10. Confirm Structure & Purity frag->confirm

Caption: General experimental workflow for LC-MS/MS analysis of PEG conjugates.
Predicted Fragmentation Pathways

The fragmentation of PEG chains typically proceeds via cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol backbone, resulting in a series of fragment ions separated by 44 Da.[3] The terminal functional groups can influence the fragmentation pathways.

For This compound , the presence of two bromine atoms provides a distinctive isotopic signature for bromine-containing fragments. Cleavage of the C-Br bond is a likely fragmentation pathway.

parent This compound [M+H]+ frag1 Loss of HBr [M+H-HBr]+ parent->frag1 frag2 Cleavage of C-Br bond [M+H-Br]+ parent->frag2 frag3 PEG backbone fragmentation (Loss of C2H4O) parent->frag3

Caption: Predicted fragmentation pathways for this compound.

For alkyne-PEG conjugates , fragmentation is expected to be dominated by the characteristic PEG backbone cleavage.

parent Alkyne-PEG Conjugate [M+H]+ frag1 PEG backbone fragmentation (Loss of n*C2H4O) parent->frag1

Caption: Predicted fragmentation pathway for an alkyne-PEG conjugate.

Conclusion

The mass spectrometric analysis of this compound and alkyne-PEG conjugates provides distinct data that can be used for their unambiguous identification and characterization. The key distinguishing feature for this compound is its characteristic isotopic pattern arising from the two bromine atoms. For alkyne-PEG conjugates, the fragmentation is typically dominated by the cleavage of the PEG backbone. The choice of a suitable ionization method and careful optimization of LC-MS/MS parameters are critical for obtaining high-quality data for both types of molecules. This guide provides a foundational understanding to assist researchers in developing and interpreting their mass spectrometry-based analyses of these important bioconjugation reagents.

References

Stability of Bromo-PEG-Linked Drugs In-Vitro and In-Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that significantly impacts the pharmacokinetic profile, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker technologies, those utilizing a bromo-polyethylene glycol (PEG) structure, which form highly stable thioether bonds, are a robust option. This guide provides an objective comparison of the in-vitro and in-vivo stability of bromo-PEG-linked drugs against other common alternatives, supported by experimental data and detailed methodologies.

The primary function of a linker in drug development is to connect a targeting moiety to a payload, influencing the conjugate's stability, solubility, and overall performance. The ideal linker should be stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and a reduced therapeutic window. Bromo-PEG linkers, particularly those incorporating a bromoacetamide group, react with thiol groups on biomolecules to form a stable carbon-sulfur bond, minimizing premature drug release and enhancing drug exposure at the target site.[1][2]

Comparative Stability of Linker Chemistries

The stability of a linker is fundamentally determined by the chemical nature of the covalent bond it forms with the drug or targeting molecule. The following tables summarize the stability characteristics of various linker chemistries, with a focus on comparing the performance of the thioether bond formed by bromoacetamide chemistry against other common linker types.

In-Vitro Stability Comparison

In-vitro assays, particularly plasma stability assays, are crucial for the initial screening and characterization of linker stability.[3] They provide a valuable prediction of a linker's behavior in the circulatory system.

Linker ChemistryBond TypeIn-Vitro StabilityKey Considerations
Bromoacetamide (Bromo-PEG) ThioetherHighForms a stable, irreversible carbon-sulfur bond. It is less susceptible to thiol exchange reactions with endogenous thiols like albumin and glutathione (B108866).[2]
Maleimide (Conventional)Thiosuccinimide EtherVariableProne to retro-Michael reaction, leading to deconjugation and exchange with other thiols. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[2]
Maleimide (Stabilized)Thioether (after rearrangement)HighEngineered to rapidly convert the initial thiosuccinimide bond into a more stable, hydrolyzed form.[2]
HydrazoneHydrazoneModeratepH-sensitive; designed to be stable at physiological pH (~7.4) but cleaves in acidic environments like endosomes and lysosomes. Some instability in circulation can occur.[4][5]
DisulfideDisulfideLow to ModerateDesigned to be cleaved in the reducing environment of the cell cytoplasm (high glutathione concentration). Can be unstable in plasma.[5]
Peptide (e.g., Val-Cit)AmideHigh in human plasmaCleaved by specific enzymes (e.g., Cathepsin B) that are often overexpressed in tumor cells. Can show instability in mouse plasma due to carboxylesterase activity.[5][6]
In-Vivo Stability and Performance Comparison

In-vivo studies are essential to understand the overall pharmacokinetic behavior of a bioconjugate, which is significantly influenced by linker stability. A more stable linker generally leads to a longer circulation half-life and better tumor accumulation of the payload.[3]

Performance MetricBromo-PEG (Bromoacetamide) LinkerMaleimide-PEG LinkerKey Findings & Implications
In-Vivo Stability No measurable systemic drug release over 2 weeks in mice.[1]Susceptible to retro-Michael reaction, leading to premature drug release.[1]The irreversible thioether bond of bromoacetamide linkers offers superior plasma stability, minimizing off-target toxicity.[1]
Intratumoral Drug Exposure 25% higher intratumoral drug exposure over a 7-day period.[1]Lower intratumoral drug concentration due to premature deconjugation.[1]Enhanced stability of the Bromo-PEG linker leads to more efficient delivery of the payload to the tumor.[1]
ADC Homogeneity Affords a more homogenous ADC product.[1]Can result in heterogeneous mixtures of ADC species.[1]Increased homogeneity with Bromo-PEG linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating and comparing linker stability.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of a linker in plasma by measuring the degradation of the conjugate and the release of the payload over time.[6]

Materials:

  • PEG-conjugated molecule of interest

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS).[6]

  • Incubation: Incubate the conjugate at a final concentration of 100 µg/mL in fresh plasma at 37°C. Include a control sample of the conjugate in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[7]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.[7]

  • Sample Preparation: Thaw the plasma aliquots on ice. Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard. Vortex the samples and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the precipitated proteins.[7]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. The concentration of the intact conjugate can be measured using methods like ELISA.[4]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the conjugate in plasma.[4]

In-Vivo Stability and Pharmacokinetics Assessment

Objective: To evaluate the in-vivo stability and pharmacokinetic profile of the bioconjugate.[8]

Procedure:

  • Animal Model: Administer the bioconjugate to a suitable animal model (e.g., mice) via intravenous injection.[9]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.[9]

  • Sample Processing: Process the blood samples to obtain plasma.

  • Analysis:

    • Total Antibody/Conjugate: Quantify the concentration of the total antibody (regardless of drug load) and the intact conjugate using an enzyme-linked immunosorbent assay (ELISA).

    • Free Payload: Quantify the concentration of the released drug in the plasma using LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) for the total antibody, intact conjugate, and free payload.

Visualizing Experimental Workflows

Diagrams are essential for understanding the complex relationships in bioconjugate design and stability assessment.

cluster_invitro In-Vitro Stability Assessment conjugate Bioconjugate plasma Incubation in Plasma (37°C) conjugate->plasma time_points Aliquots at Time Points plasma->time_points precipitation Protein Precipitation time_points->precipitation analysis LC-MS/MS & ELISA precipitation->analysis half_life Determine Half-life analysis->half_life

Caption: Workflow for In-Vitro Plasma Stability Assay.

cluster_invivo In-Vivo Stability Assessment admin IV Administration to Animal Model sampling Blood Sampling at Time Points admin->sampling processing Plasma Processing sampling->processing analysis ELISA (Total & Intact Conjugate) LC-MS/MS (Free Payload) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for In-Vivo Pharmacokinetic Study.

Conclusion

The selection of a linker is a critical, multi-parameter optimization process in the development of bioconjugates. The thioether bond formed by bromoacetamide-based linkers, such as Bromo-PEG linkers, offers superior in-vivo stability compared to conventional linker chemistries like those based on maleimides.[2] This enhanced stability minimizes premature drug release, leading to a better safety profile and potentially greater therapeutic efficacy.[2] The inclusion of a PEG spacer further improves the overall stability and pharmacokinetic properties of the bioconjugate.[5] The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of next-generation targeted therapeutics.

References

A Comparative Analysis of Homobifunctional PEG Linkers for Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Homobifunctional PEG Linker for Bioconjugation

The strategic selection of a crosslinking agent is a critical step in various applications, from studying protein-protein interactions and creating antibody-drug conjugates (ADCs) to developing hydrogels for tissue engineering. Homobifunctional Polyethylene Glycol (PEG) linkers, characterized by identical reactive groups at both ends of a hydrophilic PEG spacer, are valuable tools for covalently linking biomolecules.[1] The PEG spacer enhances water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate.[1]

This guide provides a comprehensive comparison of the most common classes of homobifunctional PEG linkers, focusing on their reaction chemistries, performance characteristics, and applications. The information is supported by experimental data and detailed protocols to facilitate informed decision-making in your research and development endeavors.

Comparative Analysis of Reactive Chemistries

The performance of a homobifunctional PEG linker is primarily defined by its reactive end groups. The most common chemistries target primary amines (N-Hydroxysuccinimide esters), sulfhydryls (maleimides), or azide (B81097) groups (dibenzocyclooctyne). Each chemistry has distinct advantages and disadvantages in terms of specificity, reaction conditions, and the stability of the resulting linkage.

Data Presentation: Performance Characteristics of Homobifunctional PEG Linkers
FeatureNHS-Ester-PEG-NHS EsterMaleimide-PEG-MaleimideDBCO-PEG-DBCO
Target Functional Group Primary amines (-NH₂) on lysines and N-terminusSulfhydryls (-SH) on cysteinesAzides (-N₃)
Reaction Chemistry AcylationMichael AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Resulting Linkage Stable Amide BondStable Thioether BondHighly Stable Triazole Ring
Optimal Reaction pH 7.2 - 8.56.5 - 7.54.0 - 10.0 (Broad Range)
Reaction Specificity High for primary amines.High for thiols within the optimal pH range. At pH > 7.5, reactivity with amines can occur.Extremely high (Bioorthogonal), minimal off-target reactions.
Linkage Stability Highly stable under physiological conditions.Generally stable, but can be susceptible to retro-Michael reaction in the presence of excess thiols.Exceptionally stable to hydrolysis and enzymatic cleavage.[1]
Key Advantage Targets abundant and accessible lysine (B10760008) residues.Allows for site-specific conjugation to less abundant cysteine residues.Bioorthogonal reaction allows for crosslinking in complex biological media with minimal side reactions.[2]
Key Disadvantage Can lead to a heterogeneous product due to multiple lysine residues. The NHS ester is prone to hydrolysis in aqueous solutions.Requires the presence of free thiols, which may necessitate the reduction of disulfide bonds.Requires the introduction of azide groups into the target molecules.

Influence of PEG Spacer Length

The length of the PEG spacer arm plays a crucial role in the overall performance of the crosslinker. It influences the solubility of the conjugate, the efficiency of the crosslinking reaction by overcoming steric hindrance, and the biological properties of the final product.

Data Presentation: Effect of Spacer Length on Bioconjugate Properties
PropertyShorter PEG Spacer (e.g., PEG4)Longer PEG Spacer (e.g., PEG24)
Solubility Enhancement ModerateHigh
Steric Hindrance May be insufficient to overcome steric hindrance in bulky protein complexes.More effective at overcoming steric hindrance, potentially leading to higher crosslinking efficiency.
Flexibility Less flexible.More flexible, allowing for better orientation of the molecules to be crosslinked.
Immunogenicity Generally low.May be slightly higher than shorter PEGs, but still considered low.
Hydrophobicity Less effective at masking the hydrophobicity of a conjugated payload.More effective at shielding hydrophobic molecules, reducing aggregation.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful crosslinking. The following are generalized protocols for the three main types of homobifunctional PEG linkers. Optimization may be required for specific applications.

Protocol 1: Protein Crosslinking using NHS-PEG-NHS Ester

This protocol describes a general procedure for crosslinking a protein with available primary amines using a homobifunctional NHS-ester PEG linker.[4]

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Equilibrate the vial of NHS-PEGn-NHS Ester to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS esters.

  • Purification: Remove excess crosslinker and quenching buffer using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Protocol 2: Protein Crosslinking using Maleimide-PEG-Maleimide

This protocol outlines the crosslinking of proteins via their sulfhydryl groups using a homobifunctional maleimide-PEG linker.

Materials:

  • Protein solution containing free sulfhydryls (0.1 mM in a suitable buffer like PBS, pH 6.5-7.5)

  • Maleimide-PEGn-Maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Preparation (if necessary): If the target cysteine residues are in disulfide bonds, reduce the protein by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEGn-Maleimide in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 2- to 3-fold molar excess of the crosslinker stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide (B117702) groups, add a quenching solution to a final concentration of 1 mM and incubate for 15 minutes.

  • Purification: Purify the crosslinked product using a desalting column to remove excess reagents.

  • Analysis: Analyze the results using SDS-PAGE, SEC, or mass spectrometry.

Protocol 3: Crosslinking of Azide-Modified Molecules using DBCO-PEG-DBCO

This protocol describes the crosslinking of two azide-containing molecules using a homobifunctional DBCO linker via copper-free click chemistry.[2]

Materials:

  • Azide-modified molecules in a suitable reaction buffer (e.g., PBS, pH 7.4)

  • DBCO-PEGn-DBCO

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEGn-DBCO in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the DBCO-PEGn-DBCO stock solution to the mixture of azide-modified molecules. A 1.5- to 3-fold molar excess of the crosslinker over the total azide concentration is a good starting point.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.

  • Purification: Remove excess crosslinker and unreacted molecules by SEC or dialysis.

  • Analysis: Analyze the crosslinked products by an appropriate method (e.g., chromatography, electrophoresis, mass spectrometry).

Mandatory Visualization

G cluster_nhs NHS-Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_dbco DBCO (Click) Chemistry p1 Protein-NH₂ crosslinked1 Protein-NH-CO-PEG-CO-NH-Protein p1->crosslinked1 linker1 NHS-PEG-NHS linker1->crosslinked1 p2 Protein-NH₂ p2->crosslinked1 p3 Protein-SH crosslinked2 Protein-S-Thioether-PEG-Thioether-S-Protein p3->crosslinked2 linker2 Mal-PEG-Mal linker2->crosslinked2 p4 Protein-SH p4->crosslinked2 p5 Molecule-N₃ crosslinked3 Molecule-Triazole-PEG-Triazole-Molecule p5->crosslinked3 linker3 DBCO-PEG-DBCO linker3->crosslinked3 p6 Molecule-N₃ p6->crosslinked3

Caption: Reaction mechanisms of common homobifunctional PEG linkers.

G start Start: Prepare Biomolecules (e.g., Proteins, Oligonucleotides) prepare_linker Prepare Homobifunctional PEG Linker Stock Solution (e.g., in DMSO) start->prepare_linker crosslinking Crosslinking Reaction: - Add linker to biomolecule solution - Incubate at RT or 4°C start->crosslinking prepare_linker->crosslinking quenching Quench Reaction (e.g., add Tris for NHS esters) crosslinking->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification analysis Analyze Crosslinked Product (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Characterized Crosslinked Product analysis->end

Caption: General experimental workflow for homobifunctional crosslinking.

References

Assessing the Immunogenicity of Proteins Modified with Bromo-PEG2-bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mitigating the immunogenicity of therapeutic proteins is paramount for ensuring drug safety and efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to reduce protein immunogenicity and enhance pharmacokinetic profiles. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance, reduced efficacy, and potential hypersensitivity reactions.

This guide provides a comprehensive comparison of the immunogenicity of proteins modified with Bromo-PEG2-bromide and other PEGylation strategies. It includes supporting experimental data, detailed methodologies for key immunogenicity assays, and an exploration of emerging alternatives to PEGylation.

The Double-Edged Sword of PEGylation

PEGylation creates a hydrophilic shield around a protein, which can mask immunogenic epitopes and increase the molecule's hydrodynamic size, thereby reducing renal clearance and proteolytic degradation. While often successful in diminishing the immunogenicity of the protein itself, the PEG moiety can provoke an immune response. The immunogenic potential of a PEGylated protein is influenced by a variety of factors related to the PEG molecule, the protein, and the conjugation chemistry.

Comparative Analysis of Factors Influencing Immunogenicity

The choice of PEGylation reagent and the resulting linkage to the protein can significantly impact the immunogenicity of the final conjugate. Here, we compare key characteristics of different PEGylation strategies.

Table 1: Comparison of Thiol-Reactive PEGylation Linkers: Bromo-PEG vs. Maleimide-PEG

Performance MetricBromo-PEG (via Bromoacetamide)Maleimide-PEGKey Findings & Implications
Linkage Formed Stable thioether bondThiosuccinimide linkageThe thioether bond formed from bromoacetamide is highly stable.
In Vivo Stability High; resistant to degradation.Susceptible to retro-Michael reaction, leading to premature drug release and potential "de-PEGylation".The superior stability of the bromo-PEG linkage minimizes premature dissociation of PEG, potentially reducing the exposure of the PEG moiety to the immune system in a non-target context.
ADC Homogeneity Can produce more homogenous conjugates.Can result in heterogeneous mixtures.Homogeneity in PEGylation can lead to more consistent and predictable immunological profiles.

Table 2: General Comparison of PEGylation Chemistries

PEGylation ChemistryTarget Residue(s)Bond StabilityKey Considerations
Bromo-PEG Thiols (Cysteine)Very High (Thioether)Forms a highly stable bond, potentially reducing immunogenicity associated with linker instability.
Maleimide-PEG Thiols (Cysteine)ModerateProne to thiol exchange in vivo, which can lead to heterogeneity and potential off-target effects.
NHS-Ester-PEG Amines (Lysine, N-terminus)High (Amide)Can lead to heterogeneous products due to multiple lysine (B10760008) residues on a protein's surface. The resulting amide bond is very stable.
Click Chemistry (e.g., Azide-Alkyne) Bioorthogonal groupsVery High (Triazole)Offers high specificity and efficiency, resulting in well-defined conjugates. The triazole linkage is highly stable.

A study by Poppenborg et al. demonstrated that both amide and succinyl linkages between PEG and asparaginase (B612624) could induce similar levels of anti-PEG antibody production, suggesting that in some contexts, the specific nature of the covalent bond may have a less pronounced effect on immunogenicity than other factors.[1]

Signaling Pathways in Anti-PEG Antibody Production

The generation of anti-PEG antibodies can occur through two main pathways: the thymus-dependent (T-dependent) and thymus-independent (T-independent) pathways.

T_Dependent_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell APC APC MHCII MHC-II APC->MHCII Peptide Presentation TCR TCR MHCII->TCR Recognition THelper T Helper Cell BCell B Cell THelper->BCell Co-stimulation TCR->THelper Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation BCR BCR BCR->BCell Internalization Antibodies Anti-PEG Antibodies (IgG) PlasmaCell->Antibodies Production PEG_Protein PEGylated Protein PEG_Protein->APC Uptake & Processing PEG_Protein->BCR Binding

T-dependent activation leading to anti-PEG IgG production.

T_Independent_Pathway cluster_BCell B Cell BCell B Cell PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation BCR BCR BCR->BCell Activation Antibodies Anti-PEG Antibodies (IgM) PlasmaCell->Antibodies Production PEG_Carrier Multivalent PEG Carrier PEG_Carrier->BCR Cross-linking

T-independent activation leading to anti-PEG IgM production.

Experimental Protocols for Immunogenicity Assessment

A multi-faceted approach is required to thoroughly assess the immunogenicity of a PEGylated protein, typically involving a combination of in vitro and in vivo methods.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

ELISA is a widely used method for the detection and quantification of anti-PEG antibodies.

ELISA_Workflow Start Start Step1 Coat plate with PEG-conjugate Start->Step1 Step2 Block non-specific binding sites Step1->Step2 Step3 Add diluted serum/ plasma samples Step2->Step3 Step4 Incubate and wash Step3->Step4 Step5 Add enzyme-conjugated secondary antibody Step4->Step5 Step6 Incubate and wash Step5->Step6 Step7 Add substrate and develop color Step6->Step7 Step8 Measure absorbance Step7->Step8 End End Step8->End

Workflow for anti-PEG antibody detection by ELISA.

Detailed Protocol:

  • Coating: Dilute a PEG-protein conjugate (e.g., PEG-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well high-binding ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL per well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate as in step 2. Add 100 µL of diluted serum or plasma samples to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Development: Wash the plate as in step 2. Add 100 µL of a suitable substrate (e.g., TMB) to each well. Allow the color to develop in the dark.

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the binding kinetics of anti-PEG antibodies.

SPR_Workflow Start Start Step1 Immobilize PEG-ligand on sensor chip Start->Step1 Step2 Inject sample containing anti-PEG antibodies Step1->Step2 Step3 Monitor association phase (ka) Step2->Step3 Step4 Inject running buffer Step3->Step4 Step5 Monitor dissociation phase (kd) Step4->Step5 Step6 Regenerate sensor chip surface Step5->Step6 End End Step6->End

Workflow for SPR-based analysis of anti-PEG antibodies.

Detailed Protocol:

  • Sensor Chip Preparation: Covalently immobilize a PEG derivative (e.g., mPEG-thiol) onto a suitable sensor chip (e.g., CM5).

  • Analyte Injection: Inject diluted serum or plasma samples over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the binding of anti-PEG antibodies to the immobilized PEG in real-time.

  • Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the antibody-PEG complex.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove bound antibodies and prepare the chip for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Immunogenicity Studies

Animal studies are crucial for evaluating the immunogenicity of PEGylated proteins in a biological system.

General Study Design:

  • Animal Model: Select an appropriate animal model, typically rodents (e.g., BALB/c mice) or non-human primates.

  • Grouping and Dosing: Divide animals into groups, including a vehicle control, a group receiving the non-PEGylated protein, and groups receiving the PEGylated protein with different linkers or at various doses.

  • Administration: Administer the test articles via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Sample Collection: Collect blood samples at multiple time points for pharmacokinetic analysis and antibody detection.

  • Antibody Titer Determination: Analyze serum samples for anti-protein and anti-PEG antibodies using validated ELISA or SPR assays.

  • Pharmacokinetic Analysis: Measure the concentration of the therapeutic protein in the blood over time to assess for accelerated clearance.

  • Clinical Observations: Monitor animals for any adverse reactions.

Alternatives to PEGylation

Concerns about PEG immunogenicity have driven the development of alternative hydrophilic polymers.

Table 3: Comparison of PEG and Emerging Alternatives

PolymerKey AdvantagesImmunogenicity Profile
Polyethylene Glycol (PEG) Well-established, extensive clinical data, effective at increasing half-life.Can elicit anti-PEG antibodies, with pre-existing antibodies present in a significant portion of the population.
Polysarcosine (pSar) Biodegradable, non-toxic, and considered non-immunogenic.[2]Studies suggest it is a promising non-immunogenic alternative to PEG.[2]
Poly(2-oxazoline)s (POx) Biocompatible, tunable properties, and considered to have low immunogenicity.Generally shows low immunogenicity, with some studies suggesting it may be a suitable "stealth" polymer alternative.
Zwitterionic Polymers Excellent resistance to protein fouling and low immunogenicity due to their neutral charge.Exhibit very low immunogenicity.

Conclusion

The immunogenicity of PEGylated proteins is a complex issue that requires careful consideration during drug development. While this compound offers the advantage of forming a highly stable thioether bond, which may contribute to a more favorable immunogenicity profile by minimizing premature de-PEGylation, a comprehensive assessment is still necessary. The choice of PEGylation strategy should be based on a thorough evaluation of factors including linker stability, the intrinsic immunogenicity of the protein, and the desired pharmacokinetic profile. A robust immunogenicity assessment, utilizing a combination of in vitro and in vivo methods, is essential to characterize the risk of an anti-PEG antibody response. Furthermore, the exploration of alternative polymers like polysarcosine and poly(2-oxazoline)s offers promising avenues for developing next-generation protein therapeutics with improved safety and efficacy profiles.

References

Navigating the Landscape of Protein PEGylation: A Guide to Alternatives for Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene (B3416737) glycol (PEG) to proteins—a process known as PEGylation—is a cornerstone for improving the therapeutic value of biologics. This modification can enhance protein stability, extend circulatory half-life, and reduce immunogenicity.[1][2][3][4][5][6] While Bromo-PEG2-bromide is a tool for PEGylation, the field has advanced to offer a diverse toolkit of chemical and enzymatic strategies, each with distinct advantages.

This guide provides a comprehensive comparison of alternatives to this compound, offering an objective look at various PEGylation chemistries. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting the optimal conjugation strategy for your therapeutic protein.

The Evolving Toolkit of Protein Modification

The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[3][4] The choice of PEGylation chemistry is critical as it dictates the site of attachment, the stability of the linkage, and ultimately, the biological activity of the final conjugate.[4][7] While bromo-PEG reagents react with nucleophiles like the thiol groups of cysteine residues, a range of other functionalized PEGs offer greater specificity, efficiency, and versatility.[8][9]

This guide explores the performance of several key alternatives:

  • NHS-ester PEGs: Targeting primary amines on lysine (B10760008) residues and the N-terminus.

  • Maleimide-PEGs: Highly specific for sulfhydryl groups on cysteine residues.

  • Aldehyde-PEGs: Enabling N-terminal specific PEGylation under controlled pH.

  • Click Chemistry PEGs: Offering bioorthogonal and highly efficient conjugation.

  • Enzymatic PEGylation: Providing unparalleled site-specificity through enzymes like Sortase A and Transglutaminase.[10][11]

Chemical PEGylation Strategies: A Comparative Analysis

Chemical PEGylation remains a widely used approach due to its versatility. The choice of the reactive group on the PEG reagent dictates its target on the protein, influencing the specificity and stability of the resulting conjugate.

Targeting Primary Amines: NHS-ester PEGs

N-hydroxysuccinimidyl (NHS)-ester activated PEGs are a popular choice for modifying proteins by targeting the primary amines of lysine residues and the N-terminus.[12][13][14] This reaction is typically rapid and results in a stable amide bond.[12][14]

Key Features:

  • Target: Primary amines (Lysine, N-terminus)

  • Linkage: Stable amide bond

  • Advantages: High reactivity, well-established protocols.[12]

  • Disadvantages: Can lead to a heterogeneous product mixture due to the abundance of lysine residues on the protein surface, potentially impacting biological activity.[8]

Targeting Thiols: Maleimide-PEGs

For site-specific PEGylation, Maleimide-PEGs are an excellent choice as they selectively react with the sulfhydryl groups of cysteine residues.[13][15][16] Cysteine is a less abundant amino acid, allowing for more controlled and homogenous conjugation.[8] The reaction forms a stable thioether bond.[15][16]

Key Features:

  • Target: Sulfhydryl groups (Cysteine)

  • Linkage: Stable thioether bond

  • Advantages: High site-specificity, stable linkage.[8]

  • Disadvantages: Requires a free cysteine residue, which may necessitate protein engineering. The stability of the thioether bond can sometimes be a concern under certain in vivo conditions.[8]

Targeting the N-terminus: Aldehyde-PEGs

PEG-aldehydes offer a method for achieving N-terminal specific PEGylation through reductive amination.[3] By controlling the reaction pH, the more nucleophilic α-amino group at the N-terminus can be selectively targeted over the ε-amino groups of lysine residues.[3] This strategy produces a more homogenous product while preserving the protein's biological activity.[3]

Key Features:

  • Target: N-terminal α-amino group

  • Linkage: Stable secondary amine bond

  • Advantages: Site-specific, results in a homogenous product.[3]

  • Disadvantages: Requires careful control of reaction conditions (pH).

Bioorthogonal Conjugation: Click Chemistry PEGs

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and mild reaction conditions.[17][18][19] This approach typically involves the reaction of an azide-functionalized PEG with an alkyne-modified protein (or vice versa).[17][18] This bioorthogonal reaction proceeds with high fidelity, leading to a stable triazole linkage.[19]

Key Features:

  • Target: Bioorthogonal handles (e.g., azide, alkyne) introduced into the protein

  • Linkage: Stable triazole ring

  • Advantages: High specificity and efficiency, bioorthogonal, mild reaction conditions.[20]

  • Disadvantages: Requires the introduction of a non-native functional group into the protein.

Performance Comparison of PEGylation Chemistries

FeatureBromo-PEGNHS-ester PEGMaleimide-PEGAldehyde-PEG (N-terminal)Click Chemistry PEG
Target Residue(s) Cysteine (Thiol), other nucleophilesLysine (Amine), N-terminusCysteine (Thiol)N-terminal AmineAzide/Alkyne
Linkage Formed ThioetherAmideThioetherSecondary AmineTriazole
Reaction pH 7.0 - 8.57.0 - 9.0[14]6.5 - 7.5[14]~6.0[21]Physiological pH
Specificity ModerateLow (random)HighHighVery High
Linkage Stability Highly Stable[8]Highly Stable[12]Stable[15]Highly StableHighly Stable
Typical Yield Variable, can be >90%[12]High, often >90%[12]HighHighVery High
Potential Side Reactions Reaction with other nucleophiles at higher pH[12]Hydrolysis of NHS ester in aqueous solutions[12]Reaction with other nucleophiles, potential for retro-Michael reaction[8]Non-specific reaction with lysines at higher pHGenerally none
Homogeneity ModerateLowHighHighVery High

Enzymatic PEGylation: The Pinnacle of Specificity

Enzymatic methods offer an unparalleled level of control and specificity in protein PEGylation, leveraging the catalytic precision of enzymes to attach PEG to specific amino acid sequences.[11]

Sortase-Mediated Ligation (SML)

Sortase A, a bacterial transpeptidase, recognizes a specific C-terminal sorting signal (e.g., LPXTG) and ligates a PEG molecule functionalized with an N-terminal oligo-glycine motif.[10][22][23] This allows for precise C-terminal or N-terminal PEGylation.[22]

Transglutaminase-Mediated Ligation

Microbial transglutaminase (mTGase) catalyzes the formation of a stable isopeptide bond between the side chain of a glutamine residue and a primary amine on a PEG reagent.[11] This method is highly site-specific as the enzyme recognizes glutamine residues within flexible protein regions.[11]

Experimental Protocols

Protocol 1: General Procedure for NHS-ester PEGylation
  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS) at a pH of 7.0-8.5.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-ester.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.

Protocol 2: General Procedure for Maleimide-PEGylation
  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.[15]

  • PEG Reagent Preparation: Dissolve the Maleimide-PEG in a suitable solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[15][24]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15][24][25]

  • Purification: Purify the conjugate using SEC or IEX to separate the PEGylated protein from unreacted reagents.

Protocol 3: General Procedure for N-terminal Aldehyde-PEGylation
  • Protein Preparation: Dissolve the protein in a reaction buffer at a slightly acidic to neutral pH (e.g., pH 6.0).[21]

  • PEG Reagent Preparation: Dissolve the Aldehyde-PEG in the reaction buffer.

  • Schiff Base Formation: Add a 10- to 20-fold molar excess of the Aldehyde-PEG solution to the protein solution and incubate for 1-2 hours at room temperature.[3]

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.

  • Incubation: Continue the incubation for several hours to overnight at 4°C.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method.

Visualizing PEGylation Workflows

PEGylation_Workflows cluster_NHS NHS-ester PEGylation cluster_Maleimide Maleimide PEGylation cluster_Aldehyde Aldehyde PEGylation (N-terminal) Protein_NHS Protein (Lys, N-term) Mix_NHS Mix & Incubate (pH 7-8.5) Protein_NHS->Mix_NHS NHS_PEG NHS-ester PEG NHS_PEG->Mix_NHS Quench_NHS Quench Mix_NHS->Quench_NHS Purify_NHS Purify Quench_NHS->Purify_NHS Product_NHS PEGylated Protein (Amide bond) Purify_NHS->Product_NHS Protein_Mal Protein (Cys) Mix_Mal Mix & Incubate (pH 6.5-7.5) Protein_Mal->Mix_Mal Mal_PEG Maleimide PEG Mal_PEG->Mix_Mal Purify_Mal Purify Mix_Mal->Purify_Mal Product_Mal PEGylated Protein (Thioether bond) Purify_Mal->Product_Mal Protein_Ald Protein (N-term) Schiff_Base Schiff Base Formation (pH ~6) Protein_Ald->Schiff_Base Ald_PEG Aldehyde PEG Ald_PEG->Schiff_Base Reduction Reduction Schiff_Base->Reduction Purify_Ald Purify Reduction->Purify_Ald Product_Ald PEGylated Protein (Secondary Amine) Purify_Ald->Product_Ald

Caption: General experimental workflows for common chemical PEGylation strategies.

Signaling Pathway Considerations

The impact of PEGylation on the biological activity of a therapeutic protein is a critical consideration.[7] Steric hindrance from the attached PEG chain can block the protein's active site or receptor-binding domains.[7] Therefore, understanding the protein's mechanism of action and the location of its functional sites is crucial for designing an effective PEGylation strategy. Site-specific PEGylation methods are often preferred to avoid modification of critical residues.[7]

Signaling_Pathway cluster_Unmodified Unmodified Protein cluster_RandomPEG Randomly PEGylated Protein cluster_SiteSpecificPEG Site-Specifically PEGylated Protein Therapeutic_Protein Therapeutic Protein Receptor Cell Surface Receptor Therapeutic_Protein->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response PEG_Protein_Random PEGylated Protein (Random, e.g., NHS) Receptor_Blocked Cell Surface Receptor PEG_Protein_Random->Receptor_Blocked Steric Hindrance Signaling_Blocked Blocked Signaling PEG_Protein_Specific PEGylated Protein (Site-Specific) Receptor_Specific Cell Surface Receptor PEG_Protein_Specific->Receptor_Specific Signaling_Specific Intracellular Signaling Cascade Receptor_Specific->Signaling_Specific Response_Specific Cellular Response Signaling_Specific->Response_Specific

Caption: Impact of PEGylation strategy on protein-receptor interaction.

Conclusion

The field of protein PEGylation has expanded significantly, offering a range of alternatives to traditional chemistries like this compound. The choice of an alternative depends on the specific requirements of the therapeutic protein, including the desired level of site-specificity, the importance of linkage stability, and the need to preserve biological activity. Thiol-reactive, carbonyl-reactive, and click chemistries offer greater control over the conjugation site compared to random amine-reactive methods. For the highest degree of specificity, enzymatic approaches like sortase and transglutaminase-mediated ligation are powerful options. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate PEGylation strategy to optimize the therapeutic potential of their protein candidates.

References

A Comparative Guide to the Performance of Bromo-PEG2-bromide in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinker and the buffer system in which it is employed are critical determinants of reaction efficiency, product homogeneity, and conjugate stability. This guide provides an objective comparison of Bromo-PEG2-bromide's performance in various buffer systems, juxtaposed with common alternatives, and is supported by experimental data to inform rational decision-making in the design of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates.

This compound is a homobifunctional crosslinker featuring a short, hydrophilic di(ethylene glycol) spacer flanked by two reactive bromide groups. These terminal bromides are excellent leaving groups for nucleophilic substitution reactions, primarily with thiol groups found in cysteine residues of proteins and peptides. The resulting thioether bond is known for its high stability. However, the efficiency of this conjugation and the stability of the linker itself are significantly influenced by the reaction environment, particularly the buffer composition and pH.

Performance in Different Buffer Systems

The choice of buffer can dramatically impact the outcome of a conjugation reaction with this compound. The key parameters to consider are pH and the presence of nucleophilic components in the buffer itself.

pH: The reaction of the bromide group with a thiol is highly pH-dependent. The thiol group (-SH) must be deprotonated to the more nucleophilic thiolate anion (-S⁻) for the reaction to proceed efficiently. Given that the pKa of a typical cysteine thiol group in a protein is around 8.3-8.6, conducting the reaction at a pH in the range of 7.5 to 9.0 significantly accelerates the rate of conjugation.[1][2][3] At a more neutral pH (around 7.0), the reaction can still occur but will be considerably slower.[3] Conversely, at a pH above 9.0, the risk of side reactions with other nucleophilic amino acid residues, such as the amine groups of lysine, increases.[3]

Buffer Composition: It is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components can act as competing nucleophiles, reacting with the this compound and reducing the yield of the desired conjugate.[4] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffers, and HEPES, which are non-nucleophilic and can effectively maintain the desired pH range.[5][6]

Stability of this compound and its Conjugates

This compound itself is susceptible to hydrolysis, where the bromide is replaced by a hydroxyl group, rendering the linker inactive. This hydrolysis is accelerated at both acidic (pH < 6) and basic (pH > 8) conditions.[7] For optimal stability of the unreacted linker in aqueous solutions, a neutral pH of around 7.0 to 7.5 is recommended.[7]

Once conjugated, the resulting thioether bond is highly stable and considered essentially irreversible under physiological conditions.[8][9][10] This is a significant advantage over some alternative linkers, particularly those based on maleimide (B117702) chemistry.

Comparison with Alternative Crosslinkers

The most common alternative to bromo-PEG linkers for thiol-reactive conjugation are maleimide-PEG linkers.

This compound vs. Maleimide-PEG Linkers:

Performance MetricThis compoundMaleimide-PEG LinkerKey Findings & Implications
Reaction Mechanism Nucleophilic Substitution (SN2)Michael AdditionThe SN2 reaction of bromo-PEG linkers forms a highly stable, irreversible thioether bond.[5][11] The Michael addition of maleimides forms a thiosuccinimide linkage that can be reversible.[9][11]
Optimal Reaction pH 7.5 - 9.06.5 - 7.5Bromo-PEG linkers require a slightly basic pH for optimal thiol reactivity.[3] Maleimides are highly efficient at a neutral pH.[11]
Reaction Rate Moderate to Fast (at optimal pH)Very Fast (at optimal pH)Maleimide reactions are generally faster than bromo-alkyl reactions at neutral pH.[12]
Bond Stability Highly Stable (Irreversible)Moderately Stable (Reversible)The thioether bond from bromo-PEG is resistant to degradation.[8][10] The maleimide-derived bond is susceptible to retro-Michael addition, leading to potential deconjugation and exchange with other thiols like glutathione (B108866) in vivo.[9]
In Vivo Stability No measurable systemic drug release over 2 weeks in mice (for bromoacetamide-based ADCs).[8]Susceptible to premature drug release due to retro-Michael reaction.[8]The superior stability of the bromo-PEG linkage leads to a more stable conjugate in biological systems, minimizing off-target toxicity.[8]
Homogeneity of Conjugate Can afford a more homogenous product.[8]Can result in heterogeneous mixtures.[8]The stable linkage of bromo-PEG contributes to better-defined pharmacological properties.[8]

Other alternatives include linkers for "click chemistry," such as those containing azide (B81097) or alkyne groups. These offer very high specificity as the reactive groups are bioorthogonal and do not react with naturally occurring functional groups.[6] However, they often require a multi-step process for conjugation.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds)

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 8.0

  • Quenching Solution: 100 mM L-cysteine in reaction buffer

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

  • Reducing agent (optional, e.g., TCEP)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.

Protocol 2: Comparative Analysis of Conjugation Efficiency in Different Buffers

Objective: To determine the optimal buffer system for the conjugation of this compound to a model thiol-containing peptide.

Materials:

  • Thiol-containing peptide (e.g., N-acetyl-cysteine)

  • This compound

  • Buffer A: 0.1 M Phosphate buffer, pH 7.0

  • Buffer B: 0.1 M Phosphate buffer, pH 8.0

  • Buffer C: 0.1 M Borate buffer, pH 8.0

  • Buffer D: 0.1 M Tris buffer, pH 8.0

  • Anhydrous DMSO

  • LC-MS system for analysis

Procedure:

  • Reaction Setup: Prepare four separate reaction mixtures, each containing the thiol-containing peptide at a fixed concentration (e.g., 1 mM) in one of the four buffers (A, B, C, D).

  • Initiate Reaction: Add an equimolar amount of this compound (dissolved in DMSO) to each reaction mixture simultaneously.

  • Time-course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture and quench the reaction immediately (e.g., by adding an excess of a different thiol and acidifying).

  • Analysis: Analyze the quenched aliquots by LC-MS to quantify the amount of conjugated product and unreacted starting materials.

  • Data Presentation: Plot the concentration of the product over time for each buffer system. Calculate the initial reaction rates and the final yield in each buffer. This data can be presented in a table for easy comparison.

Visualizing Workflows and Pathways

G General Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Prepare Thiol-containing Protein in Buffer (pH 7.5-9.0) Conjugation Add Linker to Protein (10-20x molar excess) Protein_Prep->Conjugation Linker_Prep Dissolve this compound in Anhydrous Solvent Linker_Prep->Conjugation Incubation Incubate at RT (4-24h) or 4°C (longer) Conjugation->Incubation Quenching Quench with Excess Thiol (e.g., L-cysteine) Incubation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Analysis Analyze by LC-MS, SDS-PAGE, etc. Purification->Analysis

Caption: General experimental workflow for protein conjugation.

G Decision Logic for Buffer Selection Start Start Buffer Selection Check_Amine Buffer contains primary/secondary amines? Start->Check_Amine Avoid_Buffer Avoid Buffer (e.g., Tris, Glycine) Check_Amine->Avoid_Buffer Yes Check_pH Desired Reaction pH? Check_Amine->Check_pH No pH_7_5_9_0 pH 7.5 - 9.0 Check_pH->pH_7_5_9_0 Optimal Rate pH_7_0_7_5 pH 7.0 - 7.5 Check_pH->pH_7_0_7_5 Protein Stability Requires Lower pH Select_Buffer Select Buffer (e.g., Phosphate, Borate, HEPES) pH_7_5_9_0->Select_Buffer Consider_Slower_Rate Proceed, but expect slower reaction rate pH_7_0_7_5->Consider_Slower_Rate Consider_Slower_Rate->Select_Buffer

Caption: Logical diagram for selecting a suitable buffer system.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG2-bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference: The proper disposal of Bromo-PEG2-bromide is crucial for laboratory safety and environmental compliance. Due to its halogenated nature, this chemical should never be disposed of down the drain or in regular solid waste. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, to prevent direct contact. In the event of accidental skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Waste Characterization and Segregation

The critical first step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of bromine, this compound is categorized as halogenated organic waste . It is essential to not mix this waste stream with non-halogenated organic waste to prevent complications and increased disposal costs.

Step-by-Step Disposal Protocol

The following protocols outline the procedures for disposing of unused or waste this compound, as well as contaminated lab materials.

Unused or Waste this compound (Liquid)
  • Container Selection: Choose a clean, dry, and chemically compatible waste container with a secure screw cap. Glass or polyethylene (B3416737) containers are generally suitable.

  • Labeling: Before adding any waste, clearly label the container as "Halogenated Organic Waste" and specify the full chemical name, "this compound".

  • Waste Transfer: In a well-ventilated area or fume hood, carefully transfer the waste this compound into the labeled container.

  • Secure Storage: Tightly seal the container and store it in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, and away from incompatible materials such as strong acids, bases, and oxidizing agents. The container should remain closed at all times except when adding waste.

  • Arrange for Pickup: When the container is full or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Contaminated Solids (e.g., gloves, absorbent pads)
  • Containment: Place all solid materials contaminated with this compound into a designated, sealable plastic bag or a container for solid hazardous waste.

  • Labeling: Clearly label the bag or container as "Halogenated Organic Waste" and "Solid Waste contaminated with this compound".

  • Storage and Disposal: Store the sealed container with other solid chemical waste and arrange for pickup by your institution's EHS or a licensed waste contractor.

Contaminated "Sharps" (e.g., needles, glass pipettes)
  • Container: Dispose of all sharps contaminated with this compound in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.

  • Labeling: The container must be labeled as "Chemically Contaminated Sharps," "Halogenated Organic Waste," and "this compound".

  • Disposal: Arrange for collection by your institution's EHS or a licensed chemical waste contractor.

Spill Management Protocol

In the event of a this compound spill, adhere to the following procedure:

  • Ensure Safety: Alert personnel in the immediate vicinity and ensure proper PPE is worn.

  • Containment and Absorption: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid using combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbed material and place it into a sealable, designated container for solid halogenated waste.

  • Labeling: Label the container as "Halogenated Organic Waste" and "Solid Waste with this compound".

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. All cleaning materials, such as wipes, must also be disposed of as contaminated solid waste.

  • Disposal: Arrange for the pickup of the sealed container by your institution's EHS or a licensed chemical waste contractor.

Summary of Disposal Information

Waste TypeDisposal ContainerLabeling RequirementsDisposal Method
Unused/Waste this compound (Liquid) Sealable, chemically compatible container (e.g., glass or polyethylene)"Halogenated Organic Waste", "this compound"Collection by institutional EHS or a licensed chemical waste contractor.
Contaminated Solids (e.g., gloves, absorbent pads) Sealable plastic bag or container for solid hazardous waste"Halogenated Organic Waste", "Solid Waste with this compound"Collection by institutional EHS or a licensed chemical waste contractor.
Contaminated "Sharps" (e.g., needles, glass pipettes) Puncture-resistant sharps container for chemically contaminated sharps"Chemically Contaminated Sharps", "Halogenated Organic Waste", "this compound"Collection by institutional EHS or a licensed chemical waste contractor.
Empty this compound Containers Original containerOriginal label must be defaced.Consult institutional guidelines. May require triple rinsing before disposal as regular waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Identification and Segregation cluster_1 Containment and Labeling cluster_2 Storage and Final Disposal start Identify this compound Waste waste_type Determine Waste Type: Liquid, Solid, or Sharps? start->waste_type liquid_waste Containerize in a sealed, chemically compatible container. Label: 'Halogenated Organic Waste', 'this compound' waste_type->liquid_waste Liquid solid_waste Place in a sealed bag or container. Label: 'Halogenated Organic Waste', 'Solid Waste with this compound' waste_type->solid_waste Solid sharps_waste Place in a puncture-resistant sharps container. Label: 'Chemically Contaminated Sharps', 'Halogenated Organic Waste', 'this compound' waste_type->sharps_waste Sharps storage Store in designated satellite accumulation area liquid_waste->storage solid_waste->storage sharps_waste->storage disposal Arrange for pickup by EHS or licensed waste contractor storage->disposal

Caption: Disposal workflow for this compound waste.

Essential Safety and Operational Guide for Handling Bromo-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Bromo-PEG2-bromide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier and Properties

PropertyValue
Chemical Name 1,2-bis(2-bromoethoxy)ethane[1]
Synonym This compound[1]
CAS Number 31255-10-4[1][2]
Molecular Formula C6H12Br2O2[1][2][3]
Molecular Weight 275.97 g/mol [1][3]
Appearance Not specified, handle as potentially hazardous chemical
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it should be handled as a potentially hazardous chemical. The presence of bromide groups suggests it is a reactive compound.[1][2] General precautions for handling halogenated organic compounds should be strictly followed.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles.Protects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects personal clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood.[4]Minimizes inhalation of any potential vapors or aerosols.
First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[4]
Inhalation Remove to fresh air. If symptoms persist, seek medical attention.[4]
Ingestion Wash out the mouth with copious amounts of water. Seek immediate medical attention.[4]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a dry, dark place.[1] Recommended storage conditions are 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1][2]

Handling and Experimental Workflow

All handling of this compound should be conducted in a chemical fume hood.[4] Avoid the generation of dust or aerosols.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Weigh this compound B->C D Perform experimental procedure C->D E Quench reaction and decontaminate glassware D->E F Segregate and label all waste E->F G Dispose of waste via licensed disposal company F->G

A step-by-step workflow for the safe handling of this compound.
Spill Management

In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material, such as sand or a similar absorbent.[4] Collect the absorbed material into a tightly closed container for proper disposal.[4] Prevent the spilled material from entering drains or water courses.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, absorbent material) Container Designated, sealed, and labeled hazardous waste container Solid->Container Liquid Contaminated Liquids (Solvents, reaction mixtures) Liquid->Container Unused Unused this compound Unused->Container Disposal Licensed Hazardous Waste Disposal Company Container->Disposal

Waste segregation and disposal pathway for this compound.

All waste materials, including the chemical itself and any contaminated consumables, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG2-bromide
Reactant of Route 2
Reactant of Route 2
Bromo-PEG2-bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.